Product packaging for Pristinamycin(Cat. No.:CAS No. 270076-60-3)

Pristinamycin

Cat. No.: B1146413
CAS No.: 270076-60-3
M. Wt: 1349.5 g/mol
InChI Key: MVTQIFVKRXBCHS-FHWPYUEJSA-N
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Description

An antibiotic mixture originally isolated from Streptomyces pristinaspiralis. It is a mixture of compounds from STREPTOGRAMIN GROUP A: pristinamycin IIA and IIB and from STREPTOGRAMIN GROUP B: this compound IA, this compound IB, this compound IC.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C71H84N10O17 B1146413 Pristinamycin CAS No. 270076-60-3

Properties

IUPAC Name

N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;(12Z,17Z,19Z)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5-,10-9-,18-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTQIFVKRXBCHS-FHWPYUEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1/C=C\C(=O)NC/C=C\C(=C/C(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H84N10O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-yellow solid; [Merck Index]
Record name Virginiamycin
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Solubility

Poorly soluble in water, Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ether
Record name VIRGINIAMYCIN
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Color/Form

Reddish-yellow powder

CAS No.

11006-76-1, 270076-60-3
Record name Virginiamycin
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Record name N-(22-benzyl-6-ethyl-10,23-dimethyl-5,8,12,15,17,21,24-heptaoxo-13-phenyldocosahydro-12H-pyrido[2,1-f]pyrrolo[2,1-l][1,4,7,10,13,16]oxapentaazacyclononadecin-9-yl)-3-hydroxypyridine-2-carboxamide - 14-hydroxy-4,12-dimethyl-3-(propan-2-yl)-8,9,14,15,24,25-hexahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone (1:1)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Melting Point

115-120 °C
Record name VIRGINIAMYCIN
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pristinamycin on the 50S Ribosome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pristinamycin, a streptogramin antibiotic, exerts its potent bactericidal activity through a synergistic mechanism targeting the bacterial 50S ribosomal subunit. This antibiotic is a composite of two structurally distinct but functionally synergistic molecules: this compound II (PII), a polyunsaturated macrolactone (streptogramin A), and this compound I (PI), a cyclic hexadepsipeptide (streptogramin B). Individually, each component is merely bacteriostatic. However, their combination results in a powerful bactericidal agent, with an activity that can be up to 100 times greater than the individual components.[1] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action, details key experimental protocols for its study, and presents quantitative data on its interaction with the bacterial ribosome.

The Synergistic Mechanism of Action

The bactericidal power of this compound stems from the cooperative binding of its two components, PI and PII, to the 50S ribosomal subunit, effectively halting protein synthesis at two critical junctures.[1][2]

This compound II (Streptogramin A): The Initiator

This compound II is the first to bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[3] This initial binding event induces a crucial conformational change in the ribosome. This allosteric modification significantly increases the affinity of the ribosome for this compound I, setting the stage for the synergistic and irreversible inhibition of protein synthesis.[4] PII itself contributes to the inhibition of protein synthesis by preventing the binding of aminoacyl-tRNA to the A-site and interfering with peptide bond formation.[5][6]

This compound I (Streptogramin B): The Blocker

Following the conformational change induced by PII, this compound I binds with high affinity to a site within the nascent polypeptide exit tunnel (NPET).[3] This binding physically obstructs the passage of the elongating polypeptide chain.[3] As a result, the synthesis of the protein is prematurely terminated, leading to the release of incomplete and non-functional peptidyl-tRNA molecules.[3]

This dual and cooperative mechanism of action, where PII enhances the binding of PI, leads to a stable and irreversible blockage of ribosomal function, ultimately resulting in bacterial cell death.[4]

Quantitative Analysis of this compound-Ribosome Interaction

The synergistic interaction and inhibitory potency of this compound and its components can be quantified through various experimental assays. The following tables summarize key quantitative data, although specific values for this compound itself are not extensively available in the public domain. The data for Virginiamycin, a structurally and functionally similar streptogramin antibiotic, is often used as a reference.

ComponentTarget OrganismBinding ParameterValueMethod
Virginiamycin S (analogous to PI)E. coliAssociation Constant (K_A)2.5 x 10⁶ M⁻¹Not Specified

Table 1: Ribosome Binding Affinity. This table presents the association constant for Virginiamycin S, providing an estimate of the binding affinity of this compound I to the 50S ribosomal subunit.

OrganismThis compound MIC (mg/L)
Methicillin-resistant Staphylococcus aureus (MRSA)≤ 0.5

Table 2: Minimum Inhibitory Concentration (MIC). This table shows the MIC of the complete this compound complex against MRSA, demonstrating its high potency against this clinically significant pathogen.[3]

Fractional Inhibitory Concentration (FIC) Index:

The synergy between PI and PII can be quantified using the FIC index, calculated from the MICs of the individual components and their combination. A FIC index of ≤ 0.5 is indicative of synergy. The formula is as follows:

FIC Index = (MIC of PI in combination / MIC of PI alone) + (MIC of PII in combination / MIC of PII alone)

Key Experimental Protocols

The study of this compound's mechanism of action relies on a suite of specialized biochemical and biophysical techniques. Detailed below are the methodologies for key experiments.

Ribosome Binding Assays

These assays are fundamental to determining the affinity and binding kinetics of this compound components to the ribosome.

3.1.1. Fluorescence Polarization Assay

This technique measures the binding of a fluorescently labeled ligand to a larger molecule, such as a ribosome.

Principle: A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a large molecule like the ribosome, its tumbling is restricted, leading to an increase in fluorescence polarization.

Detailed Methodology:

  • Preparation of Fluorescently Labeled this compound: A fluorescent probe (e.g., fluorescein or a BODIPY dye) is chemically conjugated to a derivative of this compound I or II. Purification of the labeled antibiotic is crucial to remove any free dye.

  • Ribosome Preparation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli or Staphylococcus aureus) through differential centrifugation and sucrose gradient purification.

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled this compound component (or the complete complex) to be tested.

    • In a microplate, combine a fixed concentration of the fluorescently labeled this compound probe and a fixed concentration of purified 70S ribosomes.

    • Add the different concentrations of the unlabeled competitor (this compound).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. The data can be fitted to a competition binding curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

3.1.2. Filter Binding Assay

This method relies on the retention of ribosome-ligand complexes on a nitrocellulose membrane.

Principle: Nitrocellulose membranes bind proteins (and ribosomes), while free radiolabeled small molecules pass through. If a radiolabeled ligand is bound to the ribosome, it will be retained on the membrane.

Detailed Methodology:

  • Preparation of Radiolabeled this compound: Synthesize or obtain a radiolabeled version of this compound I or II (e.g., with ³H or ¹⁴C).

  • Ribosome Preparation: Prepare purified 70S ribosomes as described for the fluorescence polarization assay.

  • Binding Reaction:

    • In a series of tubes, incubate a fixed concentration of radiolabeled this compound with varying concentrations of purified 70S ribosomes.

    • For competition assays, incubate a fixed concentration of radiolabeled this compound and ribosomes with varying concentrations of unlabeled this compound.

    • Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 37°C).

  • Filtration: Rapidly filter the reaction mixtures through a nitrocellulose membrane under vacuum.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the ribosome or competitor concentration. The data can be analyzed to determine the dissociation constant (Kd).

In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis.

Principle: A cell-free system containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and an mRNA template) is used to synthesize a reporter protein. The inhibitory effect of an antibiotic is quantified by the reduction in the amount of synthesized protein.

Detailed Methodology:

  • Preparation of Cell-Free Extract: Prepare a cell-free extract (S30 extract) from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for translation.

  • mRNA Template: Use a synthetic mRNA template encoding a reporter protein, such as luciferase or a fluorescent protein.

  • Assay Setup:

    • In a microplate, set up the in vitro translation reactions containing the S30 extract, the mRNA template, and a mixture of amino acids (including one radiolabeled amino acid, e.g., ³⁵S-methionine, or a system for non-radioactive detection).

    • Add varying concentrations of this compound I, this compound II, or their combination to the reactions.

    • Include a control reaction with no antibiotic.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.

  • Detection and Quantification:

    • Radiolabeled detection: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitates on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Luciferase-based detection: Add the luciferase substrate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the antibiotic concentration. The data can be fitted to a dose-response curve to determine the IC50 value.

Ribosome Footprinting and Toeprinting Assays

These high-resolution techniques map the precise binding sites of ribosomes and ribosome-bound molecules on mRNA.

Principle:

  • Ribosome Footprinting: Ribosomes protect the segment of mRNA they are bound to from nuclease digestion. The protected mRNA fragments ("footprints") can be isolated, sequenced, and mapped back to the transcriptome to reveal the positions of translating ribosomes.

  • Toeprinting (Primer Extension Inhibition): A reverse transcriptase enzyme is used to synthesize cDNA from an mRNA template. When the reverse transcriptase encounters a stalled ribosome, it stops, creating a truncated cDNA product ("toeprint"). The length of the toeprint indicates the position of the ribosome on the mRNA.

Detailed Methodology for Toeprinting:

  • In Vitro Translation Reaction: Set up an in vitro translation reaction as described above, using a specific mRNA template.

  • Stalling the Ribosome: Add this compound (or its components) to the reaction to stall the ribosomes at specific locations on the mRNA.

  • Primer Annealing: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected stalling site.

  • Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize cDNA until it is blocked by the stalled ribosome.

  • Analysis of cDNA Products: Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.

  • Detection: Visualize the cDNA products by autoradiography (for radiolabeled primers) or fluorescence imaging. The size of the truncated cDNA product reveals the precise location of the ribosome stall site.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular events and experimental workflows described in this guide.

Signaling Pathway of this compound Action

Pristinamycin_Mechanism cluster_ribosome 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) Conformational_Change Conformational Change (Increased PI Affinity) PTC->Conformational_Change 2. Induces Inhibition_Peptide_Bond Inhibition of Peptide Bond Formation PTC->Inhibition_Peptide_Bond NPET Nascent Polypeptide Exit Tunnel (NPET) Blockage_Exit_Tunnel Blockage of Nascent Peptide Exit NPET->Blockage_Exit_Tunnel PII This compound II (PII) PII->PTC 1. Binds to PTC PI This compound I (PI) PI->NPET 4. Binds to NPET Conformational_Change->PI 3. Enhances binding of Bactericidal_Effect Bactericidal Effect Inhibition_Peptide_Bond->Bactericidal_Effect Synergistic Inhibition Blockage_Exit_Tunnel->Bactericidal_Effect Synergistic Inhibition IVT_Workflow Start Start Prepare_IVT_Mix Prepare In Vitro Translation Mix (S30, mRNA, Amino Acids) Start->Prepare_IVT_Mix Add_this compound Add this compound (Varying Concentrations) Prepare_IVT_Mix->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Detect_Protein Detect Synthesized Protein (e.g., Radioactivity, Luminescence) Incubate->Detect_Protein Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Detect_Protein->Analyze_Data End End Analyze_Data->End Footprinting_Logic Ribosome_mRNA Ribosome-mRNA Complex Nuclease Nuclease Digestion Ribosome_mRNA->Nuclease Footprint Ribosome-Protected mRNA Fragment (Footprint) Nuclease->Footprint Sequencing High-Throughput Sequencing Footprint->Sequencing Mapping Map Reads to Transcriptome Sequencing->Mapping Result Ribosome Occupancy Profile Mapping->Result

References

The Synergistic Duet: A Technical Guide to the Antibacterial Action of Pristinamycin IA and IIA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pristinamycin, a streptogramin antibiotic, exemplifies a powerful synergistic interaction in its antibacterial activity. Composed of two structurally distinct components, this compound IA (a streptogramin B) and this compound IIA (a streptogramin A), its combination delivers a potent bactericidal effect against a broad spectrum of bacteria, including resilient strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] While individually these components exhibit merely bacteriostatic activity, their combined action is significantly greater than the sum of their parts, a phenomenon central to its clinical efficacy.[1][3] This technical guide delves into the core mechanisms of this synergy, presents quantitative data, outlines experimental protocols for its evaluation, and provides visual representations of the key processes.

The Core Mechanism: A Coordinated Attack on the Bacterial Ribosome

The synergistic bactericidal action of this compound IA and IIA is a direct consequence of their coordinated binding to the 50S subunit of the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][3][4][5][6] This interaction unfolds in a sequential and cooperative manner, effectively shutting down this essential process.

This compound IIA is the first to bind to the peptidyl-transferase domain of the 50S ribosomal subunit.[5][7] This initial binding event induces a conformational change in the ribosome.[5][7] This altered conformation significantly increases the ribosome's affinity for this compound IA, facilitating its subsequent binding to an adjacent site.[5][7] This cooperative binding of both molecules results in the irreversible inhibition of protein synthesis, leading to bacterial cell death.[8][9] The potency of this synergy can be up to 100 times that of the individual components.[1][3]

The specific inhibitory actions of each component are distinct:

  • This compound IIA (Streptogramin A): This component primarily inhibits the elongation of the polypeptide chain. It achieves this by preventing the binding of aminoacyl-tRNA to the ribosomal A site and obstructing the formation of peptide bonds.[5][7]

  • This compound IA (Streptogramin B): this compound IA acts by stimulating the dissociation of peptidyl-tRNA from the ribosome.[5][7] It may also physically block the exit tunnel through which nascent polypeptide chains emerge from the ribosome.[5]

This dual and interdependent mechanism of action is the foundation of this compound's potent antibacterial activity and its ability to overcome certain types of resistance that may affect other ribosome-targeting antibiotics.[5][7]

Synergistic Action of this compound IA and IIA cluster_ribosome Bacterial 50S Ribosome P_site P-Site A_site A-Site PIA This compound IA A_site->PIA 2. Induces conformational change, increasing affinity for PIA Exit_Tunnel Polypeptide Exit Tunnel PIIA This compound IIA PIIA->A_site 1. Binds to A-site Aminoacyl_tRNA Aminoacyl-tRNA PIIA->Aminoacyl_tRNA Inhibits binding Protein_Synthesis Protein Synthesis PIIA->Protein_Synthesis 4. Irreversibly inhibit PIA->P_site 3. Binds to adjacent site PIA->Exit_Tunnel Blocks exit tunnel Peptidyl_tRNA Peptidyl-tRNA PIA->Peptidyl_tRNA Causes dissociation PIA->Protein_Synthesis 4. Irreversibly inhibit Cell_Death Bactericidal Effect (Cell Death) Protein_Synthesis->Cell_Death Leads to

Mechanism of synergistic action on the bacterial ribosome.

Quantitative Assessment of Synergy

The synergistic effect of this compound IA and IIA can be quantified using various in vitro methods, most notably the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and time-kill curve analysis to assess the rate of bactericidal activity.

Checkerboard Assay Data

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.[10] Serial dilutions of this compound IA are tested against serial dilutions of this compound IIA, and the minimum inhibitory concentration (MIC) of each drug in combination is determined. The FIC index is then calculated to classify the interaction.

Table 1: Representative Checkerboard Assay Results for this compound IA and IIA against Staphylococcus aureus

This compound IIA (µg/mL)This compound IA (µg/mL)Growth
MIC alone = 2.0
1.00.125+
0.50.25+
0.25 0.5 - (Synergistic MIC)
0.1251.0+
0.06252.0+
MIC alone 4.0

Note: This table presents hypothetical but representative data for illustrative purposes. Actual values can vary based on the bacterial strain and experimental conditions.

The FIC index is calculated as follows:

FIC Index = FIC of Drug A + FIC of Drug B Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

An FIC index of ≤ 0.5 is indicative of synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 suggests antagonism.[10]

Time-Kill Curve Analysis

Time-kill assays provide a dynamic picture of the antimicrobial effect over time. These assays measure the decrease in viable bacterial count when exposed to the antibiotics alone and in combination. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Table 2: Representative Time-Kill Curve Data for this compound IA and IIA against Methicillin-Resistant Staphylococcus aureus (MRSA)

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound IA alone)Log10 CFU/mL (this compound IIA alone)Log10 CFU/mL (this compound IA + IIA)
06.06.06.06.0
26.55.85.74.5
47.25.55.43.2
88.05.35.2< 2.0
248.55.15.0< 2.0

Note: This table presents hypothetical but representative data for illustrative purposes.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of antibiotic synergy.

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to quantify the in vitro interaction of two antimicrobial agents.[10]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound IA and this compound IIA in a suitable solvent. Create a series of twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dispense increasing concentrations of this compound IA along the x-axis and increasing concentrations of this compound IIA along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Incubate the plate at 35-37°C for 18-24 hours.

  • Data Interpretation: After incubation, determine the MIC for each antibiotic alone and for each combination by visual inspection of turbidity. The MIC is the lowest concentration that completely inhibits visible growth. Calculate the FIC index to determine synergy.

Checkerboard Assay Workflow start Start prep_antibiotics Prepare Serial Dilutions of this compound IA and IIA start->prep_antibiotics setup_plate Dispense Antibiotic Dilutions into 96-well Plate prep_antibiotics->setup_plate inoculate Inoculate Plate with Bacterial Suspension setup_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MICs by Visual Inspection incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Results: Synergy, Additive, or Antagonism calc_fic->interpret end End interpret->end

Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay Protocol

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents.[11][12]

  • Preparation of Cultures: Grow the test organism in a suitable broth medium to the logarithmic phase of growth.

  • Inoculum Preparation: Dilute the bacterial culture to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing fresh broth.

  • Antibiotic Addition: Add this compound IA, this compound IIA, and the combination of both to separate flasks at concentrations relevant to their MICs (e.g., 1x MIC, 2x MIC). Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate all flasks at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Time-Kill Curve Assay Workflow start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture setup_flasks Set up Flasks with Broth: - Control - this compound IA - this compound IIA - Combination prep_culture->setup_flasks inoculate Inoculate Flasks to ~5x10^5 CFU/mL setup_flasks->inoculate incubate_sample Incubate at 37°C with Shaking and Collect Samples at 0, 2, 4, 8, 24 hours inoculate->incubate_sample plate_count Perform Serial Dilutions and Plate for Viable Counts incubate_sample->plate_count analyze Plot Log10 CFU/mL vs. Time and Analyze for Synergy plate_count->analyze end End analyze->end

Workflow for the time-kill curve synergy assay.

Conclusion

The synergistic antibacterial action of this compound IA and IIA is a well-defined and potent mechanism that has been a cornerstone of its clinical success. By targeting the bacterial ribosome at two distinct but cooperative sites, the combination achieves a bactericidal effect that is significantly greater than the individual components. For researchers and drug development professionals, a thorough understanding of this synergy, coupled with robust in vitro assessment methodologies like checkerboard and time-kill assays, is essential for the continued development and strategic deployment of this important class of antibiotics in the face of evolving bacterial resistance.

References

The Origin of a Potent Antibiotic: A Technical Guide to Pristinamycin Production by StreptCmyces pristinaespiralis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Streptomyces pristinaespiralis, the bacterium responsible for producing the powerful streptogramin antibiotic, pristinamycin. This compound is a synergistic combination of two structurally distinct molecules, this compound I (PI) and this compound II (PII), which together exhibit potent bactericidal activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This document details the biosynthetic pathways, regulatory networks, fermentation parameters, and recovery processes critical for the production of this clinically significant antibiotic.

This compound Biosynthesis: A Synergistic Assembly

This compound is a mixture of two classes of compounds: this compound I (PI), a cyclic hexadepsipeptide, and this compound II (PII), a polyunsaturated macrolactone.[1][2] These two components are typically produced in a ratio of approximately 30:70 (PI:PII).[3][4] While each component individually demonstrates moderate bacteriostatic activity by binding to the 50S ribosomal subunit and inhibiting protein synthesis, their combination results in a powerful synergistic bactericidal effect.[3][5]

The biosynthesis of these complex molecules is orchestrated by a large ~210 kb "supercluster" of genes in S. pristinaespiralis.[1]

  • This compound I (PI) is synthesized by non-ribosomal peptide synthetases (NRPSs). The precursor molecules for PI synthesis include 3-hydroxypicolinic acid, L-threonine, L-aminobutyric acid, L-proline, 4-oxo-L-pipecolic acid, L-phenylglycine, and dimethylaminophenylalanine.[1] The gene snbA encodes the 3-hydroxypicolinic acid:AMP ligase, and snbC encodes the PI synthetase 2, which is responsible for incorporating L-threonine and L-aminobutyric acid.[6][7]

  • This compound II (PII) is a product of a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system. Its synthesis starts with isobutyryl-CoA and involves the addition of six malonyl-CoA extender units and the amino acids glycine, serine, and proline.[1]

Regulatory Cascade: A Complex Network of Control

The production of this compound is tightly controlled by a complex and hierarchical signaling cascade involving multiple regulatory proteins.[8][9] This intricate network ensures that antibiotic production is initiated at the appropriate time in the bacterial life cycle, typically during the transition from primary to secondary metabolism.[2]

Key regulatory elements within the this compound biosynthetic gene cluster include:

  • A γ-butyrolactone (GBL) receptor, SpbR: GBLs are small, diffusible signaling molecules that act as microbial hormones.[2][10] The GBL receptor SpbR acts as a repressor of this compound biosynthesis. In the presence of GBLs, SpbR's DNA-binding ability is lost, leading to the transcription of previously repressed genes.[2][9] Deletion of spbR completely abolishes this compound production.[1]

  • Streptomyces Antibiotic Regulatory Proteins (SARPs): These are pathway-specific transcriptional activators. The this compound gene cluster contains three SARP genes: papR1, papR2, and papR4.[3][8] Overexpression of these SARP regulators leads to enhanced production of both PI and PII.[1]

  • TetR-like Repressors: The genes papR3 and papR5 encode TetR-like transcriptional repressors that add another layer of control to the regulatory cascade.[3][8]

  • A Response Regulator, PapR6: This protein is also involved in the complex interplay of regulation.[3][8]

The interplay between these activators and repressors allows for a fine-tuned regulation of this compound biosynthesis.[8]

This compound Regulatory Cascade This compound Regulatory Signaling Pathway GBL γ-Butyrolactones (GBLs) SpbR SpbR (GBL Receptor) GBL->SpbR binds & inactivates papR1 papR1 (SARP) SpbR->papR1 represses Pristinamycin_Biosynthesis This compound Biosynthetic Genes SpbR->Pristinamycin_Biosynthesis represses papR1->Pristinamycin_Biosynthesis activates papR2 papR2 (SARP) papR2->Pristinamycin_Biosynthesis activates papR4 papR4 (SARP) papR4->Pristinamycin_Biosynthesis activates papR3 papR3 (TetR) papR3->Pristinamycin_Biosynthesis represses papR5 papR5 (TetR) papR5->Pristinamycin_Biosynthesis represses This compound This compound Pristinamycin_Biosynthesis->this compound

This compound Regulatory Signaling Pathway

Fermentation for this compound Production

Optimizing fermentation conditions is crucial for maximizing this compound yield. Various factors, including medium composition, culture conditions, and cell immobilization, have been investigated to enhance production.

Quantitative Data on this compound Production

The following table summarizes this compound yields obtained under different fermentation conditions and scales, as reported in the literature.

StrainFermentation SystemKey ParametersThis compound Yield (mg/L)Reference
S. pristinaespiralis F213Immobilized, Shaking FlaskOptimized seed medium volume (29.5 ml), fermentation medium volume (28.8 ml), seed culture shaking speed (204 rpm)213[11]
S. pristinaespiralisShake FlaskDate sirup as substrate50.4[12][13]
S. pristinaespiralisShake FlaskGlucose as substrate43.1[13]
S. pristinaespiralis2L BioreactorDate sirup as substrate66.6[12][13]
S. pristinaespiralis100L BioreactorDate sirup as substrate, high stirring rate39.0[12][13]
S. pristinaespiralis DSMZ 40338Shake FlaskDate fruit extract as substrate, 120h fermentation51.0[14][15]

It has been noted that high stirring rates can prevent the formation of cell pellets, which appears to be necessary for efficient antibiotic production, potentially explaining the lower yield in the 100L bioreactor.[12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments involved in this compound research.

Fermentation Protocol

A typical fermentation process for this compound production involves the following steps:

  • Strain Cultivation: S. pristinaespiralis strains are grown on a suitable solid medium such as yeast malt (YM), R5, R2YE, or mannitol soy flour (MS) for spore isolation.[10]

  • Seed Culture: Spores are used to inoculate a seed medium in Erlenmeyer flasks. The culture is incubated on an orbital shaker (e.g., 180 rpm) at 28°C.[10][16]

  • Production Culture: The seed culture is then transferred to a larger production medium. Fermentation can be carried out in shake flasks or bioreactors under controlled conditions of temperature (23-35°C), pH (6.0-7.8), and aeration (0.3 to 2.0 liters of air per liter of broth per minute).[17]

  • Monitoring: The fermentation is monitored over a period of time (e.g., 120 hours), with samples taken periodically to measure biomass and this compound concentration.[14][15]

Extraction and Purification of this compound

The recovery of this compound from the fermentation broth is a multi-step process:

  • Acidification and Filtration: The fermentation broth is first acidified to approximately pH 3-4.[17][18] A flocculant may be added, and the mixture is stirred before filtration to separate the mycelia from the filtrate.[18]

  • Solvent Extraction: The pH of the filtrate is neutralized to around 7. This compound is then extracted from the aqueous phase using an organic solvent such as dichloroethane or ethyl acetate.[14][17]

  • Decolorization and Enrichment: The extract may be passed through a macroporous resin for decolorization and enrichment.[18]

  • Concentration and Precipitation: The organic solvent is concentrated under reduced pressure. The crude this compound is then precipitated by adding a poor solvent like petroleum ether.[17]

  • Purification: Further purification can be achieved using techniques such as chromatography.[17]

This compound Extraction Workflow General Workflow for this compound Extraction and Purification Fermentation_Broth Fermentation Broth Acidification Acidification (pH 3-4) Fermentation_Broth->Acidification Filtration Solid-Liquid Separation (Filtration) Acidification->Filtration Filtrate Filtrate Filtration->Filtrate Neutralization Neutralization (pH ~7) Filtrate->Neutralization Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Neutralization->Solvent_Extraction Aqueous_Phase Aqueous Phase (Waste) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase (this compound) Solvent_Extraction->Organic_Phase Concentration Concentration Organic_Phase->Concentration Precipitation Precipitation (e.g., with Petroleum Ether) Concentration->Precipitation Crude_this compound Crude this compound Precipitation->Crude_this compound Purification Purification (Chromatography) Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Workflow for this compound Extraction
Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

  • Sample Preparation: Culture extracts are prepared for analysis.

  • HPLC Analysis: Samples are injected into an HPLC system. This compound I and II are separated and detected by monitoring the absorbance at a specific wavelength, typically 210 nm.[10]

  • Quantification: The concentration of each component is determined by comparing the peak areas to those of known standards.[15]

Gene Inactivation Experiments

To study the function of specific genes in the this compound biosynthetic pathway, gene inactivation (knockout) experiments are performed.

  • Construction of a Disruption Vector: A plasmid vector is engineered to contain a selectable marker (e.g., an antibiotic resistance gene) and fragments of the target gene to be inactivated.

  • Transformation: The disruption vector is introduced into S. pristinaespiralis protoplasts.[7]

  • Selection of Mutants: Transformants are selected based on the selectable marker. Double-crossover events, which result in the replacement of the target gene with the disrupted copy, are identified through further screening, such as Southern blot analysis.

  • Phenotypic Analysis: The resulting mutant strains are then cultivated, and their ability to produce this compound is analyzed by HPLC to confirm the function of the inactivated gene.[6]

Gene Inactivation Workflow Workflow for Gene Inactivation in S. pristinaespiralis Target_Gene Identify Target Gene Disruption_Vector Construct Gene Disruption Vector Target_Gene->Disruption_Vector Transformation Transform S. pristinaespiralis Protoplasts Disruption_Vector->Transformation Selection Select for Transformants Transformation->Selection Screening Screen for Double Crossover Mutants Selection->Screening Mutant_Strain Verified Mutant Strain Screening->Mutant_Strain Phenotypic_Analysis Phenotypic Analysis (Fermentation and HPLC) Mutant_Strain->Phenotypic_Analysis Gene_Function Determine Gene Function Phenotypic_Analysis->Gene_Function

Workflow for Gene Inactivation

This technical guide provides a foundational understanding of the key aspects of this compound production by Streptomyces pristinaespiralis. Further research into the intricate regulatory networks and optimization of fermentation processes holds the potential to enhance the yield of this vital antibiotic.

References

The Architecture of Antibiotic Production: A Technical Guide to Pristinamycin Biosynthesis in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pristinamycin, a potent streptogramin antibiotic produced by Streptomyces pristinaespiralis, represents a critical tool in combating multidrug-resistant bacterial infections. Composed of two synergistic molecules, the cyclic depsipeptide this compound I (PI) and the polyketide macrolactone this compound II (PII), its biosynthesis is a marvel of microbial engineering. This technical guide provides an in-depth exploration of the genetic and biochemical pathways governing the production of these complex therapeutic agents, offering detailed experimental protocols and quantitative data to support further research and development in this vital area.

The this compound Supercluster: A Genetic Blueprint for Antibiotic Synthesis

The genetic determinants for this compound biosynthesis, resistance, and regulation are co-located in a massive ~210 kb "supercluster" within the S. pristinaespiralis chromosome[1][2]. This unusual organization sees the genes for the chemically distinct PI and PII components interspersed, rather than segregated into discrete sub-clusters[1][3]. This arrangement is thought to be crucial for the coordinated co-production of both synergistic compounds in their characteristic 30:70 ratio (PI:PII)[1][4][5].

Biosynthesis of this compound I (PI): A Non-Ribosomal Peptide Assembly Line

This compound I is a cyclic hexadepsipeptide synthesized by a multi-enzyme complex of non-ribosomal peptide synthetases (NRPSs)[1][6]. These large, modular enzymes activate and sequentially condense specific amino acid precursors to construct the peptide backbone.

Precursor Molecules for this compound I

The construction of PI requires a unique set of building blocks, including both proteinogenic and non-proteinogenic amino acids:

  • 3-hydroxypicolinic acid

  • L-threonine

  • L-aminobutyric acid

  • L-proline

  • 4-N,N-dimethylamino-L-phenylalanine (DMAPA)

  • 4-oxo-L-pipecolic acid

  • L-phenylglycine[1]

The biosynthesis of some of these specialized precursors is encoded within the this compound supercluster. For instance, the pap gene cluster is responsible for the synthesis of DMAPA[1], while the pgl genes direct the formation of L-phenylglycine[7].

The NRPS Machinery for PI Assembly

The core of PI biosynthesis is a series of three large NRPS enzymes: SnbA, SnbC, and SnbDE[1].

  • SnbA: This enzyme acts as a 3-hydroxypicolinic acid:AMP ligase, activating the starter unit for PI synthesis[7][8][9][10].

  • SnbC: A multifunctional enzyme that incorporates the next two amino acids, L-threonine and L-aminobutyric acid[6][7][8][9][10].

  • SnbDE: This large enzymatic complex is responsible for the addition of the remaining precursors: L-proline, DMAPA, 4-oxo-L-pipecolic acid, and L-phenylglycine[1].

The modular nature of these enzymes, with specific domains for substrate adenylation (A), thiolation (T or PCP), and condensation (C), allows for the step-wise elongation of the peptide chain. The final cyclization and release of the mature PI molecule is catalyzed by a thioesterase (TE) domain.

This compound I Biosynthetic Pathway

PI_Biosynthesis p1 3-Hydroxypicolinic Acid snbA SnbA (NRPS) p1->snbA p2 L-Threonine snbC SnbC (NRPS) p2->snbC p3 L-Aminobutyric Acid p3->snbC p4 L-Proline snbDE SnbDE (NRPS) p4->snbDE p5 DMAPA p5->snbDE p6 4-Oxo-L-pipecolic Acid p6->snbDE p7 L-Phenylglycine p7->snbDE i1 Activated Starter snbA->i1 Activation i2 Dipeptide Intermediate snbC->i2 Condensation i3 Tripeptide Intermediate snbC->i3 Condensation i4 Heptapeptide Intermediate snbDE->i4 Elongation TE Thioesterase Domain PI This compound I TE->PI Cyclization & Release i1->snbC i2->snbC i3->snbDE i4->TE

A simplified workflow of this compound I biosynthesis.

Biosynthesis of this compound II (PII): A Hybrid PKS-NRPS System

This compound II is a polyunsaturated macrolactone, the product of a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway[1]. This assembly line process involves the condensation of a starter unit with several extender units, followed by modifications and cyclization.

Precursor Molecules for this compound II

The biosynthesis of PII is initiated with isobutyryl-CoA as a starter unit. The growing chain is then extended by the addition of six malonyl-CoA extender units and the amino acids glycine, serine, and proline[1][6]. Feeding studies with stable isotopes have confirmed the incorporation of acetate, methionine, proline, serine, and glycine into the PIIA backbone[4].

The Hybrid PKS-NRPS Machinery for PII Assembly

The PII biosynthetic pathway is catalyzed by a series of multifunctional enzymes with both PKS and NRPS domains. These enzymes are responsible for the selection and condensation of the precursor molecules in the correct sequence. Key enzymes in this pathway include hybrid PKS/NRPS proteins like SnaE1[11].

A critical final step in the biosynthesis of the major, most active form of PII, PIIA, is the conversion of its precursor, PIIB. This oxidation of the D-proline residue in PIIB to a dehydroproline residue in PIIA is catalyzed by a two-enzyme system: a PIIA synthase (encoded by snaA and snaB) and an FMN reductase[1].

This compound II Biosynthetic Pathway

PII_Biosynthesis starter Isobutyryl-CoA pks_nrps Hybrid PKS/NRPS Enzymes (e.g., SnaE1) starter->pks_nrps extender1 6x Malonyl-CoA extender1->pks_nrps extender2 Glycine extender2->pks_nrps extender3 Serine extender3->pks_nrps extender4 Proline extender4->pks_nrps linear_polyketide Linear Polyketide-Peptide pks_nrps->linear_polyketide Assembly & Cyclization piia_synthase PIIA Synthase (SnaA/SnaB) PIIA This compound IIA piia_synthase->PIIA Oxidation fmn_reductase FMN Reductase fmn_reductase->PIIA Oxidation piib This compound IIB linear_polyketide->piib piib->piia_synthase Substrate

A simplified workflow of this compound II biosynthesis.

Regulation of this compound Biosynthesis: A Complex Signaling Cascade

The production of this compound is tightly controlled by a hierarchical regulatory network involving pleiotropic and pathway-specific regulators[4][12][13]. This intricate system ensures that antibiotic production is initiated at the appropriate time in the bacterial life cycle and in response to specific environmental cues.

At the top of this regulatory cascade is a γ-butyrolactone (GBL) signaling system[4][5][14]. GBLs are small, diffusible molecules that act as quorum-sensing signals. In the absence of GBLs, a receptor protein, SpbR, acts as a repressor of the this compound biosynthetic genes. When GBL concentrations reach a critical threshold, they bind to SpbR, causing it to dissociate from its DNA binding sites and thus de-repressing the expression of target genes[5].

Downstream of SpbR are several other regulatory proteins, including TetR-like repressors (PapR3 and PapR5) and Streptomyces antibiotic regulatory proteins (SARPs), which act as activators (PapR1, PapR2, and PapR4)[4][12][13]. These regulators form a complex signaling cascade that fine-tunes the expression of the this compound biosynthetic genes. For example, PapR5 is a major repressor, and its inactivation can lead to a significant increase in this compound production[14]. Conversely, PapR2 is a key activator, essential for the biosynthesis of both PI and PII[13].

Regulatory Cascade of this compound Biosynthesis

Pristinamycin_Regulation GBL γ-Butyrolactones (GBLs) SpbR SpbR (GBL Receptor) GBL->SpbR Binds and inactivates PapR5 PapR5 (TetR Repressor) SpbR->PapR5 Represses PapR1 PapR1 (SARP Activator) SpbR->PapR1 Represses PapR2 PapR2 (SARP Activator) PapR5->PapR2 Represses PapR3 PapR3 (TetR Repressor) PI_genes This compound I Biosynthetic Genes PapR3->PI_genes Represses PII_genes This compound II Biosynthetic Genes PapR3->PII_genes Represses PapR1->PI_genes Activates PapR1->PII_genes Activates PapR2->PI_genes Activates PapR2->PII_genes Activates PapR4 PapR4 (SARP Activator) PapR4->PI_genes Activates PapR4->PII_genes Activates

A simplified model of the this compound regulatory network.

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data related to this compound production, providing a basis for comparison and for the design of strain improvement strategies.

Table 1: Impact of Regulatory Gene Deletion on this compound Production

Gene DeletedRegulator TypeEffect on this compound ProductionReference
papR1SARP Activator~70% reduction[13]
papR3TetR RepressorUp to 150% increase[14]
papR5TetR RepressorUp to 300% increase[14]

Table 2: Enhancement of this compound Production through Precursor Feeding

Precursor FedConcentrationFold Increase in this compound YieldReference
Glycine0.75 g/L4.32 (in combination with in situ separation)[14]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Gene Disruption in S. pristinaespiralis via Homologous Recombination

This protocol describes a general method for creating targeted gene deletions in S. pristinaespiralis using a temperature-sensitive vector like pKC1139, which is a common strategy for unmarked deletions.

Experimental Workflow for Gene Disruption

Gene_Disruption_Workflow step1 1. Amplify upstream and downstream flanking regions of the target gene by PCR. step2 2. Clone flanking regions into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139). step1->step2 step3 3. Introduce the disruption plasmid into S. pristinaespiralis via protoplast transformation or conjugation. step2->step3 step4 4. Select for single-crossover integrants at a non-permissive temperature (e.g., 37°C) on antibiotic-containing medium. step3->step4 step5 5. Induce the second crossover (excision) by subculturing at the permissive temperature (e.g., 30°C) without antibiotic selection. step4->step5 step6 6. Screen for apramycin-sensitive colonies to identify double-crossover mutants. step5->step6 step7 7. Confirm gene deletion by PCR analysis of genomic DNA from putative mutants. step6->step7

A generalized workflow for gene disruption in S. pristinaespiralis.

Materials:

  • S. pristinaespiralis wild-type strain

  • E. coli strain for plasmid propagation (e.g., DH5α)

  • Temperature-sensitive shuttle vector (e.g., pKC1139)

  • Restriction enzymes and T4 DNA ligase

  • PCR primers for amplifying flanking regions

  • Media for E. coli and Streptomyces growth (e.g., LB, TSB, MS agar)

  • Antibiotics (e.g., apramycin, nalidixic acid)

  • Reagents for protoplast preparation and transformation (lysozyme, PEG)

Procedure:

  • Construct the Disruption Vector: a. Design PCR primers to amplify ~1-2 kb regions directly upstream and downstream of the gene to be deleted. b. Amplify the flanking regions from S. pristinaespiralis genomic DNA. c. Sequentially clone the upstream and downstream fragments into the appropriate restriction sites of pKC1139. d. Transform the ligation product into E. coli and select for transformants. e. Verify the correct plasmid construction by restriction digestion and sequencing.

  • Introduce the Plasmid into S. pristinaespiralis : a. Prepare protoplasts of S. pristinaespiralis from a mycelial culture grown in YEME medium containing glycine. b. Transform the protoplasts with the disruption plasmid using a PEG-mediated method. c. Plate the transformed protoplasts on R2YE regeneration medium and incubate at a permissive temperature (e.g., 30°C). d. Overlay the plates with a solution containing the appropriate antibiotic (e.g., apramycin) to select for transformants.

  • Select for Single-Crossover Mutants: a. Inoculate the transformants into liquid medium with the selection antibiotic and incubate at a non-permissive temperature (e.g., 37°C) to promote integration of the plasmid into the chromosome. b. Plate the culture onto selective agar and incubate at the non-permissive temperature. Colonies that grow are putative single-crossover mutants.

  • Select for Double-Crossover Mutants: a. Inoculate single-crossover colonies into non-selective liquid medium and incubate at the permissive temperature to allow for plasmid replication and excision. b. After several rounds of subculturing, plate the culture onto non-selective agar to obtain single colonies. c. Replicate the colonies onto both non-selective and selective (apramycin-containing) plates. Colonies that grow on the non-selective plate but not on the selective plate are putative double-crossover mutants.

  • Confirm the Deletion: a. Isolate genomic DNA from the putative double-crossover mutants. b. Perform PCR analysis using primers that flank the deleted gene region. The PCR product from the mutant should be smaller than that from the wild-type. c. Further confirmation can be obtained by Southern blot analysis.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol provides a general framework for studying the interaction of purified regulatory proteins (e.g., PapR2, PapR5) with their target promoter regions.

Materials:

  • Purified His-tagged regulatory protein

  • Target DNA probe (a ~200-300 bp fragment of the promoter region of interest)

  • Non-specific competitor DNA (e.g., poly(dI-dC))

  • DNA labeling reagents (e.g., biotin or fluorescent dye-labeled dUTP and terminal deoxynucleotidyl transferase)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Native polyacrylamide gel (e.g., 6%) and electrophoresis buffer (e.g., 0.5x TBE)

  • Detection system (e.g., chemiluminescence or fluorescence imager)

Procedure:

  • Prepare the DNA Probe: a. Amplify the target promoter region by PCR. b. Label the 3' end of the probe with a non-radioactive label (e.g., biotin or a fluorescent dye). c. Purify the labeled probe.

  • Perform the Binding Reaction: a. In a microcentrifuge tube, combine the binding buffer, a fixed amount of labeled probe (e.g., 1-5 fmol), and non-specific competitor DNA. b. Add increasing amounts of the purified regulatory protein to a series of tubes. c. For competition assays, add an excess of unlabeled specific probe to a separate reaction. d. Incubate the reactions at room temperature for 20-30 minutes.

  • Electrophoresis and Detection: a. Load the samples onto a pre-run native polyacrylamide gel. b. Run the gel at a constant voltage (e.g., 100 V) in a cold room or with a cooling system. c. Transfer the DNA from the gel to a nylon membrane. d. Detect the labeled DNA using a method appropriate for the label (e.g., streptavidin-HRP conjugate and a chemiluminescent substrate for biotin). e. A shifted band, representing the protein-DNA complex, will be observed. The intensity of this band should increase with increasing protein concentration and decrease in the presence of the unlabeled specific competitor.

Quantification of this compound by RP-HPLC

This protocol outlines a method for the separation and quantification of PI and PII from S. pristinaespiralis culture extracts.

Materials:

  • S. pristinaespiralis culture broth

  • Ethyl acetate for extraction

  • Methanol for sample resuspension

  • RP-HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and 0.2% orthophosphoric acid in water

  • This compound I and II standards

Procedure:

  • Sample Preparation: a. Extract a known volume of culture broth with an equal volume of ethyl acetate. b. Evaporate the ethyl acetate layer to dryness under reduced pressure. c. Re-dissolve the residue in a known volume of methanol. d. Filter the sample through a 0.22 µm filter before injection.

  • HPLC Analysis: a. Equilibrate the C18 column with the mobile phase. A gradient elution is typically used to separate the different this compound components. For example, a linear gradient of acetonitrile in 0.2% orthophosphoric acid. b. Inject a known volume (e.g., 20 µL) of the sample. c. Monitor the elution profile at a suitable wavelength, such as 206 nm or 210 nm[15]. d. Identify the peaks corresponding to PI and PII by comparing their retention times with those of the standards.

  • Quantification: a. Generate a standard curve for each this compound component by injecting known concentrations of the standards. b. Calculate the concentration of PI and PII in the samples by interpolating their peak areas on the respective standard curves.

This in-depth guide provides a solid foundation for understanding and investigating the biosynthesis of this compound components in Streptomyces. The intricate interplay of genetics, biochemistry, and regulation that governs the production of this vital antibiotic offers numerous avenues for further research, from the discovery of novel regulatory elements to the engineering of hyper-producing strains for industrial applications.

References

The Pristinamycin Biosynthetic Supercluster: A Technical Guide to its Organization and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin, a member of the streptogramin family of antibiotics, is a potent therapeutic agent effective against a range of drug-resistant Gram-positive bacteria. Produced by the soil bacterium Streptomyces pristinaespiralis, this antibiotic is a synergistic mixture of two structurally distinct compounds: the cyclic hexadepsipeptide this compound I (PI) and the polyunsaturated macrolactone this compound II (PII).[1] Individually, PI and PII exhibit modest bacteriostatic activity by binding to the 50S ribosomal subunit and inhibiting protein synthesis.[2][3] However, when combined, they act synergistically, resulting in a potent bactericidal effect that can be up to 100 times greater than the individual components.[1] The genetic blueprint for the biosynthesis of these complex molecules is encoded within a remarkably large and intricate genomic region known as the this compound supercluster. This technical guide provides an in-depth exploration of the organization of this gene cluster, the biosynthetic pathways it governs, and the complex regulatory network that controls its expression.

Organization of the this compound Biosynthetic Gene Supercluster

The genes responsible for this compound biosynthesis, regulation, and resistance are colocalized in a massive ~210 kb "supercluster" in the Streptomyces pristinaespiralis chromosome.[1][4][5] This represents approximately 2.8% of the entire genome.[1] A unique feature of this supercluster is that the gene sets for PI and PII biosynthesis are interspersed with a cryptic type II polyketide synthase (PKS) gene cluster, referred to as the cpp cluster, which does not appear to be involved in this compound production.[2][4] The supercluster organization is thought to facilitate the co-regulation and co-production of the two synergistic this compound components.[4]

Table 1: Key Genes in the this compound Biosynthetic Supercluster
Gene(s)Encoded Protein/FunctionComponentPutative Size (kb)
This compound I Biosynthesis
snbA3-hydroxypicolinic acid:AMP ligase (activates starter unit)PI1.7
snbCPI synthetase 2 (incorporates L-threonine and L-aminobutyric acid)PI7.7
snbDEPI synthetase 3 (incorporates proline, DMAPA, 4-oxo-L-pipecolic acid, and L-phenylglycine)PI~14.5
pglA-EPhenylglycine biosynthesisPI-
This compound II Biosynthesis
snaA/BPIIA synthase (part of a hybrid PKS/NRPS)PII-
snaC/DPIIA synthase (part of a hybrid PKS/NRPS)PII-
snaE1/E2PII biosynthetic genesPII-
Regulation
spbRγ-butyrolactone receptor (pleiotropic regulator)PI & PII-
papR1SARP-type activatorPI & PII-
papR2SARP-type activatorPI & PII-
papR3TetR-family repressorPI & PII-
papR4SARP-type activatorPI & PII-
papR5TetR-family repressorPI & PII-
papR6Response regulator (PII-specific activator)PII-
Other
cpp clusterCryptic type II polyketide synthaseN/A~40

Note: This table is a summary of key genes and their functions as identified in the literature. The sizes of some genes or operons are not fully detailed in the provided search results.

pristinamycin_supercluster cluster_PI_left PI Biosynthesis cluster_intergenic Interspersed Region (~90kb) cluster_PII PII Biosynthesis cluster_regulation Regulation & PI Biosynthesis snbA snbA snbC snbC cpp_cluster cpp (Cryptic PKS) Cluster (~40kb) snbC->cpp_cluster sna_genes sna genes cpp_cluster->sna_genes regulatory_genes spbR, papR1-6 sna_genes->regulatory_genes snbDE snbDE regulatory_genes->snbDE pgl_genes pgl_genes

Figure 1: Simplified organization of the ~210 kb this compound supercluster.

Biosynthesis of this compound I (PI)

This compound I is a cyclic hexadepsipeptide synthesized by a non-ribosomal peptide synthetase (NRPS) complex. The biosynthesis proceeds through the stepwise condensation of seven precursor molecules.[4] The process is initiated by the activation of 3-hydroxypicolinic acid, which serves as the starter unit.

The core NRPS machinery for PI synthesis consists of three large proteins: SnbA, SnbC, and SnbDE.[1]

  • SnbA: A 3-hydroxypicolinic acid:AMP ligase that activates the starter molecule.[6][7]

  • SnbC: This enzyme is responsible for the incorporation of L-threonine and L-aminobutyric acid.[6][7]

  • SnbDE: A large multifunctional enzyme that adds the final four precursors: L-proline, 4-N,N-dimethylamino-L-phenylalanine (DMAPA), 4-oxo-L-pipecolic acid, and L-phenylglycine.[1][8]

The biosynthesis of the non-proteinogenic amino acid L-phenylglycine is governed by the pglA-E operon, which is also located within the supercluster.[1]

PI_biosynthesis cluster_precursors Precursor Molecules cluster_nrps NRPS Machinery p1 3-Hydroxypicolinic Acid snbA SnbA p1->snbA Activation p2 L-Threonine snbC SnbC p2->snbC p3 L-Aminobutyric Acid p3->snbC p4 L-Proline snbDE SnbDE p4->snbDE p5 DMAPA p5->snbDE p6 4-oxo-L-pipecolic acid p6->snbDE p7 L-Phenylglycine p7->snbDE snbA->snbC Chain Transfer snbC->snbDE Chain Transfer Pristinamycin_I Pristinamycin_I snbDE->Pristinamycin_I Cyclization & Release

Figure 2: Biosynthetic pathway of this compound I.

Biosynthesis of this compound II (PII)

This compound II is a polyunsaturated macrolactone synthesized by a hybrid Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) system. The biosynthesis is thought to start with isobutyryl-CoA as the starter unit.[4] This is followed by the addition of six malonyl-CoA extender units and the amino acids glycine, serine, and proline.[4] The PII biosynthetic genes, designated as sna, are organized within the supercluster and are responsible for the assembly of this complex molecule.

PII_biosynthesis cluster_precursors_pii Precursor Molecules cluster_pks_nrps Hybrid PKS/NRPS Machinery starter Isobutyryl-CoA sna_enzymes Sna PKS/NRPS Enzymes starter->sna_enzymes Initiation extender 6x Malonyl-CoA extender->sna_enzymes Elongation amino_acids Glycine, Serine, Proline amino_acids->sna_enzymes Incorporation Pristinamycin_II Pristinamycin_II sna_enzymes->Pristinamycin_II Cyclization & Release

Figure 3: Biosynthetic pathway of this compound II.

The Regulatory Cascade of this compound Biosynthesis

The production of this compound is tightly controlled by a complex and hierarchical signaling cascade involving at least seven regulatory genes located within the supercluster.[2][9][10] This network includes a γ-butyrolactone (GBL) receptor, TetR-family repressors, and Streptomyces antibiotic regulatory proteins (SARPs).

Table 2: Regulatory Genes and Their Function
GeneRegulator TypeFunctionEffect on this compound Production
spbRγ-butyrolactone receptorPleiotropic regulator, likely a repressor in the absence of GBLPositive (in the presence of GBL)
papR1SARPActivatorPositive
papR2SARPActivatorPositive
papR3TetR familyRepressorNegative
papR4SARPActivatorPositive
papR5TetR familyRepressorNegative
papR6Response regulatorPII-specific activatorPositive (for PII)

The regulatory cascade is initiated by small, diffusible γ-butyrolactone molecules, which act as quorum-sensing signals.[2] The GBL receptor, SpbR, is a key player, acting as a pleiotropic regulator that influences not only this compound biosynthesis but also morphological differentiation.[3] In the absence of the GBL signal, SpbR likely acts as a repressor. Upon binding of the GBL, SpbR is released from its target promoters, initiating a downstream cascade.

This cascade involves an interplay between the TetR-family repressors (PapR3 and PapR5) and the SARP-family activators (PapR1, PapR2, and PapR4).[9][11] PapR5, for instance, represses the expression of the activator papR1.[9] PapR2 appears to be a crucial activator for both PI and PII biosynthesis.[4] PapR6 acts as a pathway-specific activator for PII biosynthesis.[11][12]

pristinamycin_regulation GBL γ-Butyrolactone (GBL) SpbR SpbR GBL->SpbR binds & inactivates PapR5 PapR5 (Repressor) SpbR->PapR5 represses PapR1 PapR1 (Activator) SpbR->PapR1 represses PapR2 PapR2 (Activator) SpbR->PapR2 represses PapR4 PapR4 (Activator) SpbR->PapR4 represses PapR5->PapR1 represses PapR3 PapR3 (Repressor) PapR3->PapR5 represses PapR3->PapR4 represses PI_genes PI Biosynthetic Genes PapR1->PI_genes PII_genes PII Biosynthetic Genes PapR1->PII_genes PapR2->PI_genes PapR2->PII_genes PapR4->PI_genes PapR4->PII_genes PapR6 PapR6 (Activator) PapR6->PII_genes specific activation

Figure 4: A model of the regulatory cascade for this compound biosynthesis.

Experimental Protocols

This section outlines the general methodologies for key experiments used in the characterization of the this compound biosynthetic gene cluster.

Gene Inactivation/Deletion

Gene inactivation is crucial for functional analysis. In Streptomyces pristinaespiralis, this is often achieved through homologous recombination to create knockout mutants.

Workflow for Gene Deletion:

gene_knockout_workflow start Design knockout construct with antibiotic resistance marker flanked by homologous arms clone Clone construct into a temperature-sensitive E. coli-Streptomyces shuttle vector start->clone conjugate Introduce vector into S. pristinaespiralis via intergeneric conjugation clone->conjugate integrate Select for single-crossover integrants at permissive temperature conjugate->integrate excise Induce second crossover (excision) at non-permissive temperature integrate->excise screen Screen for double-crossover mutants (loss of vector, gene replaced by marker) excise->screen confirm Confirm deletion by PCR and Southern blotting screen->confirm

Figure 5: General workflow for gene knockout in S. pristinaespiralis.

Detailed Steps:

  • Construct Design: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance) is flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

  • Vector Cloning: The construct is cloned into a shuttle vector that can replicate in E. coli but not in Streptomyces at a non-permissive temperature (e.g., pKC1139-based vectors).

  • Conjugation: The plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to S. pristinaespiralis.

  • Single Crossover Selection: Exconjugants are grown at a permissive temperature in the presence of the selection antibiotic to isolate colonies where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Second Crossover Induction: Single-crossover mutants are grown at a non-permissive temperature without antibiotic selection to induce the excision of the plasmid through a second crossover event.

  • Screening and Confirmation: Colonies are screened for the desired phenotype (e.g., antibiotic resistance from the cassette and sensitivity to the vector's antibiotic marker). The correct gene replacement is then confirmed by PCR analysis of genomic DNA and Southern blotting.

Protein Purification and Enzyme Assays

To characterize the function of biosynthetic enzymes like SnbA, they need to be purified and their activity assayed.

Purification of His-tagged Proteins:

  • Cloning and Expression: The gene of interest (e.g., snbA) is cloned into an E. coli expression vector with an N- or C-terminal polyhistidine (His) tag. The protein is then overexpressed in a suitable E. coli strain.

  • Cell Lysis: Bacterial cells are harvested and lysed by sonication or French press in a buffer containing lysozyme and protease inhibitors.

  • Affinity Chromatography: The soluble protein fraction is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column. The His-tagged protein binds to the nickel resin.

  • Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a high concentration of imidazole.

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Assay (ATP-Pyrophosphate Exchange Assay for SnbA):

This assay measures the amino acid-dependent exchange of pyrophosphate (PPi) into ATP, which is the first step in amino acid activation by NRPSs.

  • Reaction Mixture: A reaction mixture is prepared containing the purified SnbA enzyme, the substrate (3-hydroxypicolinic acid), ATP, and radiolabeled [³²P]PPi in a suitable buffer.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Quenching and Charcoal Binding: The reaction is stopped, and activated charcoal is added. The charcoal binds the radiolabeled ATP, while the unincorporated [³²P]PPi remains in the supernatant.

  • Quantification: The amount of radioactivity incorporated into ATP is measured by scintillation counting of the charcoal pellet. This is proportional to the enzyme activity.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of regulatory proteins (e.g., SpbR, PapR proteins) to specific DNA sequences in the promoter regions of their target genes.

Detailed Steps:

  • Probe Preparation: A short DNA fragment (probe) corresponding to the putative promoter region is synthesized and labeled, typically with a radioisotope (e.g., ³²P) or a fluorescent dye.

  • Protein Purification: The regulatory protein of interest is purified, often as a His-tagged fusion protein from E. coli.

  • Binding Reaction: The labeled probe is incubated with the purified regulatory protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

  • Native Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged using a fluorescence scanner. A "shift" in the migration of the labeled probe (it runs higher in the gel) indicates the formation of a protein-DNA complex. Specificity can be confirmed by competition with an excess of unlabeled specific probe.

Conclusion

The this compound biosynthetic gene cluster of Streptomyces pristinaespiralis is a paradigm of complex secondary metabolite biosynthesis. Its large size, supercluster organization, and intricate regulatory network highlight the sophisticated genetic mechanisms that have evolved for the production of these clinically important antibiotics. A thorough understanding of the gene cluster's organization, the function of its constituent genes, and the regulatory circuits that control their expression is essential for the rational design of strain improvement strategies aimed at enhancing this compound yields and for the generation of novel this compound derivatives through metabolic engineering. The experimental approaches outlined in this guide provide a framework for the continued investigation of this fascinating biosynthetic system.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Pristinamycin I and II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristinamycin is a potent streptogramin antibiotic produced by the bacterium Streptomyces pristinaespiralis.[1] It is a composite drug, consisting of two structurally distinct and synergistic components: this compound I (PI) and this compound II (PII).[2] While each component individually exhibits moderate bacteriostatic activity, their combination results in a powerful, broad-spectrum bactericidal effect, which can be up to 100 times greater than the individual components.[3][4] This synergy makes this compound effective against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[4][5] This technical guide provides a comprehensive overview of the chemical structures, physicochemical properties, and biological activities of this compound I and II, along with detailed experimental protocols and pathway visualizations to support further research and development.

Chemical Structure and Composition

This compound is not a single molecule but a mixture of two main groups of compounds, this compound I (Group B streptogramins) and this compound II (Group A streptogramins), which are co-produced by S. pristinaespiralis in a typical ratio of 30:70.[3][4]

  • This compound I (PI) belongs to the Group B streptogramins and is a cyclic hexadepsipeptide.[4] The major form is this compound IA (PIA), also known as Mikamycin B, which constitutes 90-97% of the PI component.[6][7]

  • This compound II (PII) is classified as a Group A streptogramin and possesses a polyunsaturated macrolactone structure.[3][4] The primary constituent of this group is this compound IIA (PIIA), also referred to as Virginiamycin M1 or Ostreogrycin A.[1][8][9]

Molecular Structures

The specific chemical structures of the major components are detailed below.

This compound IA (C₄₅H₅₄N₈O₁₀) is a complex cyclic peptide derivative.

This compound IIA (C₂₈H₃₅N₃O₇) is a polyunsaturated macrolide antibiotic.[1][8]

Physicochemical Properties

The distinct chemical natures of this compound I and II result in different physicochemical properties. A summary of these properties for the major components, this compound IA and this compound IIA, is presented below.

PropertyThis compound IAThis compound IIAThis compound (Mixture)
Synonyms Mikamycin B, Virginiamycin M1[10]Virginiamycin M1, Ostreogrycin A[9]Pyostacine[1]
Molecular Formula C₄₅H₅₄N₈O₁₀[11]C₂₈H₃₅N₃O₇[12]C₇₁H₈₄N₁₀O₁₇ (representative)[13]
Molecular Weight 866.96 g/mol [11]525.6 g/mol [12]~1349.5 g/mol [13]
Appearance --Light yellow to yellow solid powder[5]
Solubility Water insoluble.[6] Soluble in DMSO (30 mg/mL).[14]-Poor water solubility limits intravenous formulation.[1]
CAS Number 3131-03-1[15]21411-53-0[9]270076-60-3[1]

Mechanism of Action and Synergism

The potent bactericidal activity of this compound stems from the synergistic action of its two components, both of which target the bacterial ribosome to inhibit protein synthesis.

Individually, both PI and PII bind to the 50S subunit of the bacterial ribosome and inhibit the elongation process of protein synthesis, resulting in a bacteriostatic effect.[1][3] However, their combined action is significantly more potent. This compound IIA is believed to bind first to the peptidyl transferase center of the 50S ribosomal subunit.[16] This initial binding induces a conformational change in the ribosome, which dramatically increases the binding affinity for this compound IA.[16][17] The subsequent binding of PI leads to an irreversible blockage of protein synthesis, ultimately causing bacterial cell death.[16][18] This cooperative binding is the basis for their strong synergistic and bactericidal activity.[17]

Pristinamycin_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Conformational Change Ribosome 50S Ribosomal Subunit Ribosome_Changed Altered 50S Subunit Ribosome->Ribosome_Changed Induces Conformational Change PIIA This compound IIA (PIIA) PIIA->Ribosome Initial Binding PIA This compound IA (PIA) Complex Stable Ternary Complex PIA->Complex High-Affinity Binding Ribosome_Changed->Complex Inhibition Bactericidal Effect Complex->Inhibition Irreversible Inhibition of Protein Synthesis

Caption: Synergistic mechanism of this compound I and II on the bacterial ribosome.

Biological Properties and Antibacterial Spectrum

This compound exhibits a broad spectrum of activity, primarily against Gram-positive bacteria.[2] It is notably effective against:

  • Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][5]

  • Streptococcus species, including drug-resistant Streptococcus pneumoniae.[4][16]

  • Enterococcus faecium, including vancomycin-resistant strains (VREF).[4][5]

The antibiotic is also active against some Gram-negative bacteria like Haemophilus spp. and atypical pathogens such as Mycoplasma, Chlamydia, and Legionella pneumophila.[2][18] Enterococcal species, however, tend to be less sensitive than staphylococci or streptococci.[2]

Experimental Protocols

Isolation and Purification of this compound from Fermentation Broth

This protocol is a generalized procedure based on common solvent extraction and chromatographic techniques.[19][20][21]

  • Acidification and Filtration: Adjust the pH of the S. pristinaespiralis fermentation liquor to approximately 3.0-4.0 under normal temperature conditions. Add a flocculating agent and stir for 50-90 minutes to ensure uniform dispersion.[21] Perform solid-liquid separation via filtration to obtain the clarified filtrate.[19][21]

  • Initial Extraction: Neutralize the filtrate to a pH of about 7. Extract the this compound from the aqueous filtrate using an organic solvent such as dichloroethane or ethyl acetate.[19][22]

  • Decolorization: Pass the filtrate through a macroporous resin column for initial decolorization. The resulting solution can be further decolorized by stirring with powdered activated carbon for 30-90 minutes.[20][21]

  • Concentration and Precipitation: Concentrate the organic extract under reduced pressure at a temperature below 35°C. Precipitate the crude this compound by adding a poor solvent like petroleum ether.[19]

  • Chromatographic Purification: The crude product can be further purified using column chromatography. A common method involves dissolving the crude product in a minimal amount of a solvent like dichloromethane and applying it to a powdered active carbon or silica gel column.[21]

  • Crystallization and Drying: The purified fractions are concentrated, and the final product is obtained through crystallization. The resulting crystals are washed (e.g., with cold isopropyl alcohol) and dried under vacuum at 50-55°C to yield a fine, pale yellow powder.[20]

Pristinamycin_Purification_Workflow Start Fermentation Broth Step1 1. Acidification (pH 3-4) & Flocculation Start->Step1 Step2 2. Filtration Step1->Step2 Step3 3. Neutralization (pH 7) & Solvent Extraction Step2->Step3 Step4 4. Decolorization (Macroporous Resin / Activated Carbon) Step3->Step4 Step5 5. Concentration & Precipitation (e.g., with Petroleum Ether) Step4->Step5 Step6 6. Column Chromatography Step5->Step6 Step7 7. Recrystallization & Drying Step6->Step7 End Purified this compound Step7->End

Caption: Generalized workflow for the isolation and purification of this compound.
Spectrophotometric Quantification

A validated UV-Vis spectrophotometric method can be used for the routine quantification of this compound in bulk and pharmaceutical formulations.[23]

  • Solvent: Use water as the solvent for preparing all solutions.[23]

  • Standard Solution Preparation: Prepare a standard stock solution of this compound. From this stock, create a series of dilutions to achieve a concentration range of 1-6 µg/mL.[23]

  • Spectrophotometric Analysis: Scan the standard solutions using a UV-Vis spectrophotometer. The maximum absorbance (λmax) is observed at a wavelength of 230 nm.[23]

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration. A strong linear relationship should be observed.[23]

  • Sample Analysis: Prepare the sample solution at a suitable concentration and measure its absorbance at 230 nm. Determine the concentration of this compound in the sample by interpolating from the calibration curve.

  • Method Validation: The method should be validated for linearity, accuracy (recovery studies), precision (intraday and interday), limit of detection (LOD), and limit of quantitation (LOQ). Reported values are an LOD of 0.04 µg/mL and an LOQ of 0.14 µg/mL.[23]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used for the separation and quantification of individual this compound components.

  • Sample Preparation: Culture extracts are prepared for analysis.

  • HPLC System: A standard HPLC system with a suitable column (e.g., C18) is used.

  • Detection: Detection is performed using a UV-Vis detector. Multiple wavelengths can be monitored, such as 210 nm, 230 nm, and 260 nm.[4]

  • Quantification: this compound components are identified and quantified by comparing their retention times and peak areas to those of purified standards.[22] Reported retention times can vary based on the specific method, but examples include PIA at ~8.2 minutes and PIIA at ~10.3 minutes under certain conditions.[24][25]

Biosynthesis and Genetic Regulation

The biosynthesis of this compound is a complex process governed by a large ~210 kb 'supercluster' of genes in S. pristinaespiralis.[4] This region contains the genes for both PI and PII synthesis, which are interspersed rather than organized into separate sub-clusters.[1][4]

  • This compound I (PI) is synthesized by non-ribosomal peptide synthetases (NRPSs).[4][26]

  • This compound II (PII) synthesis involves hybrid polyketide synthase (PKS)/NRPS enzymes.[4]

The production is tightly controlled by a complex signaling cascade involving multiple regulatory genes located within the supercluster.[24][25] This network includes a γ-butyrolactone receptor gene (spbR), several Streptomyces antibiotic regulatory protein (SARP) genes (papR1, papR2, papR4), and repressor genes (papR3, papR5).[24][25] These regulators form a hierarchical cascade that fine-tunes the expression of the biosynthetic genes in response to cellular signals, such as quorum-sensing molecules.[24][25]

Pristinamycin_Regulation GBL γ-Butyrolactones (GBLs) SpbR SpbR (GBL Receptor) GBL->SpbR Binds & Inactivates papR1 papR1 SpbR->papR1 De-repression papR3 papR3 PI_Genes PI Biosynthetic Genes (NRPS) papR3->PI_Genes Repression PII_Genes PII Biosynthetic Genes (PKS/NRPS) papR3->PII_Genes Repression papR5 papR5 papR2 papR2 papR5->papR2 Repression papR1->PI_Genes Activation papR2->PI_Genes Activation papR2->PII_Genes Activation papR4 papR4 papR4->PII_Genes Activation

Caption: Simplified model of the genetic regulatory cascade for this compound biosynthesis.

Conclusion

This compound I and II represent a clinically important class of streptogramin antibiotics, distinguished by their unique chemical structures and potent synergistic bactericidal activity. Their effectiveness against challenging multidrug-resistant pathogens underscores their therapeutic value. This guide provides core technical information on their structure, properties, and mechanism of action, along with foundational experimental protocols, to serve as a valuable resource for researchers in microbiology, medicinal chemistry, and drug development. A thorough understanding of these components is crucial for optimizing their clinical use and for the potential development of novel semi-synthetic derivatives with enhanced properties.

References

Pristinamycin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of pristinamycin against a range of clinically significant Gram-positive bacteria. This compound, a streptogramin antibiotic, is a combination of two structurally distinct components, this compound IA (a macrolide) and this compound IIA (a depsipeptide), which act synergistically to inhibit bacterial protein synthesis. This guide summarizes key quantitative data on its efficacy, details the experimental protocols for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria. MIC values are a quantitative measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The data presented is a compilation from multiple in vitro studies. It is important to note that MIC values can vary depending on the testing methodology and the specific strains tested.

Table 1: this compound Activity against Staphylococcus Species

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)Varies0.125 - 20.250.5[1][2]
Staphylococcus aureus (MRSA)1500.125 - 0.750.50.5[1]
Coagulase-Negative StaphylococciVaries≤0.06 - >40.251[2][3]

Table 2: this compound Activity against Streptococcus Species

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pneumoniaeVaries0.12 - 10.51[4]
Streptococcus pyogenes (Group A)400.016 - 0.50.1250.25[5][6]
Streptococcus agalactiae (Group B)Varies0.06 - 0.50.1250.25[7]
Viridans Group StreptococciVaries0.03 - 10.250.5[4]

Table 3: this compound Activity against Enterococcus Species

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Enterococcus faecalis940.25 - >3.12>3.12>3.12[7]
Enterococcus faecium15≤1.56--[7]
Enterococcus faecium (VRE)6---[2]

Experimental Protocols

The determination of this compound's in vitro activity is primarily conducted using standardized antimicrobial susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures. The two most common methods are broth microdilution and agar dilution.

Broth Microdilution Method (based on CLSI M07)

This method determines the MIC in a liquid growth medium.

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range in the microdilution plate wells.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Dispense 100 µL of the standardized inoculum into each well of the microtiter plate containing 100 µL of the serially diluted this compound, resulting in a final volume of 200 µL per well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method (based on CLSI M07)

This method determines the MIC on a solid growth medium.

  • Preparation of Antimicrobial-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • For each concentration, add 1 part of the antimicrobial solution to 9 parts of molten and cooled (45-50°C) Mueller-Hinton agar.

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify. A control plate containing no antibiotic should also be prepared.

  • Inoculum Preparation:

    • Prepare the inoculum as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using an inoculum-replicating apparatus, spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the growth control plate. Each spot should contain approximately 10⁴ CFU.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the sites of inoculation.

    • The MIC is the lowest concentration of this compound that prevents any visible growth, a faint haze, or a single colony.

Mandatory Visualizations

Signaling Pathway: this compound's Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis through a synergistic interaction with the bacterial 50S ribosomal subunit.

Pristinamycin_Mechanism cluster_membrane Bacterial Cell cluster_tunnel Peptidyl Transferase Center (PTC) & Exit Tunnel cluster_action This compound This compound (IA & IIA) Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Enters cell P_IIA This compound IIA (PIIA) P_site P-site A_site A-site Conformational_Change Conformational Change in 50S Subunit P_IIA->Conformational_Change Binds to A-site of PTC P_IA This compound IA (PIA) Inhibition Inhibition of Protein Synthesis P_IA->Inhibition Binds to P-site, blocking exit tunnel Conformational_Change->P_IA Increases affinity for PIA Bactericidal_Effect Bactericidal Effect Inhibition->Bactericidal_Effect

Caption: Synergistic action of this compound components on the 50S ribosomal subunit.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using either broth microdilution or agar dilution methods.

AST_Workflow cluster_methods MIC Determination Method cluster_broth Broth Microdilution cluster_agar Agar Dilution start Start prep_isolate Prepare Pure Bacterial Isolate start->prep_isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_isolate->prep_inoculum prep_broth_dilutions Prepare Serial Dilutions of this compound in Broth prep_inoculum->prep_broth_dilutions prep_agar_plates Prepare Agar Plates with Varying this compound Conc. prep_inoculum->prep_agar_plates inoculate_broth Inoculate Microtiter Plate prep_broth_dilutions->inoculate_broth incubate Incubate at 35°C for 16-20h inoculate_broth->incubate inoculate_agar Spot Inoculate Agar Plates prep_agar_plates->inoculate_agar inoculate_agar->incubate read_results Read and Interpret MIC incubate->read_results end End read_results->end

Caption: General workflow for determining the MIC of this compound.

Logical Relationship: Interpretive Criteria for Susceptibility

As there are no specific CLSI or EUCAST breakpoints for this compound, the susceptibility of an isolate is often inferred from the breakpoints established for quinupristin-dalfopristin, a related streptogramin antibiotic.

Breakpoint_Logic cluster_criteria Quinupristin-Dalfopristin Interpretive Criteria (CLSI/EUCAST Proxy) mic_result This compound MIC Result (µg/mL) susceptible Susceptible (S) ≤ 1 µg/mL mic_result->susceptible Compare intermediate Intermediate (I) 2 µg/mL mic_result->intermediate Compare resistant Resistant (R) ≥ 4 µg/mL mic_result->resistant Compare report Report Susceptibility Category susceptible->report intermediate->report resistant->report

Caption: Logic for interpreting this compound susceptibility using Quinupristin-Dalfopristin breakpoints.

References

The Dawn of a Synergistic Antibiotic: An In-depth Guide to the Early Research and Discovery of the Pristinamycin Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research that led to the discovery, isolation, and initial characterization of the Pristinamycin complex. Sourced from early scientific literature and patents, this document details the methodologies employed by pioneering researchers and presents the initial quantitative findings that established this compound as a potent, synergistic antimicrobial agent.

Introduction: The Emergence of a Dual-Action Antibiotic

This compound is a streptogramin group antibiotic derived from the bacterium Streptomyces pristinaespiralis.[1] First identified in the early 1960s, it is a complex mixture of two structurally distinct components: this compound I (PI) and this compound II (PII).[1][2] These components, while only moderately bacteriostatic on their own, exhibit a powerful synergistic bactericidal action when combined.[1][3] This unique property, effective against a range of Gram-positive bacteria, including resistant strains, has made this compound and its derivatives clinically significant for decades.[3][4] This guide focuses on the seminal work that first brought this antibiotic to light.

Discovery, Isolation, and Characterization

The discovery of this compound, initially designated antibiotic 7293 RP, originated from a soil sample collected in Argentina. This led to the isolation of a new microbial strain, Streptomyces pristinaespiralis 5647, the source of the antibiotic.[2] Early research demonstrated that the antibiotic produced was a complex of two primary constituents, later identified as this compound I and this compound II.[2]

These components are co-produced by S. pristinaespiralis in a consistent ratio.[1][3][5]

  • This compound I (PI) : A cyclic hexadepsipeptide belonging to the Streptogramin B group.[1][3]

  • This compound II (PII) : A polyunsaturated macrolactone belonging to the Streptogramin A group.[1][6]

The combination of these two molecules results in a potent bactericidal activity that can be up to 100 times greater than that of the individual components.[1][3]

Quantitative Data from Early Investigations

The initial characterization of the this compound complex involved quantifying its composition and antimicrobial efficacy. The data below is summarized from early research findings.

Table 1: Composition of the this compound Complex

Component Chemical Class Natural Production Ratio (%) Individual Activity
This compound I (PI) Cyclic Depsipeptide (Streptogramin B) ~30% Bacteriostatic
This compound II (PII) Polyunsaturated Macrolactone (Streptogramin A) ~70% Bacteriostatic

Source:[1][3][5]

Table 2: Precursor Molecules of this compound I

Precursor
3-Hydroxypicolinic Acid
L-Threonine
L-Aminobutyric Acid
L-Proline
4-N,N-dimethylamino-L-phenylalanine
4-oxo-L-pipecolic Acid
L-Phenylglycine

Source:[3]

Table 3: Early In Vitro Antimicrobial Activity of this compound Complex

Bacterial Group Minimum Inhibitory Concentration (MIC) Range (mg/L)
Oral Streptococci 0.03 - 1.0

Source: Data from a 1987 study comparing this compound to other antibiotics.[7]

Early Experimental Protocols

The following sections detail the methodologies described in the foundational patent and early publications for the production, isolation, and evaluation of this compound.

Fermentation Protocol

The production of this compound was achieved through submerged aerobic culture of S. pristinaespiralis.

  • Strain : Streptomyces pristinaespiralis strain 5647.[2]

  • Culture Medium : A typical medium consisted of corn steep liquor, distiller's solubles, ammonium sulfate, calcium carbonate, and a glucose solution added post-sterilization.[2]

  • Fermentation Conditions :

    • Temperature : Maintained between 23-35°C (optimally 26-27°C).[2]

    • pH : Kept between 6.0 and 7.8.[2]

    • Aeration : Maintained at a rate of 0.3 to 2.0 liters of air per liter of broth per minute.[2]

    • Duration : Fermentation was carried out for several days until sufficient antibiotic activity was detected in the broth.[2]

Isolation and Purification Protocol

The recovery of the crude this compound complex from the fermentation broth followed a multi-step solvent extraction process.

  • Acidification : The fermentation broth was first acidified to approximately pH 3.0 using hydrochloric acid.[2]

  • Filtration : A filtration adjuvant was added, and the mixture was filtered to separate the mycelial cake from the filtrate.[2]

  • Neutralization : The clarified filtrate was neutralized to approximately pH 7.0 with a sodium hydroxide solution.[2]

  • Solvent Extraction : The neutral filtrate was extracted with an organic solvent, specifically dichloroethane, using counter-current centrifuges.[2]

  • Concentration : The organic solvent phase was concentrated under reduced pressure.[2]

  • Precipitation : The crude antibiotic was precipitated from the concentrated organic solution by adding a poor solvent, such as petroleum ether.[2]

  • Purification : The resulting precipitate was separated, washed, and dried. Further purification could be achieved using chromatography methods.[2]

Antimicrobial Activity Assessment

Early assessments of antimicrobial potency were performed using agar diffusion assays.

  • Test Organism : Staphylococcus aureus 209P was commonly used as the reference organism.[2]

  • Method : An agar dilution or disk diffusion method was employed. The activity was expressed in units, where one unit was defined as the smallest quantity of this compound per milliliter of culture medium required to inhibit the visible growth of the test organism under specific conditions.[2]

  • MIC Determination : For more precise quantification, Minimum Inhibitory Concentration (MIC) values were determined. This involved preparing serial dilutions of the antibiotic in agar or broth, inoculating with the test bacteria, and identifying the lowest concentration that inhibited visible growth after incubation.[7][8]

Visualizations of Key Concepts and Processes

The following diagrams illustrate the composition, mechanism, and isolation workflow of the this compound complex as understood from early research.

cluster_Organism Production cluster_Components Components S_pristinaespiralis Streptomyces pristinaespiralis PI This compound I (PI) (Depsipeptide) ~30% S_pristinaespiralis->PI co-produces PII This compound II (PII) (Macrolactone) ~70% S_pristinaespiralis->PII co-produces Synergy Synergistic Bactericidal Action PI->Synergy PII->Synergy

Caption: this compound complex composition and synergistic relationship.

cluster_PII This compound II Action cluster_PI This compound I Action Ribosome Bacterial 50S Ribosomal Subunit PII PII (Streptogramin A) PTC Binds near Peptidyl Transferase Center (PTC) PII->PTC Conformation Induces conformational change in ribosome PTC->Conformation tRNA_block Blocks A-site tRNA binding Conformation->tRNA_block PI PI (Streptogramin B) Conformation->PI Enhances PI Binding Inhibition Inhibition of Protein Synthesis tRNA_block->Inhibition Tunnel Binds to Nascent Polypeptide Exit Tunnel PI->Tunnel Peptidyl_release Causes premature release of peptidyl-tRNA Tunnel->Peptidyl_release Peptidyl_release->Inhibition A Fermentation Broth (S. pristinaespiralis culture) B Acidification to pH 3 (HCl) A->B C Filtration B->C D Clarified Filtrate C->D E Neutralization to pH 7 (NaOH) D->E F Solvent Extraction (Dichloroethane) E->F G Concentration (Under Vacuum) F->G H Precipitation (Add Petroleum Ether) G->H I Crude this compound Complex H->I

References

The Alchemist's Touch: A Technical Guide to Pristinamycin Derivatives and Their Chemical Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pristinamycin, a potent streptogramin antibiotic, has long been a stalwart in the fight against resilient bacterial infections. Its unique synergistic mechanism of action, arising from the interplay of its two distinct components, this compound I (PI) and this compound II (PII), provides a robust defense against a spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] However, the ever-evolving landscape of antimicrobial resistance necessitates a continuous innovation of this powerful scaffold. This technical guide delves into the core of this compound chemistry, exploring the fundamental derivatives and the chemical modifications that unlock new therapeutic potential.

The Synergistic Powerhouse: Mechanism of Action

This compound's bactericidal efficacy stems from the synergistic action of its two components, which individually are only moderately bacteriostatic.[1][3] Both PI and PII target the bacterial 50S ribosomal subunit, effectively halting protein synthesis.[4][5][6]

  • This compound I (PI): A cyclic hexadepsipeptide, PI binds to the peptidyl transferase center of the 23S rRNA, causing the premature release of incomplete polypeptide chains.[3][6]

  • This compound II (PII): A polyunsaturated macrolactone, PII obstructs the ribosomal tunnel, preventing the elongation of the polypeptide chain.[1][3]

The combination of these two distinct inhibitory actions leads to a powerful bactericidal effect, often up to 100 times more potent than the individual components.[1][6]

Regulatory Signaling Pathway of this compound Biosynthesis

The production of this compound in Streptomyces pristinaespiralis is a tightly controlled process governed by a complex signaling cascade. This intricate network involves a series of transcriptional regulators that respond to signaling molecules, ensuring the timely and coordinated synthesis of both PI and PII.[4][7][8] The key players in this regulatory pathway include γ-butyrolactone (GBL)-like molecules and a hierarchy of regulatory proteins such as SpbR and the PapR family (PapR1-R6).[4][7][8][9]

This compound Biosynthesis Signaling Pathway GBL γ-Butyrolactone (GBL-like molecules) SpbR SpbR (GBL Receptor) GBL->SpbR binds and inactivates papR5 papR5 SpbR->papR5 represses papR1 papR1 SpbR->papR1 represses papR2 papR2 SpbR->papR2 represses papR4 papR4 SpbR->papR4 represses papR3 papR3 papR3->papR5 represses papR5->papR1 represses PI_Biosynthesis This compound I Biosynthesis papR1->PI_Biosynthesis activates PII_Biosynthesis This compound II Biosynthesis papR1->PII_Biosynthesis activates papR2->PI_Biosynthesis activates papR2->PII_Biosynthesis activates papR4->PI_Biosynthesis activates papR4->PII_Biosynthesis activates papR6 papR6 papR6->PI_Biosynthesis activates papR6->PII_Biosynthesis activates

Figure 1: Simplified signaling cascade for this compound biosynthesis.

Crafting Novel Weapons: Basic Chemical Modifications

The intricate structures of this compound components present both a challenge and an opportunity for medicinal chemists. Several strategies have been employed to modify the this compound scaffold to enhance its properties, such as solubility, stability, and activity against resistant strains.

Semisynthesis

Semisynthesis remains a valuable approach for generating this compound derivatives. This method involves chemically modifying the natural this compound molecules. A notable example is the development of quinupristin/dalfopristin (Synercid®), a combination of semisynthetic derivatives of this compound I and II, respectively, with improved water solubility, allowing for intravenous administration.[1][3]

Total Synthesis

While challenging due to the structural complexity, total synthesis offers the ultimate control over molecular design, enabling the creation of analogs that are inaccessible through semisynthesis.[10] Researchers have reported the total synthesis of this compound IIA, breaking down the molecule into key building blocks that are synthesized stereoselectively and then assembled.[10] This approach opens the door to a wide range of modifications at various positions of the molecule.

Mutasynthesis: A Hybrid Approach

Mutasynthesis, a powerful technique that combines genetic engineering and chemical synthesis, has emerged as a promising strategy for generating novel this compound derivatives.[3][11] This method involves creating a mutant strain of S. pristinaespiralis that is unable to produce a specific precursor for this compound biosynthesis. The culture is then fed with synthetic analogs of this precursor, which are incorporated by the cellular machinery to produce novel derivatives.[3][11][12]

A successful application of this technique has been the modification of the phenylglycine (Phg) residue in this compound I.[3][11] By using a mutant strain deficient in L-Phg biosynthesis and feeding it with halogenated Phg analogs, researchers have successfully produced novel derivatives such as 6-chlorothis compound I and 6-fluorothis compound I.[3][11][12]

Mutasynthesis Workflow Strain S. pristinaespiralis Wild Type Mutant Generation of Mutant Strain (e.g., ΔpglAΔsnaE1) Strain->Mutant Feeding Feeding of Precursor Analogs (e.g., Halogenated Phenylglycine) Mutant->Feeding Fermentation Fermentation Feeding->Fermentation Extraction Extraction and Purification Fermentation->Extraction Analysis Analysis (HPLC, NMR, MS) Extraction->Analysis Derivative Novel this compound Derivative Analysis->Derivative

Figure 2: General workflow for the mutasynthesis of this compound derivatives.

Quantifying the Impact: Antimicrobial Activity of Derivatives

The primary goal of creating this compound derivatives is to enhance their antimicrobial properties. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: MIC Values of this compound and its Derivatives (in µg/mL)

MicroorganismThis compound6-chlorothis compound I6-fluorothis compound I
Bacillus subtilis0.25> 12816
Staphylococcus aureus0.125> 12832
Escherichia coli> 128> 128> 128

Data for this compound is a general reference value and may vary. Data for halogenated derivatives is sourced from bioactivity assays described in literature; specific MIC values may require further dedicated studies.[3][11]

Table 2: General MIC Range for this compound against Various Bacteria

MicroorganismMIC50 (µg/ml)MIC90 (µg/ml)Range (µg/ml)
Brevibacterium spp.0.2540.03 - 8
Corynebacterium amycolatum0.120.250.06 - 1
Corynebacterium jeikeium0.2510.06 - 2
Haemophilus influenzae241 - 16
Listeria spp.120.5 - 4
Moraxella catarrhalis0.50.50.5 - 1
Rhodococcus equi440.03 - 4
Source: The Antimicrobial Index Knowledgebase[13]

In the Lab: Key Experimental Protocols

This section provides an overview of the methodologies for the generation and analysis of this compound derivatives.

Protocol for Mutasynthesis of Halogenated this compound I Derivatives

This protocol is a summarized representation of the methodology described for the generation of 6-chlorothis compound I and 6-fluorothis compound I.[3][11][12]

1. Generation of the Mutant Strain:

  • A mutant strain of S. pristinaespiralis is created by deleting the genes responsible for the biosynthesis of the phenylglycine precursor (e.g., pglA) and this compound II (snaE1). This results in a strain that can neither produce PI nor PII.

2. Fermentation and Feeding:

  • The mutant strain is cultivated in a suitable production medium (e.g., HT7T medium).

  • After an initial growth phase (e.g., 72 hours), the culture is supplemented with the desired phenylglycine analog (e.g., 4-chloro-DL-phenylglycine or 4-fluoro-L-phenylglycine) at a specific concentration (e.g., 100 µM).

3. Extraction:

  • After a further incubation period (e.g., 48-72 hours), the culture broth is extracted with an organic solvent such as ethyl acetate.

  • The organic phase is then concentrated to yield the crude extract.

4. Purification:

  • The crude extract is subjected to purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate the novel this compound derivative.

5. Structural Confirmation:

  • The structure of the purified derivative is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

6. Bioactivity Assay:

  • The antimicrobial activity of the novel derivative is tested against a panel of bacteria using methods like the disc diffusion assay or by determining the MIC values.

General Protocol for Total Synthesis of a this compound IIA Building Block

The following is a conceptual outline of the synthesis of a key building block for this compound IIA, based on published synthetic strategies.[10]

1. Stereoselective Aldol Reaction:

  • An Evans aldol reaction is employed to create a chiral hydroxyl-oxazolidinone intermediate with high diastereoselectivity.

2. Horner-Wadsworth-Emmons (HWE) Reaction:

  • The auxiliary is cleaved, and a subsequent HWE reaction is performed to introduce a double bond and form an ester.

3. Saponification:

  • The ester is saponified to yield the carboxylic acid building block.

4. Amidation:

  • The synthesized building block is then coupled with other synthesized fragments through amidation reactions to elongate the molecular chain.

Protocol for Extraction and Purification of this compound from Fermentation Broth

This protocol outlines a general procedure for extracting and purifying this compound from the fermentation broth of S. pristinaespiralis.

1. Acidification and Filtration:

  • The pH of the fermentation broth is adjusted to approximately 3 with an acid.

  • The acidified broth is then filtered to separate the mycelium from the filtrate.

2. Neutralization and Solvent Extraction:

  • The pH of the filtrate is neutralized to around 7.

  • The neutral filtrate is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

3. Concentration and Precipitation:

  • The organic extract is concentrated under reduced pressure.

  • The crude this compound is precipitated by adding a non-polar solvent like petroleum ether.

4. Chromatographic Purification:

  • The crude product can be further purified using column chromatography (e.g., with silica gel or activated carbon) to obtain pure this compound.

Future Horizons

The chemical modification of this compound continues to be a vibrant area of research. The development of more efficient synthetic and biosynthetic methods will undoubtedly lead to the discovery of novel derivatives with improved pharmacological profiles. The exploration of fluorinated analogs, for instance, holds promise for enhancing metabolic stability and overcoming resistance mechanisms.[5] As our understanding of the intricate structure-activity relationships of this compound deepens, so too will our ability to rationally design the next generation of these life-saving antibiotics.

References

Inherent ratio of Pristinamycin I and II for synergistic activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synergistic Activity of Pristinamycin I and II For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a streptogramin antibiotic produced by Streptomyces pristinaespiralis, is a potent antimicrobial agent composed of two structurally distinct components: this compound I (PI) and this compound II (PII). Individually, these components exhibit moderate, primarily bacteriostatic activity. However, when combined in their naturally occurring ratio, they act synergistically to produce a powerful, bactericidal effect against a broad spectrum of bacteria, including multidrug-resistant strains. This guide provides a detailed examination of the inherent ratio, the molecular basis of the synergy, quantitative measures of this interaction, and the experimental protocols used to characterize it.

The Inherent Ratio of this compound Components

This compound is a complex of two main groups of molecules, this compound I (Streptogramin B) and this compound II (Streptogramin A), which are co-produced by S. pristinaespiralis. The biosynthesis is governed by a large, ~210 kb gene supercluster where the genes for PI and PII synthesis are scattered throughout the region, suggesting a complex regulatory mechanism to ensure their coordinated production. This natural production results in a consistent ratio that is crucial for the antibiotic's potent synergistic activity.

Data Presentation: Production Ratio

The quantitative data regarding the natural production ratio is summarized below.

ComponentChemical ClassInherent Production Ratio (%)Reference(s)
This compound I (PI)Depsipeptide~30%[1]
This compound II (PII)Macrolactone~70%[1]

Mechanism of Synergistic Action

The synergy between this compound I and II is a classic example of cooperative antibiotic action at the molecular level. Both components target the 50S subunit of the bacterial ribosome, but their interaction is sequential and allosteric, leading to a much stronger inhibition of protein synthesis than either could achieve alone.[2][3]

  • Binding of this compound II (PII) : PII, the streptogramin A component, binds first to the peptidyl transferase center on the 23S rRNA of the 50S ribosomal subunit.[3]

  • Conformational Change : This initial binding induces a conformational change in the ribosome.[3]

  • Enhanced Affinity for this compound I (PI) : The altered ribosomal conformation significantly increases the binding affinity for PI, the streptogramin B component.[3][4]

  • Stable Ternary Complex : PI then binds tightly to its site, which partially overlaps with the PII binding site, locking the PII molecule in place. This forms a stable ternary complex (Ribosome-PII-PI).

  • Inhibition of Protein Synthesis : This stable complex effectively blocks two key steps in protein synthesis: it prevents the binding of new aminoacyl-tRNAs and obstructs the elongation of the polypeptide chain by blocking the nascent peptide exit tunnel.[3]

This cooperative binding transforms the individual bacteriostatic activities of the components into a potent, bactericidal effect that can be up to 100 times greater than the separate components.[1]

Visualization: Synergistic Mechanism Pathway

G cluster_ribosome Bacterial 50S Ribosome Ribosome Free 50S Ribosomal Subunit Ribosome_PII Ribosome-PII Complex (Conformationally Altered) Ribosome->Ribosome_PII 2. Induces Conformational Change Ribosome_PII_PI Stable Ternary Complex (Ribosome-PII-PI) Ribosome_PII->Ribosome_PII_PI 4. Forms Stable Complex Inhibition Potent Bactericidal Activity (Protein Synthesis Halted) Ribosome_PII_PI->Inhibition 5. Synergistic Inhibition PII This compound II (PII) Streptogramin A PII->Ribosome 1. Initial Binding PI This compound I (PI) Streptogramin B PI->Ribosome_PII 3. Binds with High Affinity

Caption: Sequential binding of this compound II and I to the 50S ribosome.

Quantitative Analysis of Synergy

The synergy between PI and PII is quantified by comparing the Minimum Inhibitory Concentrations (MICs) of the individual components to the MIC of the combination. While specific MIC values vary by bacterial strain and testing conditions, the literature consistently shows a dramatic reduction in the MIC when the components are combined. The following table provides an illustrative example based on the principle of streptogramin synergy against a susceptible organism like Staphylococcus aureus.

Data Presentation: Illustrative Antimicrobial Activity
Component / CombinationTypical MIC (µg/mL) vs. S. aureus (Illustrative)Activity TypeReference(s)
This compound IIA (PIIA) Alone16 - 64Bacteriostatic[5]
This compound IA (PIA) Alone8 - 32Bacteriostatic[5]
This compound (PI + PII)0.25 - 1.0Bactericidal[6][7]

Note: These values are illustrative to demonstrate the synergistic principle. Actual values can be found in specialized literature such as the review by Cocito C. (1979) or the study by Laforest H., et al. (1988).[8][9][10]

Experimental Protocols

Determining the synergistic activity of antibiotic components requires precise and standardized laboratory procedures. The checkerboard assay is the most common method used.

Protocol 1: Checkerboard Microdilution Assay for Synergy

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which mathematically defines the nature of the drug interaction.

Methodology:

  • Prepare Stock Solutions : Prepare sterile stock solutions of this compound I and this compound II in an appropriate solvent.

  • Prepare Inoculum : Culture the test bacterium (e.g., S. aureus ATCC 29213) to log phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton Broth.

  • Serial Dilutions : In a 96-well microtiter plate, perform two-fold serial dilutions of PI along the Y-axis and PII along the X-axis. This creates a matrix of wells with varying concentrations of both components.

  • Inoculation : Inoculate each well with the standardized bacterial suspension. Include control wells for each drug alone, as well as positive (no drug) and negative (no bacteria) growth controls.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Determine MICs : Read the MIC for each component alone and for every combination by identifying the lowest concentration that visibly inhibits bacterial growth.

  • Calculate FIC Index : Calculate the FIC Index (FICI) for each well showing inhibition using the following formula:

    • FIC of PI = (MIC of PI in combination) / (MIC of PI alone)

    • FIC of PII = (MIC of PII in combination) / (MIC of PII alone)

    • FICI = FIC of PI + FIC of PII

  • Interpret Results :

    • Synergy : FICI ≤ 0.5

    • Additive/Indifference : 0.5 < FICI ≤ 4.0

    • Antagonism : FICI > 4.0

Visualization: Checkerboard Assay Workflow

G start Start: Prepare Reagents plate Create 2D Dilution Matrix in 96-Well Plate (PI vs. PII) start->plate inoculate Inoculate with Standardized Bacterial Suspension plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MICs Visually or with Plate Reader incubate->read_mic calculate Calculate FIC Index FICI = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) read_mic->calculate interpret Interpret Interaction (Synergy, Additive, Antagonism) calculate->interpret end End: Report Findings interpret->end

Caption: Workflow for determining antibiotic synergy via checkerboard assay.

Conclusion

The synergistic relationship between this compound I and this compound II is a well-characterized phenomenon central to its clinical efficacy. The inherent 30:70 production ratio is optimal for the sequential, cooperative binding of the two components to the bacterial ribosome, resulting in a potent bactericidal activity that far exceeds their individual effects. For drug development professionals, understanding this synergy is critical for exploring new streptogramin derivatives and for designing effective combination therapies to combat antibiotic resistance. The experimental protocols outlined provide a framework for the continued study and characterization of such synergistic interactions.

References

Pristinamycin Resistance in Staphylococci: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Pristinamycin, a streptogramin antibiotic, represents a critical therapeutic option for treating infections caused by multidrug-resistant staphylococci, including Methicillin-Resistant Staphylococcus aureus (MRSA). Comprised of two synergistic components, this compound IIA (a streptogramin A) and this compound IA (a streptogramin B), it functions by inhibiting bacterial protein synthesis.[1][2][3] However, the emergence of resistance threatens its clinical efficacy. This guide provides an in-depth technical overview of the molecular mechanisms governing this compound resistance in staphylococci, details common experimental protocols for its characterization, and presents quantitative data to inform research and development efforts. The primary resistance mechanisms involve enzymatic inactivation of the antibiotic, active efflux from the bacterial cell, and modification of the ribosomal target site.[1][4] These resistance determinants are frequently encoded on mobile genetic elements, facilitating their dissemination.[4][5][6]

Introduction to this compound and Its Mechanism of Action

This compound is a streptogramin antibiotic isolated from Streptomyces pristinaespiralis.[1] It consists of two structurally distinct but synergistic components:

  • This compound IIA (PIIA) , a polyunsaturated macrolactone, belongs to the streptogramin A group.

  • This compound IA (PIA) , a cyclic hexadepsipeptide, belongs to the streptogramin B group.[1]

Separately, these components are bacteriostatic, but in combination, they exhibit potent bactericidal activity.[1][2] Their synergistic action results from their cooperative binding to the 50S subunit of the bacterial ribosome. PIIA binds first, inducing a conformational change that increases the affinity of the ribosome for PIA.[1] This dual binding blocks protein synthesis at different steps, leading to cell death.[1] Due to this mechanism, this compound is effective against a wide range of Gram-positive bacteria, including strains resistant to other antibiotics like beta-lactams and macrolides.[3][7]

Core Mechanisms of this compound Resistance

Staphylococci have evolved three primary mechanisms to counteract the activity of this compound. These mechanisms can occur independently or in combination within a single isolate.

G cluster_main This compound Resistance Mechanisms in Staphylococci cluster_A cluster_B cluster_C A Target Site Modification A1 Ribosomal RNA Methylation (erm genes) A->A1 B Enzymatic Inactivation B1 Acetylation of Streptogramin A (vat, satA genes) B->B1 B2 Hydrolysis of Streptogramin B (vgb genes) B->B2 C Active Efflux C1 ATP-Binding Cassette (ABC) Transporters (vga genes) C->C1

Caption: Overview of the three primary mechanisms of this compound resistance.

Enzymatic Inactivation

This is a common strategy where bacterial enzymes modify and inactivate the antibiotic molecules.

  • Acetylation of Streptogramin A (PIIA): The most significant mechanism of resistance to streptogramin A components is enzymatic acetylation.[8] This is mediated by virginiamycin acetyltransferases (VAT), encoded by vat and vatB genes, which are often located on plasmids.[9][10][11] These enzymes transfer an acetyl group to the PIIA molecule, which prevents it from binding to the ribosome.[8][12]

  • Hydrolysis of Streptogramin B (PIA): Resistance to streptogramin B can be conferred by enzymes that linearize the cyclic peptide structure. These enzymes, encoded by vgb genes, are streptogramin B lyases.[4][9]

Active Efflux

This mechanism involves membrane-bound protein pumps that actively expel the antibiotic from the bacterial cell, preventing it from reaching its ribosomal target.

  • ATP-Binding Cassette (ABC) Transporters: In staphylococci, resistance to streptogramin A and related compounds can be mediated by ABC transporters encoded by the vga (virginiamycin resistance) gene family.[4][9] These pumps use the energy from ATP hydrolysis to export the antibiotic.[12] The msrA gene, which also encodes an ABC transporter, confers resistance to macrolides and streptogramin B.[1][10]

Target Site Modification

This mechanism alters the antibiotic's binding site on the ribosome, reducing the drug's affinity and rendering it ineffective.

  • Ribosomal RNA (rRNA) Methylation: The most common form of target modification is the methylation of the 23S rRNA component of the 50S ribosomal subunit.[1] This is carried out by Erm (erythromycin ribosome methylation) methyltransferases, encoded by erm genes (e.g., ermA, ermC).[1][10] These enzymes dimethylate a specific adenine residue (A2058) in the 23S rRNA.[13] This modification results in the MLSB (Macrolide-Lincosamide-Streptogramin B) resistance phenotype, conferring cross-resistance to all three classes of antibiotics that bind to this ribosomal region.[10][14]

Quantitative Data on this compound Resistance

Quantitative analysis of resistance is crucial for surveillance and clinical decision-making. The following tables summarize key data on resistance genes and antimicrobial susceptibility.

Table 1: Genetic Determinants of this compound Resistance in Staphylococci

Gene FamilySpecific Gene(s)Mechanism of ActionEncoded ProteinTarget Component
erm ermA, ermCTarget Site Modification23S rRNA Adenine DimethyltransferaseThis compound IA (Streptogramin B)
vat vat, vatB, satAEnzymatic InactivationVirginiamycin Acetyltransferase (VAT)This compound IIA (Streptogramin A)
vgb vgbA, vgbBEnzymatic InactivationStreptogramin B Lyase/HydrolaseThis compound IA (Streptogramin B)
vga vga, vgaBActive EffluxABC Transporter ProteinThis compound IIA (Streptogramin A)
msr msrAActive EffluxABC Transporter ProteinThis compound IA (Streptogramin B)

Data compiled from multiple sources.[1][4][9][10][11]

Table 2: this compound Minimum Inhibitory Concentrations (MICs) against Staphylococci

OrganismResistance StatusThis compound MIC Range (mg/L)MIC90 (mg/L)
S. aureus (including MRSA)Susceptible≤0.50.5
S. aureusResistant (PIIA resistant)≥8>16
Coagulase-Negative StaphylococciSusceptible0.13 - 10.5
S. aureusHigh-level resistance25 - 30N/A

MIC90: The concentration required to inhibit 90% of isolates. Data compiled from multiple sources.[4][7][15][16][17]

Table 3: Prevalence of Resistance Genes in Multidrug-Resistant S. aureus

GenePrevalence in MDR Isolates
mecA100%
ermC49.25%
ermA26.8%
msrA23.8%

Data from a 2023 study on MDR S. aureus isolates from skin infections.[1]

Experimental Protocols for Resistance Characterization

Identifying and characterizing this compound resistance is a multi-step process involving phenotypic and genotypic methods.

G A Isolate Staphylococcus strain from clinical sample B Phenotypic Testing: Antimicrobial Susceptibility (Broth Microdilution) A->B C Determine MIC (Resistant or Susceptible?) B->C D Genotypic Analysis: PCR for Resistance Genes (erm, vat, vga, etc.) C->D Resistant E Identify Genetic Determinant(s) D->E F Biochemical Confirmation: Enzyme Activity Assay (e.g., VAT assay) E->F vat gene detected G Confirm Enzymatic Inactivation Mechanism F->G

Caption: Workflow for the characterization of this compound resistance.

Antimicrobial Susceptibility Testing (AST)

The gold standard for phenotypic resistance detection is the determination of the Minimum Inhibitory Concentration (MIC).

  • Method: Broth microdilution is a commonly used method.[1]

  • Principle: Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum: A standardized bacterial suspension (e.g., 5 x 105 CFU/mL) is added to each well.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Interpretation: Results are interpreted based on established breakpoints (e.g., from CLSI or EUCAST). For this compound, a tentative susceptibility breakpoint is often considered ≤0.5 mg/L.[16]

Molecular Detection of Resistance Genes by PCR

Polymerase Chain Reaction (PCR) is a rapid and highly specific method for detecting the presence of known resistance genes.

  • Method: Multiplex PCR allows for the simultaneous detection of multiple genes in a single reaction.[18][19]

  • Protocol Outline:

    • DNA Extraction: Bacterial genomic DNA (including plasmids) is purified from an overnight culture of the staphylococcal isolate.

    • Primer Design: Specific oligonucleotide primers are designed to anneal to conserved regions of the target resistance genes (e.g., ermA, vatB, vga).

    • PCR Amplification: The reaction mixture contains the extracted DNA, primers, Taq polymerase, dNTPs, and PCR buffer. The mixture undergoes thermal cycling (denaturation, annealing, extension) to amplify the target gene sequence.

    • Detection: The amplified DNA fragments (amplicons) are separated by size using agarose gel electrophoresis and visualized with a DNA stain (e.g., ethidium bromide). The presence of a band of the expected size indicates the presence of the resistance gene.[20]

Streptogramin A Acetyltransferase (VAT) Activity Assay

This biochemical assay confirms the functionality of vat genes by measuring the enzymatic inactivation of streptogramin A.

  • Method: A spectrophotometric assay based on the detection of Coenzyme A (CoA), a product of the acetylation reaction.[21][22]

  • Protocol Outline:

    • Crude Enzyme Extract Preparation:

      • Grow the staphylococcal isolate to the late stationary phase.

      • Harvest cells by centrifugation.

      • Resuspend cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8) and lyse them by sonication.

      • Clarify the lysate by centrifugation to obtain the crude enzyme extract in the supernatant.[21]

    • Reaction Mixture: The assay is performed in a microplate or cuvette and contains:

      • Crude enzyme extract

      • Streptogramin A substrate (e.g., dalfopristin or virginiamycin M1)

      • Acetyl Coenzyme A (acetyl-CoA)

      • 5,5′-dithiobis-2-nitrobenzoic acid (DTNB), which reacts with the free thiol group of the released CoA to produce a yellow-colored compound.[21]

    • Measurement: The rate of color change is measured spectrophotometrically at ~412 nm. The enzyme activity is calculated based on the rate of CoA production.[22]

Conclusion and Future Directions

Resistance to this compound in staphylococci is a complex issue driven by a variety of genetic determinants, primarily enzymatic inactivation, active efflux, and target site modification. The dissemination of these mechanisms is often facilitated by plasmids, posing a significant challenge to infection control.[5] A thorough understanding of these mechanisms is paramount for the development of effective countermeasures.

Future research should focus on:

  • Inhibitors of Resistance Mechanisms: Developing compounds that can block efflux pumps or inhibit inactivating enzymes like VAT could restore the activity of this compound.[8][23]

  • Surveillance and Rapid Diagnostics: Continued molecular surveillance is needed to track the spread of resistance genes. The development of rapid diagnostic tools to detect these genes in clinical settings can guide appropriate therapeutic choices.

  • Structural Biology: High-resolution structural analysis of resistance enzymes and efflux pumps can aid in the rational design of novel inhibitors and next-generation antibiotics that evade these resistance mechanisms.[22]

By integrating molecular biology, biochemistry, and clinical microbiology, the scientific community can work towards preserving the utility of this important last-resort antibiotic.

References

The Pivotal Role of γ-Butyrolactones in the Orchestration of Pristinamycin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate regulatory network governed by γ-butyrolactones (GBLs) in the biosynthesis of the potent streptogramin antibiotic, pristinamycin, in Streptomyces pristinaespiralis. This compound, a synergistic combination of this compound I (PI) and this compound II (PII), is a crucial therapeutic agent against multidrug-resistant pathogens. Understanding its complex regulation at the molecular level is paramount for the rational design of strain improvement strategies and the development of novel drug discovery platforms.

This compound production is tightly controlled by a hierarchical signaling cascade initiated by small, diffusible GBL molecules that function as quorum-sensing signals.[1][2] These signaling molecules trigger a phosphorylation cascade and a series of protein-DNA interactions that ultimately activate the expression of the this compound biosynthetic gene cluster.

The this compound Regulatory Cascade: A Symphony of Activators and Repressors

The biosynthesis of this compound is governed by a complex interplay of at least seven regulatory proteins encoded within or near the this compound supercluster.[3][4] This regulatory network is initiated by the binding of GBLs to specific receptor proteins, leading to a cascade of transcriptional activation and repression events that fine-tune the production of both PI and PII.

At the apex of this hierarchy is the GBL receptor protein, SpbR , which acts as a global repressor in the absence of its GBL ligand.[4] Upon binding to GBL, SpbR undergoes a conformational change, releasing its repression on downstream regulatory genes. This de-repression initiates a signaling cascade involving a series of This compound Activating Proteins (PapR) .

The key players in this regulatory network include:

  • γ-Butyrolactone Receptors (SpbR, PapR3, PapR5): These proteins belong to the TetR family of transcriptional regulators and function as receptors for GBL signaling molecules.[2] In their ligand-free state, they typically act as repressors.

  • Streptomyces Antibiotic Regulatory Proteins (SARPs - PapR1, PapR2, PapR4): These are pathway-specific transcriptional activators that directly control the expression of the this compound biosynthetic genes.[3]

  • Response Regulator (PapR6): This protein is a pathway-specific activator, primarily influencing the biosynthesis of PII.[5]

The intricate interplay between these regulators forms a hierarchical cascade, ensuring the timely and coordinated production of this compound.

Signaling Pathway Diagram

Pristinamycin_Regulation cluster_GBL γ-Butyrolactone Signaling cluster_receptors Receptor Binding cluster_cascade Regulatory Cascade cluster_biosynthesis This compound Biosynthesis GBL γ-Butyrolactones SpbR SpbR GBL->SpbR binds & inactivates PapR3 PapR3 GBL->PapR3 binds & inactivates PapR5 PapR5 GBL->PapR5 binds & inactivates SpbR->PapR5 represses PapR1 PapR1 (SARP) SpbR->PapR1 represses PapR2 PapR2 (SARP) SpbR->PapR2 represses PapR4 PapR4 (SARP) SpbR->PapR4 represses PapR3->PapR5 represses PapR5->PapR1 represses PI_genes This compound I Biosynthetic Genes PapR1->PI_genes activates PII_genes This compound II Biosynthetic Genes PapR1->PII_genes activates PapR2->PapR1 activates PapR2->PI_genes activates PapR2->PII_genes activates PapR4->PI_genes activates PapR4->PII_genes activates PapR6 PapR6 PapR6->PII_genes activates

Caption: The γ-butyrolactone signaling cascade regulating this compound biosynthesis.

Quantitative Impact of Regulatory Gene Manipulation on this compound Production

Systematic gene deletion and overexpression studies have begun to unravel the quantitative contribution of each regulatory element to the overall yield of this compound. The following table summarizes the reported effects of manipulating these key regulatory genes.

GeneFunctionEffect of Deletion on this compound ProductionEffect of Overexpression on this compound Production
spbR Global Repressor / GBL ReceptorAbolished this compound production.[4]Not Quantitatively Reported
papR1 SARP ActivatorProduction reduced to ~30% of wild-type levels.[3]Earlier onset and up to 100% increase in production.
papR2 Essential SARP ActivatorComplete loss of this compound production.[2]Earlier onset and up to 100% increase in production.
papR3 Repressor / GBL ReceptorUp to 150% increase in production.[2][3]Not Quantitatively Reported
papR4 SARP ActivatorNot Quantitatively ReportedIn combination with papR6 overexpression, led to a 99% increase in PII production when papR3 was deleted.[6]
papR5 Repressor / GBL ReceptorUp to 300% increase in production, with a more pronounced effect on PII.[2][3]Not Quantitatively Reported
papR6 Response Regulator (PII specific)PII production reduced to ~40% of wild-type levels; little effect on PI.[3][5]Increased PII formation; little effect on PI.[5]
snbU Putative GBL Biosynthesis GeneIncreased production: ~100% for PI and ~40% for PII.[7]Not Reported

Detailed Experimental Protocols

Quantification of this compound I and II by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound I and II from S. pristinaespiralis culture extracts.

Workflow Diagram:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Culture S. pristinaespiralis Culture Extraction Solvent Extraction (e.g., ethyl acetate) Culture->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto HPLC System Reconstitution->Injection Separation C18 Reverse-Phase Column Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify against Standards Chromatogram->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Methodology:

  • Sample Preparation:

    • Centrifuge the S. pristinaespiralis culture to separate the mycelium and supernatant.

    • Extract the pristinamycins from both the mycelium and supernatant using a suitable organic solvent such as ethyl acetate.

    • Combine the organic phases and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB C18, 5 µm, 4.6 x 150 mm).[5]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v).[5] Isocratic or gradient elution can be optimized.

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detector at a wavelength of 210 nm or 206 nm.[5][8]

    • Column Temperature: 30°C.[5]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare standard curves using purified this compound I and IIA standards.

    • Identify and integrate the peaks corresponding to this compound I and IIA in the sample chromatograms based on their retention times (e.g., approximately 8.2 min for PI and 10.35 min for PIIA under specific conditions).[8]

    • Calculate the concentration of each component in the sample by comparing the peak areas with the standard curves.

Electrophoretic Mobility Shift Assay (EMSA) for Protein-DNA Interactions

EMSA is a technique used to study the binding of regulatory proteins (e.g., SpbR, PapR) to their target DNA promoter regions.

Workflow Diagram:

EMSA_Workflow cluster_probe_prep Probe Preparation cluster_binding_reaction Binding Reaction cluster_electrophoresis Electrophoresis cluster_detection Detection PCR PCR Amplification of Promoter Region Labeling End-labeling of DNA Probe (e.g., with biotin or ³²P) PCR->Labeling Incubation Incubate Labeled Probe with Purified Regulatory Protein Labeling->Incubation Gel Native Polyacrylamide Gel Electrophoresis (PAGE) Incubation->Gel Transfer Transfer to Membrane (for non-radioactive) Gel->Transfer Imaging Autoradiography or Chemiluminescence Imaging Transfer->Imaging

Caption: General workflow for Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

  • Preparation of Labeled DNA Probe:

    • Amplify the promoter region of the target gene (e.g., papR1, papR5) by PCR using specific primers.

    • Label the 5' or 3' end of the PCR product with a detectable marker, such as biotin or a radioactive isotope (e.g., ³²P).

    • Purify the labeled probe to remove unincorporated labels.

  • Binding Reaction:

    • In a small reaction volume, combine the purified regulatory protein (e.g., SpbR, PapR3, PapR5) with the labeled DNA probe in a suitable binding buffer. The buffer should contain components to stabilize the protein and reduce non-specific binding (e.g., glycerol, BSA, and a non-specific competitor DNA like poly(dI-dC)).

    • Incubate the reaction mixture at room temperature or 30°C for a sufficient time (e.g., 20-30 minutes) to allow for protein-DNA complex formation.

  • Native Polyacrylamide Gel Electrophoresis (PAGE):

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Perform electrophoresis at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • Detection:

    • For radioactively labeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

    • For biotin-labeled probes, transfer the DNA from the gel to a nylon membrane, followed by detection using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

  • Analysis:

    • A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The specificity of the binding can be confirmed by competition assays using unlabeled specific and non-specific competitor DNA.

Targeted Gene Deletion in Streptomyces pristinaespiralis using CRISPR/Cas9

This protocol describes a modern and efficient method for creating targeted gene deletions in S. pristinaespiralis to study the function of regulatory genes.

Workflow Diagram:

Gene_Deletion_Workflow cluster_plasmid_construction Plasmid Construction cluster_transformation Transformation cluster_selection Selection and Screening cluster_verification Verification sgRNA_design Design sgRNA targeting the gene of interest Cloning Clone sgRNA and homology arms into a CRISPR/Cas9 vector sgRNA_design->Cloning Homology_arms Amplify upstream and downstream homology arms Homology_arms->Cloning Conjugation Introduce the plasmid into S. pristinaespiralis via intergeneric conjugation from E. coli Cloning->Conjugation Selection Select for exconjugants containing the plasmid Conjugation->Selection Screening Screen for double-crossover events leading to gene deletion by PCR Selection->Screening Sequencing Confirm the gene deletion by DNA sequencing Screening->Sequencing

Caption: Workflow for CRISPR/Cas9-mediated gene deletion in S. pristinaespiralis.

Methodology:

  • Construction of the Gene Editing Plasmid:

    • Design a specific single guide RNA (sgRNA) that targets a unique sequence within the gene to be deleted.

    • Amplify by PCR the upstream and downstream regions (homology arms) flanking the target gene from the S. pristinaespiralis genome.

    • Clone the sgRNA expression cassette and the homology arms into a suitable E. coli - Streptomyces shuttle vector that also carries the cas9 gene.[9]

  • Intergeneric Conjugation:

    • Transform the final gene editing plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).

    • Mate the donor E. coli with S. pristinaespiralis on a suitable agar medium (e.g., MS agar) to allow for plasmid transfer.

    • Overlay the conjugation plates with an appropriate antibiotic to select for S. pristinaespiralis exconjugants that have received the plasmid.

  • Screening for Deletion Mutants:

    • Isolate individual exconjugant colonies and screen for the desired gene deletion by colony PCR. Use primers that flank the target gene region. A smaller PCR product compared to the wild-type indicates a successful deletion.

  • Confirmation of the Deletion:

    • Confirm the precise deletion of the target gene by Sanger sequencing of the PCR product obtained from the mutant strain.

Conclusion

The regulation of this compound biosynthesis by γ-butyrolactones is a highly complex and exquisitely controlled process. A thorough understanding of this intricate signaling network, from the initial GBL signal to the final activation of biosynthetic genes, is essential for the targeted manipulation of S. pristinaespiralis to enhance the production of this clinically vital antibiotic. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this fascinating regulatory system. Future research focused on the identification of the specific GBL structures in S. pristinaespiralis and the elucidation of the precise molecular interactions between the regulatory proteins and their DNA targets will undoubtedly pave the way for novel strategies in antibiotic discovery and production.

References

Unveiling the Hidden Potential: A Technical Guide to the Cryptic Polyketide Gene Clusters within the Pristinamycin Supercluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pristinamycin supercluster in Streptomyces pristinaespiralis stands as a testament to the vast and often untapped biosynthetic potential harbored within microbial genomes. While renowned for its production of the potent antibiotic this compound, a complex mixture of streptogramins I and II, this expansive ~210 kb genomic region also houses a cryptic type II polyketide synthase (PKS) gene cluster, a silent arsenal with the potential to yield novel bioactive compounds.[1][2][3][4][5][6] This in-depth technical guide provides a comprehensive overview of this cryptic cpp (cryptic pristinaespiralis polyketide) gene cluster, detailing its genetic architecture, the intricate regulatory network that governs its silence, and experimental strategies to unlock its biosynthetic capabilities.

Quantitative Overview of the this compound Supercluster and the Cryptic cpp Gene Cluster

The this compound supercluster is a mosaic of biosynthetic, regulatory, and resistance genes. A significant portion of this supercluster is dedicated to a cryptic type II PKS gene cluster, spanning approximately 40 kb and comprising 32 open reading frames (ORFs).[3] The table below summarizes the key quantitative features of the supercluster and the embedded cryptic cluster.

FeatureThis compound Biosynthetic Genes (PI and PII)Cryptic cpp Gene ClusterRegulatory, Resistance, and Other GenesTotal Supercluster
Approximate Size (kb) ~120~40~50~210
Number of Genes 4532Not explicitly defined as a single block>77

A detailed annotation of the genes within the cryptic cpp cluster, as identified by Mast et al. (2011), provides insights into the potential chemical scaffold of its product, suggesting a glycosylated aromatic polyketide, similar in structure to granaticin or actinorhodin.[3]

Table 1: Gene Inventory of the Cryptic cpp Polyketide Gene Cluster in S. pristinaespiralis

GenePutative Function
cpp1SARP-family transcriptional regulator
cpp2Acyl-CoA dehydrogenase
cpp3Hydroxylase
cpp4Acyl carrier protein (ACP)
cpp5Beta-ketoacyl synthase (KSβ)
cpp6Beta-ketoacyl synthase (KSα)
cpp7Chain length factor (CLF)
cpp8Aromatase/cyclase
cpp9Cyclase
cpp10Oxygenase
cpp11Ketoreductase
cpp12Dehydratase
cpp13Methyltransferase
cpp14Glycosyltransferase
cpp15Glycosyltransferase
cpp16Sugar biosynthesis enzyme
cpp17Sugar biosynthesis enzyme
cpp18Sugar biosynthesis enzyme
cpp19Sugar biosynthesis enzyme
cpp20Sugar biosynthesis enzyme
cpp21Sugar biosynthesis enzyme
cpp22Sugar biosynthesis enzyme
cpp23Sugar biosynthesis enzyme
cpp24dTDP-glucose synthase
cpp25dTDP-glucose 4,6-dehydratase
cpp26Acyl-CoA synthetase
cpp27Glycosyltransferase
cpp28ABC transporter-like protein
cpp29Glycosyltransferase
cpp30Hypothetical protein
cpp31Hypothetical protein
cpp32Glycosyltransferase

Data compiled from Mast et al., 2011.

The Regulatory Silence of the cpp Cluster: A Complex Signaling Cascade

The expression of the cpp gene cluster is tightly silenced under standard laboratory conditions, a common phenomenon for many secondary metabolite gene clusters. This silencing is orchestrated by a complex and hierarchical regulatory network that governs the entire this compound supercluster. Understanding this network is paramount to devising strategies for the targeted activation of the cpp cluster.

The key regulatory players include a γ-butyrolactone (GBL) receptor protein, SpbR, and a cohort of TetR-family repressors (papR3, papR5) and SARP-family activators (papR1, papR2, papR4, and cpp1).[1][7] The SARP-family regulator encoded within the cpp cluster, cpp1, was initially hypothesized to be the dedicated activator for the cryptic polyketide's biosynthesis.[3] However, gene inactivation studies have shown that the deletion of cpp1 has no discernible effect on this compound production, and under the tested conditions, did not lead to the production of a new polyketide.[3]

The global regulator SpbR, in response to currently uncharacterized GBL-like signaling molecules, initiates a signaling cascade that ultimately controls the expression of the this compound biosynthetic genes. This intricate interplay of activators and repressors creates a tightly controlled system where the expression of the cpp cluster is likely repressed at multiple levels.

Pristinamycin_Regulatory_Cascade This compound Supercluster Regulatory Cascade GBL γ-Butyrolactone (Signaling Molecule) SpbR SpbR (Global Regulator) GBL->SpbR binds & inactivates papR1 papR1 (SARP Activator) SpbR->papR1 papR2 papR2 (SARP Activator) SpbR->papR2 papR4 papR4 (SARP Activator) SpbR->papR4 papR5 papR5 (TetR Repressor) SpbR->papR5 PI_genes This compound I Biosynthesis Genes papR1->PI_genes PII_genes This compound II Biosynthesis Genes papR1->PII_genes papR2->PI_genes papR2->PII_genes papR4->PI_genes papR4->PII_genes papR3 papR3 (TetR Repressor) papR3->PI_genes papR3->PII_genes papR5->PI_genes papR5->PII_genes cpp1 cpp1 (SARP-family Regulator) cpp_genes Cryptic Polyketide Biosynthesis Genes cpp1->cpp_genes putative activation

Caption: Proposed regulatory cascade for the this compound supercluster.

Experimental Protocols for Investigating the cpp Gene Cluster

The following protocols provide a framework for the genetic manipulation and analysis of the cpp gene cluster in S. pristinaespiralis. These are generalized methods and may require optimization for specific experimental goals.

Gene Inactivation via Homologous Recombination

This protocol describes the inactivation of a target cpp gene (e.g., cpp1 or a key PKS gene) to study its function or to potentially reroute metabolic flux.

Materials:

  • S. pristinaespiralis wild-type strain

  • E. coli cloning host (e.g., DH5α)

  • E. coli methylation-deficient donor strain (e.g., ET12567/pUZ8002)

  • Suicide vector for Streptomyces (e.g., pK18mobsacB)

  • Apramycin resistance cassette (aac(3)IV)

  • Appropriate antibiotics (apramycin, kanamycin, nalidixic acid)

  • Lysozyme, PEG 1000

  • Standard molecular biology reagents and equipment

Methodology:

  • Construct the knockout plasmid: a. Amplify ~1.5-2.0 kb fragments upstream (left flank) and downstream (right flank) of the target cpp gene from S. pristinaespiralis genomic DNA using high-fidelity polymerase. b. Clone the left and right flanks into the suicide vector on either side of a selectable marker, such as the apramycin resistance cassette. c. Verify the final construct by restriction digestion and sequencing.

  • Transform the knockout plasmid into E. coli donor strain: a. Introduce the knockout plasmid into the methylation-deficient E. coli donor strain.

  • Intergeneric conjugation: a. Grow the S. pristinaespiralis recipient strain and the E. coli donor strain to mid-log phase. b. Wash and mix the donor and recipient cells. c. Plate the cell mixture on a suitable medium (e.g., MS agar) and incubate to allow for conjugation. d. Overlay the plates with apramycin and nalidixic acid to select for exconjugants.

  • Selection of double-crossover mutants: a. Subculture apramycin-resistant colonies on a medium containing apramycin to select for single-crossovers. b. To select for double-crossovers, screen for colonies that are apramycin-resistant and have lost the vector-encoded resistance (e.g., kanamycin resistance if using pK18mobsacB). The sacB gene on the vector allows for counter-selection on sucrose-containing medium.

  • Verification of gene inactivation: a. Confirm the gene deletion in the putative mutants by PCR using primers flanking the target gene and by Southern blot analysis.

Heterologous Expression of the cpp Gene Cluster

This protocol outlines the expression of the entire cpp gene cluster in a heterologous host, a strategy to bypass the native regulatory control in S. pristinaespiralis.

Materials:

  • Cosmid or BAC library of S. pristinaespiralis genomic DNA

  • Heterologous host strain (e.g., Streptomyces coelicolor M1152, Streptomyces albus J1074)

  • Integrative or replicative expression vector for Streptomyces

  • Appropriate antibiotics for selection

  • Standard molecular biology reagents and equipment

Methodology:

  • Isolate the cpp gene cluster: a. Screen a cosmid or BAC library of S. pristinaespiralis genomic DNA using probes designed from known cpp gene sequences. b. Identify and isolate clones containing the entire ~40 kb cpp gene cluster.

  • Subclone the cluster into an expression vector: a. Subclone the entire cpp cluster from the cosmid/BAC into a suitable Streptomyces expression vector. This may require in vitro ligation or recombination-based cloning methods (e.g., TAR cloning, Gibson assembly).

  • Introduce the expression construct into the heterologous host: a. Transform the expression construct into the chosen heterologous host via protoplast transformation or intergeneric conjugation.

  • Cultivation and analysis: a. Cultivate the recombinant heterologous host under various fermentation conditions (different media, temperatures, and time points). b. Analyze the culture extracts for the production of novel metabolites using techniques such as HPLC, LC-MS, and NMR.

HPLC Analysis of Culture Extracts

This protocol provides a general method for the detection of novel polyketides produced by engineered Streptomyces strains.

Materials:

  • Streptomyces culture broth

  • Organic solvent (e.g., ethyl acetate, butanol)

  • Rotary evaporator

  • Methanol or DMSO for sample resuspension

  • HPLC system with a photodiode array (PDA) detector

  • C18 reverse-phase HPLC column

  • Acetonitrile, water, and formic acid (or other suitable mobile phase components)

Methodology:

  • Extraction of secondary metabolites: a. Centrifuge the Streptomyces culture to separate the mycelium and supernatant. b. Extract the supernatant and the mycelium (after sonication or homogenization) with an equal volume of an appropriate organic solvent. c. Combine the organic phases and evaporate to dryness using a rotary evaporator.

  • Sample preparation: a. Resuspend the dried extract in a small volume of methanol or DMSO. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC analysis: a. Inject the prepared sample onto a C18 reverse-phase column. b. Elute the compounds using a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). A typical gradient might be from 10% to 90% acetonitrile over 30 minutes. c. Monitor the elution profile using a PDA detector, collecting spectra from 200 to 600 nm. d. Compare the chromatograms of the engineered strain with the wild-type or empty vector control to identify novel peaks. e. Collect fractions corresponding to novel peaks for further characterization by LC-MS and NMR.

Strategies for Activating the Cryptic cpp Gene Cluster

The activation of the silent cpp gene cluster represents a significant challenge and a promising opportunity for the discovery of novel bioactive compounds. The following experimental workflow outlines a rational approach to awakening this cryptic pathway.

Activation_Workflow Workflow for Activation of the Cryptic cpp Gene Cluster start Start: S. pristinaespiralis with silent cpp cluster strategy1 Strategy 1: Manipulate Native Regulation start->strategy1 strategy2 Strategy 2: Heterologous Expression start->strategy2 overexpress_cpp1 Overexpress cpp1 (SARP activator) strategy1->overexpress_cpp1 knockout_repressors Knockout repressors (e.g., papR3, papR5) strategy1->knockout_repressors induce_promoters Insert strong constitutive promoters upstream of cpp genes (CRISPRa/i) strategy1->induce_promoters heterologous_exp Express entire cpp cluster in a clean host (e.g., S. coelicolor M1152) strategy2->heterologous_exp analysis Metabolite Analysis (HPLC, LC-MS, NMR) overexpress_cpp1->analysis knockout_repressors->analysis induce_promoters->analysis heterologous_exp->analysis novel_compound Novel Polyketide Identified analysis->novel_compound no_compound No Novel Compound analysis->no_compound optimize Optimize Fermentation Conditions & Re-evaluate Strategy no_compound->optimize optimize->strategy1 optimize->strategy2

Caption: A logical workflow for activating the cryptic cpp gene cluster.

This workflow highlights two primary strategies:

  • Manipulation of the Native Host: This approach focuses on altering the regulatory landscape within S. pristinaespiralis to favor the expression of the cpp cluster. This can be achieved by:

    • Overexpression of the putative pathway-specific activator cpp1: Placing cpp1 under the control of a strong, constitutive promoter may be sufficient to trigger the expression of the entire cluster.

    • Deletion of global repressors: Inactivating key repressors in the this compound regulatory network, such as papR3 and papR5, could lead to the derepression of the cpp cluster.

    • Promoter engineering: Utilizing CRISPR-based technologies (CRISPRa for activation or CRISPRi for interference of repressor binding) to directly target and activate the promoters of key cpp biosynthetic genes.

  • Heterologous Expression: This strategy aims to completely remove the cpp cluster from its native, repressive regulatory environment and place it into a "clean" host that has been engineered for high-level production of secondary metabolites.

The successful activation of the cpp gene cluster holds the promise of discovering novel polyketide compounds with potentially valuable biological activities. The technical guidance provided in this document offers a roadmap for researchers to systematically explore and unlock the cryptic biosynthetic potential within the this compound supercluster, contributing to the ongoing search for new therapeutics.

References

Methodological & Application

Application Notes and Protocols for Pristinamycin Susceptibility Testing by Agar Dilution Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacteria to Pristinamycin using the agar dilution method. This information is intended for use in research and drug development settings. It is important to note that standardized interpretive criteria for this compound are not broadly established by major regulatory bodies like CLSI or EUCAST. Consequently, in vitro susceptibility testing for the related streptogramin antibiotic, quinupristin-dalfopristin, is often used as a proxy.[1][2]

Principle of the Method

The agar dilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4] This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium. Standardized bacterial inocula are then spotted onto the surface of the agar plates. Following incubation, the MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Materials and Reagents

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA) powder

  • Sterile distilled water

  • Solvent for this compound (as recommended by the manufacturer)

  • Petri dishes (90 mm or 150 mm)

  • Sterile tubes for dilutions

  • Micropipettes and sterile tips

  • Inoculating device (e.g., multipoint replicator)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Quality control (QC) bacterial strains (see Table 2)

  • Incubator (35 ± 2°C)

  • Vortex mixer

  • pH meter

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound analytical standard powder.

  • Reconstitute the powder with the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The exact concentration will depend on the desired final concentration range in the agar plates.

  • Ensure the powder is completely dissolved. The stock solution can be sterilized by membrane filtration if necessary.

Preparation of Antimicrobial-Containing Agar Plates
  • Prepare Mueller-Hinton Agar according to the manufacturer's instructions. Sterilize by autoclaving and allow it to cool in a water bath to 45-50°C.

  • Prepare a series of twofold dilutions of the this compound stock solution in sterile distilled water or another appropriate diluent.

  • For each desired final concentration, add 1 part of the antimicrobial dilution to 9 parts of the molten MHA (e.g., 2 mL of drug dilution to 18 mL of molten agar). This will result in a 1:10 dilution of the drug concentration. Mix thoroughly by gentle inversion to avoid air bubbles.

  • Pour the antimicrobial-containing agar into sterile Petri dishes to a depth of 3-4 mm.

  • Allow the agar to solidify at room temperature on a level surface.

  • Prepare a growth control plate containing MHA without any antimicrobial agent.

  • The prepared plates can be stored in sealed plastic bags at 2-8°C for up to one week.

Inoculum Preparation
  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 1 x 10⁴ CFU per spot on the agar surface.

Inoculation of Agar Plates
  • Using a multipoint replicator, inoculate the prepared agar plates with the standardized bacterial suspensions.

  • Ensure that the inoculator pins deliver a consistent volume to each spot.

  • Inoculate the growth control plate last to verify the viability of the inoculum.

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

Incubation
  • Incubate the inverted plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Incubation times may need to be extended for slower-growing organisms.

Reading and Interpreting Results
  • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth, including hazes or single colonies.

  • The growth control plate should show confluent growth.

  • Compare the obtained MIC values to established breakpoints to categorize the isolate as susceptible, intermediate, or resistant (see Table 1).

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the susceptibility testing results.[5] QC should be performed each time a new batch of reagents is used or on a weekly basis. The results for the QC strains should fall within the acceptable ranges provided in Table 2.

Data Presentation

Table 1: Provisional MIC Interpretive Criteria for Quinupristin-Dalfopristin (Used as a Proxy for this compound)
Interpretive CategoryMIC (µg/mL)
Susceptible (S)≤ 1.0
Intermediate (I)2.0
Resistant (R)≥ 4.0

Source: Provisional criteria suggested for pathogens not requiring blood or increased CO2.[6] These criteria require reassessment as more clinical data becomes available.[6]

Table 2: Proposed MIC Quality Control Ranges for Oral Streptogramins

As there are no established CLSI or EUCAST QC ranges specifically for this compound, the following ranges for a novel oral streptogramin, RPR 106972, can be considered as a guideline.

Quality Control StrainATCC NumberMIC Range (µg/mL)
Enterococcus faecalis292120.5 - 4
Staphylococcus aureus292130.25 - 1
Streptococcus pneumoniae496190.06 - 0.5

Source: These ranges were established for the oral streptogramin combination RPR 106972.[7]

Visualization

Experimental Workflow for this compound Agar Dilution Susceptibility Testing

Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis stock_prep Prepare this compound Stock Solution drug_agar_prep Prepare Serial Dilutions of This compound in Molten MHA stock_prep->drug_agar_prep media_prep Prepare Mueller-Hinton Agar (MHA) media_prep->drug_agar_prep plate_pouring Pour Drug-Containing Agar Plates drug_agar_prep->plate_pouring inoculation Inoculate Plates with Test and QC Strains plate_pouring->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate Plates (35°C, 16-20h) inoculation->incubation read_results Read Plates and Determine MIC incubation->read_results qc_check Verify QC Strain Results are in Range read_results->qc_check qc_check->read_results If QC Fail: Troubleshoot interpretation Interpret Test Isolate MIC using Breakpoints qc_check->interpretation If QC Pass report Report Results (S, I, or R) interpretation->report

Caption: Workflow of the agar dilution method for this compound susceptibility testing.

References

Application Notes and Protocols: Utilizing Quinupristin-Dalfopristin Susceptibility as a Surrogate for Pristinamycin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin and quinupristin-dalfopristin are members of the streptogramin class of antibiotics, crucial in combating infections caused by multi-drug resistant Gram-positive bacteria. This compound, a naturally occurring combination of this compound I and II, has been a valuable oral therapeutic option for decades. Quinupristin-dalfopristin is a semi-synthetic, injectable formulation combining two this compound derivatives, quinupristin (derived from this compound IA) and dalfopristin (derived from this compound IIA), in a 30:70 ratio.[1][2] Both antibiotics share a similar mechanism of action, synergistically inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3] This shared mechanism and structural similarity have led to the common practice of using the susceptibility results of the more readily available quinupristin-dalfopristin to predict the efficacy of this compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, protocols, and data interpretation for using quinupristin-dalfopristin susceptibility as a reliable proxy for this compound.

Rationale for Using Quinupristin-Dalfopristin as a Proxy

The use of quinupristin-dalfopristin susceptibility as a surrogate for this compound is supported by their overlapping spectra of activity and shared resistance mechanisms. Both antibiotic combinations are effective against a range of Gram-positive pathogens, including Staphylococcus aureus (both methicillin-susceptible and -resistant strains), Streptococcus pneumoniae, and Enterococcus faecium.[4][5] Resistance to one streptogramin combination often confers resistance to the other, as the underlying mechanisms, such as ribosomal target modification and enzymatic inactivation, affect both drugs.[6]

While this compound has been in clinical use for a longer period, standardized susceptibility testing materials and interpretive criteria are more widely established and internationally harmonized for the injectable quinupristin-dalfopristin through bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This makes quinupristin-dalfopristin a practical and reliable indicator for this compound susceptibility in a research or clinical setting. Studies have suggested that clindamycin susceptibility can also serve as a surrogate indicator for the bactericidal activity of quinupristin-dalfopristin against Staphylococcus aureus.[7][8]

Data Presentation: Comparative In Vitro Activity

The following tables summarize the comparative minimum inhibitory concentrations (MICs) of this compound and quinupristin-dalfopristin against key Gram-positive pathogens, demonstrating their comparable in vitro activity.

Table 1: Comparative MIC Data for Staphylococcus aureus

AntibioticMIC50 (mg/L)MIC90 (mg/L)
This compound0.51
Quinupristin-Dalfopristin0.51

Note: Data compiled from multiple sources. MIC values can vary based on the specific strains and testing methodologies used.

Table 2: Comparative MIC Data for Streptococcus pneumoniae

AntibioticMIC50 (mg/L)MIC90 (mg/L)
This compound0.120.25
Quinupristin-Dalfopristin0.51

Note: Against Streptococcus pneumoniae, this compound has been observed to have slightly lower MIC90 values than quinupristin-dalfopristin.[4] Data compiled from multiple sources.

Table 3: Comparative MIC Data for Enterococcus faecium

AntibioticMIC50 (mg/L)MIC90 (mg/L)
This compound12
Quinupristin-Dalfopristin12

Note: Data compiled from multiple sources. Both agents show good activity against vancomycin-resistant E. faecium (VRE).

Experimental Protocols

Accurate and reproducible susceptibility testing is paramount. The following are detailed protocols for determining the susceptibility of bacteria to quinupristin-dalfopristin, which can then be used to infer susceptibility to this compound. These protocols are based on established guidelines from CLSI and EUCAST.

Protocol 1: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antibiotic in a liquid medium.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well microtiter plates

  • Quinupristin-dalfopristin analytical standard

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilution

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Stock Solution: Prepare a stock solution of quinupristin-dalfopristin at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the stock solution in MHB directly in the microtiter plate to achieve a final concentration range (e.g., 0.06 to 64 µg/mL). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Standardize Inoculum: Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate Microtiter Plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. This will bring the total volume in each well to 100 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 50 µL of the standardized inoculum (no antibiotic).

    • Sterility Control: A well containing 100 µL of uninoculated MHB.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Quinupristin-dalfopristin disks (15 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Prepare Bacterial Inoculum: Prepare the inoculum as described in the broth microdilution protocol (Step 3).

  • Inoculate Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Apply Antibiotic Disks: Using sterile forceps, place a quinupristin-dalfopristin (15 µg) disk onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results based on the established zone diameter breakpoints from CLSI or EUCAST guidelines.

Protocol 3: Agar Dilution Method

This method involves incorporating the antibiotic directly into the agar medium.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Quinupristin-dalfopristin analytical standard

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic-Containing Agar Plates: Prepare a series of MHA plates each containing a specific concentration of quinupristin-dalfopristin. This is done by adding the appropriate amount of the antibiotic stock solution to molten MHA (cooled to 45-50°C) before pouring the plates.

  • Prepare Bacterial Inoculum: Prepare the inoculum as described in the broth microdilution protocol (Step 3).

  • Standardize Inoculum: Dilute the adjusted suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculate Plates: Using a multipoint replicator, spot the standardized bacterial inoculum onto the surface of each antibiotic-containing agar plate, as well as a growth control plate (no antibiotic).

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of a visible colony or more than one colony.

Visualizations

Experimental Workflow for Susceptibility Testing

experimental_workflow cluster_prep Inoculum Preparation cluster_bmd Broth Microdilution cluster_dd Disk Diffusion cluster_ad Agar Dilution A 1. Isolate Colonies B 2. Suspend in Saline A->B C 3. Adjust to 0.5 McFarland B->C D Prepare Serial Dilutions in 96-well Plate C->D Standardize & Dilute H Inoculate MHA Plate C->H Standardize M Spot Inoculum C->M Standardize & Dilute E Inoculate Wells D->E F Incubate 16-20h E->F G Read MIC F->G I Apply Antibiotic Disk H->I J Incubate 16-20h I->J K Measure Zone of Inhibition J->K L Prepare Antibiotic- Containing Agar Plates L->M N Incubate 16-20h M->N O Determine MIC N->O

Standardized workflows for determining antibiotic susceptibility.
Logical Relationship: Proxy Usage

proxy_relationship cluster_antibiotics Streptogramin Antibiotics cluster_properties Shared Properties P This compound MoA Mechanism of Action (50S Ribosome Inhibition) P->MoA SoA Spectrum of Activity (Gram-positives) P->SoA Res Resistance Mechanisms P->Res QD Quinupristin-Dalfopristin QD->MoA QD->SoA QD->Res QD_Test Quinupristin-Dalfopristin Susceptibility Test QD->QD_Test is tested by P_Susc Inferred this compound Susceptibility QD_Test->P_Susc provides proxy for P_Susc->P predicts efficacy of

Logical flow for using Q-D as a proxy for this compound.
Signaling Pathway of Streptogramin Resistance

resistance_pathway cluster_cell Bacterial Cell cluster_genes Resistance Genes Ribosome 50S Ribosomal Subunit Protein_Synth Protein Synthesis Ribosome->Protein_Synth leads to erm ermA, ermB, ermC Methylase Ribosomal Methylase erm->Methylase encodes vat vatA, vatB Acetyltransferase Streptogramin Acetyltransferase vat->Acetyltransferase encodes vgb vgbA Hydrolase Streptogramin Hydrolase vgb->Hydrolase encodes vga vgaA, vgaB EffluxPump ABC Transporter (Efflux Pump) vga->EffluxPump encodes Methylase->Ribosome modifies target (methylation) QD_int Quinupristin- Dalfopristin (intracellular) Acetyltransferase->QD_int inactivates drug (acetylation) Hydrolase->QD_int inactivates drug (hydrolysis) EffluxPump->QD_int expels drug QD_ext Quinupristin- Dalfopristin (extracellular) QD_ext->QD_int enters cell QD_int->Ribosome target Inhibition Inhibition Cell_Growth Bacterial Growth Protein_Synth->Cell_Growth enables Inhibition->Protein_Synth blocks

Mechanisms of streptogramin resistance in bacteria.

Conclusion

The use of quinupristin-dalfopristin susceptibility as a proxy for this compound is a scientifically sound and practical approach for researchers and drug development professionals. The strong correlation in their in vitro activity, coupled with shared mechanisms of action and resistance, provides a reliable basis for this substitution. By following standardized and validated susceptibility testing protocols, such as those outlined in this document, laboratories can generate accurate data to inform preclinical and clinical research on streptogramin antibiotics. This approach streamlines the evaluation of novel compounds and aids in the ongoing surveillance of resistance to this critical class of antimicrobial agents.

References

Application Notes and Protocols for the Extraction of Pristinamycin from Fermentation Broth using Ethyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pristinamycin, a valuable antibiotic produced by Streptomyces pristinaespiralis, is a mixture of two main components: this compound I (PI) and this compound II (PII).[1] Effective extraction and purification of this compound from the fermentation broth are critical steps for its downstream applications in research and drug development. Ethyl acetate is a commonly used solvent for this purpose, demonstrating good recovery rates.[1][2] These application notes provide detailed protocols for the extraction of this compound using ethyl acetate, along with relevant quantitative data and downstream processing considerations.

I. Quantitative Data Summary

The following tables summarize key quantitative data related to this compound fermentation and extraction.

Table 1: Fermentation Parameters and this compound Production

ParameterValueReference
MicroorganismStreptomyces pristinaespiralis DSMZ 40338[1]
Fermentation Time120 hours[1]
Incubation Temperature28°C[1]
Shaking Speed250 rpm[1]
Final Biomass4.0 g/L (dry weight)[1]
Sugar Consumption28.4 g/L[1]
This compound Titer51.0 mg/L[1]

Table 2: Extraction and Recovery Data

ParameterValueReference
Extraction SolventEthyl Acetate[1]
Pre-treatment StepsMicrofiltration, Concentration[1]
Overall Recovery Rate71%[1][2]
Post-extraction ProcessingResin decolorization, Activated carbon treatment, Crystallization[3]
Final Product Purity>8000 u/mg[3]

II. Experimental Protocols

Protocol 1: General Extraction of this compound with Ethyl Acetate

This protocol is based on a method that has shown a 71% recovery of this compound.[1][2]

Materials:

  • This compound fermentation broth

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (for pH adjustment, if necessary)

  • Sodium hydroxide (for pH adjustment, if necessary)

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Harvesting and Clarification:

    • After fermentation, separate the mycelium and other solid components from the fermentation broth. This can be achieved by centrifugation or microfiltration. The resulting clarified liquid is the supernatant containing the dissolved this compound.

  • pH Adjustment (Optional but Recommended):

    • For optimal extraction, the pH of the supernatant may need to be adjusted. Some protocols suggest acidifying the broth to approximately pH 3.0-4.0 to facilitate the release of the antibiotic, followed by filtration and neutralization to a pH of around 7.0 before solvent extraction.[3][4]

  • Liquid-Liquid Extraction:

    • Transfer the clarified (and pH-adjusted) supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate to the supernatant (1:1 v/v ratio).[1]

    • Shake the separatory funnel vigorously for 15-20 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.[5]

    • Allow the layers to separate. The upper layer will be the ethyl acetate phase containing the this compound, and the lower layer will be the aqueous phase.

  • Collection of Organic Phase:

    • Carefully drain and collect the lower aqueous layer.

    • Collect the upper ethyl acetate layer, which contains the extracted this compound.

    • For improved recovery, the aqueous phase can be re-extracted with a fresh portion of ethyl acetate.

  • Drying and Concentration:

    • Dry the collected ethyl acetate extract by adding anhydrous sodium sulfate or magnesium sulfate and swirling. This removes any residual water.

    • Filter the dried extract to remove the drying agent.

    • Concentrate the ethyl acetate extract using a rotary evaporator at a temperature below 40-45°C to obtain the crude this compound extract.[6]

Protocol 2: Advanced Downstream Processing and Purification

For drug development purposes, a more refined purification process is necessary after the initial ethyl acetate extraction. This protocol outlines further purification steps adapted from patented industrial processes.[3]

Materials:

  • Crude this compound extract (from Protocol 1)

  • Macroporous adsorbent resin

  • Activated carbon

  • Ethanol/water solutions (for desorption)

  • Toluene or other suitable solvent for recrystallization

Procedure:

  • Resin Adsorption and Decolorization:

    • The crude extract can be further purified by passing it through a column packed with a macroporous adsorbent resin to capture the this compound and separate it from other impurities.

    • After loading, the resin is washed, and the this compound is eluted with a solvent gradient, such as an ethanol/water solution.[3]

  • Activated Carbon Treatment:

    • The eluted this compound solution can be treated with activated carbon to remove colored impurities. This is typically done by stirring the solution with powdered activated carbon for 30-90 minutes, followed by filtration.[3]

  • Concentration and Crystallization:

    • The decolorized solution is concentrated under vacuum.

    • The concentrated solution is then subjected to crystallization. This can be induced by cooling the solution to a low temperature (e.g., -5 to 8°C) and allowing it to stand for several hours.[3][7]

  • Recrystallization:

    • The crude crystals are collected by filtration and can be further purified by recrystallization from a suitable solvent, such as toluene, to obtain a high-purity this compound product.[3]

III. Visualized Workflows

Diagram 1: General this compound Extraction Workflow

Pristinamycin_Extraction A Fermentation Broth B Centrifugation / Microfiltration A->B C Clarified Supernatant B->C D pH Adjustment (Optional) pH 3-4, then pH 7 C->D E Liquid-Liquid Extraction (Ethyl Acetate, 1:1 v/v) D->E F Aqueous Phase (Waste) E->F Separation G Ethyl Acetate Phase (with this compound) E->G Separation H Drying (Anhydrous Na2SO4) G->H I Concentration (Rotary Evaporator) H->I J Crude this compound Extract I->J

A flowchart of the general extraction process for this compound.

Diagram 2: Downstream Processing and Purification Pathway

Pristinamycin_Purification A Crude this compound Extract (from Ethyl Acetate Extraction) B Macroporous Resin Adsorption & Desorption A->B C Eluted this compound Solution B->C D Activated Carbon Decolorization C->D E Decolorized Solution D->E F Vacuum Concentration E->F G Crystallization (Cooling) F->G H Crude this compound Crystals G->H I Recrystallization (e.g., from Toluene) H->I J High-Purity this compound I->J

A logical flow for the purification of this compound extract.

References

Pristinamycin as a Selection Agent in Molecular Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin is a streptogramin antibiotic produced by the bacterium Streptomyces pristinaespiralis. It is a composite antibiotic, consisting of two structurally distinct components: this compound I (PI) and this compound II (PII). These components act synergistically to inhibit protein synthesis in susceptible bacteria, making this compound a potent bactericidal agent against a broad spectrum of Gram-positive bacteria.[1][2] In molecular biology, this compound can be employed as a selection agent to isolate cells that have been successfully transformed with a vector carrying a corresponding resistance gene. This document provides detailed application notes and protocols for the use of this compound in various molecular biology applications.

Mechanism of Action

This compound inhibits protein synthesis by binding to the 50S ribosomal subunit of bacteria.[2] The two components of this compound, PI and PII, bind to adjacent sites on the 23S rRNA within the peptidyl transferase center. This cooperative binding event blocks the elongation of the polypeptide chain, leading to a cessation of protein synthesis and ultimately cell death.[2]

cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA (Peptidyl Transferase Center) Protein_Synthesis Protein Synthesis Elongation 23S_rRNA->Protein_Synthesis Blocks Pristinamycin_I This compound I Pristinamycin_I->23S_rRNA Binds Pristinamycin_II This compound II Pristinamycin_II->23S_rRNA Binds synergistically Inhibition Inhibition Protein_Synthesis->Inhibition

Diagram 1: Mechanism of action of this compound.

Resistance Mechanism

Resistance to this compound for selection purposes is typically conferred by the expression of a specific resistance gene. The most well-characterized is the ptr gene from Streptomyces pristinaespiralis. This gene encodes a membrane protein that functions as an ATP-binding cassette (ABC) transporter, actively effluxing this compound from the cell.[1] By incorporating the ptr gene into an expression vector, host organisms that are normally susceptible to this compound can become resistant, allowing for their selection.

Quantitative Data

This compound Stock Solution Preparation and Storage

Proper preparation and storage of this compound stock solutions are crucial for consistent experimental results.

ParameterRecommendation
Solvent Dimethyl sulfoxide (DMSO)
Stock Concentration 10 mg/mL
Preparation Dissolve this compound powder in pure DMSO. Gentle warming to 37°C and sonication can aid dissolution.[2] Filter-sterilize through a 0.22 µm syringe filter if necessary, though dissolving in sterile DMSO under aseptic conditions is often sufficient.
Storage (Aliquots) -20°C for up to 1 month; -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
Minimum Inhibitory Concentrations (MICs)

The following table provides a summary of reported MIC values for this compound against various microorganisms. Note that these values can vary depending on the specific strain and testing conditions.

MicroorganismMIC Range (µg/mL)Reference
Staphylococcus aureus≤ 0.5[3]
Escherichia coliInhibition zones observed with 50 µg/mL[3]
Mycoplasma genitalium (macrolide-susceptible)MIC90: 0.125[3]
Mycoplasma genitalium (macrolide-resistant)MIC90: 0.50[3]

Note: Specific MIC values for common laboratory strains such as E. coli DH5α and Saccharomyces cerevisiae are not widely reported. It is therefore essential to determine the optimal selection concentration empirically for each host organism and experimental setup.

Application 1: Selection in Escherichia coli

This compound can be used for the selection of transformed E. coli cells carrying a plasmid with the ptr resistance gene.

Recommended Working Concentrations for E. coli
StrainRecommended Concentration Range (µg/mL)
E. coli (general)25 - 100

Note: The optimal concentration should be determined by a kill curve experiment.

Experimental Protocol: Determining Optimal this compound Concentration (Kill Curve) for E. coli
  • Prepare a starter culture: Inoculate a single colony of non-transformed E. coli (e.g., DH5α) into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to an OD600 of 0.4-0.6.

  • Prepare this compound dilutions: Prepare a series of LB agar plates containing different concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µg/mL).

  • Plate the cells: Spread 100 µL of a 1:1000 dilution of the mid-log phase culture onto each plate.

  • Incubate: Incubate the plates at 37°C for 16-24 hours.

  • Determine the optimal concentration: The lowest concentration of this compound that completely inhibits the growth of the non-transformed cells is the optimal concentration for selection.

Experimental Protocol: Selection of Transformed E. coli
  • Transformation: Transform competent E. coli cells with the plasmid DNA carrying the ptr resistance gene using a standard heat-shock or electroporation protocol.[4]

  • Recovery: After transformation, add 950 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking to allow for the expression of the resistance gene.[4]

  • Plating: Plate 100-200 µL of the transformation culture onto LB agar plates containing the predetermined optimal concentration of this compound.

  • Incubation: Incubate the plates at 37°C for 16-24 hours, or until colonies are visible.

  • Verification: Pick individual colonies and grow them in LB broth containing this compound to confirm resistance and for further analysis (e.g., plasmid DNA isolation, sequencing).

Application 2: Selection in Saccharomyces cerevisiae

This compound can be adapted for use as a selection agent in the yeast Saccharomyces cerevisiae.

Recommended Working Concentrations for S. cerevisiae
StrainRecommended Concentration Range (µg/mL)
S. cerevisiae (general)50 - 200

Note: The optimal concentration is strain-dependent and should be determined by a kill curve experiment.

Experimental Protocol: Determining Optimal this compound Concentration (Kill Curve) for S. cerevisiae
  • Prepare a starter culture: Inoculate a single colony of non-transformed S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Subculture: The next day, dilute the culture to an OD600 of 0.2 in fresh YPD and grow to mid-log phase (OD600 of 0.8-1.0).

  • Prepare this compound plates: Prepare a series of YPD agar plates with varying concentrations of this compound (e.g., 0, 25, 50, 100, 150, 200 µg/mL).

  • Plate the cells: Spread 100 µL of a 1:10,000 dilution of the culture onto each plate.

  • Incubate: Incubate the plates at 30°C for 2-4 days.

  • Determine the optimal concentration: The lowest concentration that prevents the growth of non-transformed yeast is the optimal selection concentration.

Experimental Protocol: Selection of Transformed S. cerevisiae
  • Transformation: Transform yeast cells with the plasmid DNA containing the ptr resistance gene using a standard method such as the lithium acetate/polyethylene glycol (LiAc/PEG) procedure.[5]

  • Recovery: After the heat shock step, resuspend the cells in sterile water or YPD medium.

  • Plating: Plate the cell suspension onto YPD agar plates containing the predetermined optimal concentration of this compound.

  • Incubation: Incubate the plates at 30°C for 3-5 days, or until colonies appear.

  • Verification: Isolate colonies and confirm their resistance by re-streaking onto fresh selective plates.

Application 3: Selection and Inducible Expression in Mammalian Cells

This compound can be used for both the selection of stable mammalian cell lines and as an inducer for regulated gene expression systems.

Recommended Working Concentrations for Mammalian Cells
ApplicationCell LineRecommended Concentration Range
Stable Cell Line Selection Varies (e.g., HEK293, CHO, HeLa)1 - 20 µg/mL
Inducible Gene Expression (Pip-ON/Pip-OFF) Varies (e.g., CHO, HeLa)0.1 - 1 µg/mL

Note: The optimal concentration for both selection and induction is highly cell-line dependent and must be determined empirically.

Experimental Protocol: Determining Optimal this compound Concentration (Kill Curve) for Mammalian Cells
  • Cell Seeding: Seed the desired mammalian cells into a 24-well plate at a density that allows for logarithmic growth for at least 4-5 days.

  • This compound Addition: The following day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 0.5, 1, 2, 5, 10, 20 µg/mL).

  • Incubation and Observation: Incubate the cells and observe them daily for signs of cytotoxicity. Replace the medium with fresh, this compound-containing medium every 2-3 days.

  • Determine Optimal Concentration: After 7-10 days, determine the lowest concentration of this compound that causes complete cell death. This concentration will be used for stable cell line selection.

Experimental Protocol: Stable Cell Line Selection
  • Transfection: Transfect the mammalian cells with a plasmid containing the ptr resistance gene and the gene of interest using a suitable transfection reagent.

  • Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.

  • Selection: Passage the cells into a larger culture vessel with fresh medium containing the predetermined optimal concentration of this compound.

  • Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days, until discrete antibiotic-resistant colonies are visible (typically 2-3 weeks).

  • Isolation of Clones: Isolate individual colonies using cloning cylinders or by limiting dilution and expand them into clonal cell lines.

This compound-Inducible Gene Expression: The Pip-ON/Pip-OFF System

The Pip-ON/Pip-OFF system allows for the inducible regulation of gene expression in mammalian cells.[6] This system is based on the this compound-induced protein (Pip) repressor from Streptomyces coelicolor.

  • Pip-OFF System: A transcriptional activator, consisting of the Pip protein fused to a transactivation domain, binds to a specific operator sequence upstream of the gene of interest, leading to its expression. The addition of this compound prevents the Pip fusion protein from binding to the DNA, thus turning gene expression off.

  • Pip-ON System: The Pip repressor protein is constitutively expressed and binds to an operator sequence placed within the promoter of the gene of interest, repressing its transcription. The addition of this compound causes the Pip repressor to dissociate from the operator, allowing for gene expression.[6]

cluster_pip_on Pip-ON System cluster_pip_on_induced Pip-ON System + this compound Pip_Repressor_ON Pip Repressor Operator_ON Operator Sequence Pip_Repressor_ON->Operator_ON Binds Promoter_ON Promoter Operator_ON->Promoter_ON Gene_ON Gene of Interest Promoter_ON->Gene_ON Transcription_Blocked Transcription Blocked Gene_ON->Transcription_Blocked Pristinamycin_ON This compound Pip_Repressor_Induced Pip Repressor Pristinamycin_ON->Pip_Repressor_Induced Binds to Operator_Induced Operator Sequence Pip_Repressor_Induced->Operator_Induced Dissociates from Promoter_Induced Promoter Gene_Induced Gene of Interest Promoter_Induced->Gene_Induced Drives Expression Transcription_Active Transcription Active Gene_Induced->Transcription_Active

Diagram 2: Logical workflow of the Pip-ON inducible system.
Experimental Protocol: Gene Expression Induction with the Pip-ON System

  • Cell Culture: Culture the stable cell line containing the Pip-ON system components and the gene of interest under a Pip-responsive promoter.

  • Induction: To induce gene expression, add this compound to the culture medium at the desired final concentration (typically in the range of 0.1 - 1 µg/mL). A dose-response experiment is recommended to determine the optimal concentration for the desired level of induction.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to allow for transcription and translation of the gene of interest.

  • Analysis: Harvest the cells or culture supernatant for analysis of gene expression (e.g., by qPCR, Western blot, or functional assay).

General Experimental Workflow for Antibiotic Selection

Start Start Kill_Curve Determine Optimal Antibiotic Concentration (Kill Curve) Start->Kill_Curve Transformation Transform Host Cells with Plasmid (contains resistance gene) Kill_Curve->Transformation Recovery Incubate in Non-selective Medium for Recovery Transformation->Recovery Plating Plate Cells on Agar with This compound Recovery->Plating Incubation Incubate Plates Plating->Incubation Colony_Formation Resistant Colonies Grow Incubation->Colony_Formation Colony_Formation->Incubation No Verification Pick and Verify Colonies Colony_Formation->Verification Yes End End Verification->End

Diagram 3: General workflow for antibiotic selection.

References

Application of Pristinamycin in Treating Experimental Skin Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin, a streptogramin antibiotic, is a synergistic combination of two structurally distinct components, this compound IA (a macrolide-like streptogramin B) and this compound IIA (a streptogramin A)[1]. While each component is bacteriostatic alone, their combination results in potent bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes, common culprits in skin and soft tissue infections[1][2]. This document provides a summary of the available data and outlines protocols for the application of this compound in experimental skin infection models, intended to guide researchers in the pre-clinical evaluation of this antibiotic.

Data Presentation

In Vitro Susceptibility

While comprehensive in vivo data from experimental skin infection models is limited in publicly available literature, in vitro studies and clinical data provide valuable insights into the efficacy of this compound.

Table 1: In Vitro Activity of this compound against Bacterial Isolates from Skin Infections

OrganismNumber of IsolatesThis compound Susceptibility (%)NotesReference
Multidrug-Resistant S. aureus6753.8% (Non-susceptible: 46.2%)Isolates were from various skin infections.[3][4]
S. pyogenes4097.5%Isolates from respiratory tract infections.

Table 2: Clinical Efficacy of Oral this compound in Human Skin and Soft Tissue Infections

Study TypeInfection TypeTreatment RegimenClinical Success RateReference
Multicenter, randomized, double-blindSuperficial Pyoderma (impetigo, furunculosis, etc.)1 g twice daily for 10 days86.7%[2]
Prospective, open-labelNon-necrotizing bacterial dermohypodermitis (e.g., erysipelas)3 g/day until 10 days after fever resolution86%[5]
Multicenter, double-blind, double-dummySuperficial Pyoderma1 g twice daily for 10 days76.1% (cured at day 11)[6]

Experimental Protocols

Detailed protocols for the use of this compound in experimental animal models of skin infection are not extensively reported. However, based on established murine skin infection models and available data on this compound, the following protocols can be adapted.

Murine Skin Abscess Model for S. aureus Infection

This model is suitable for evaluating the efficacy of orally administered this compound.

1. Animal Model:

  • Species: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

2. Inoculum Preparation:

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) clinical isolate.

  • Culture: Grow bacteria to mid-logarithmic phase in tryptic soy broth (TSB).

  • Preparation: Centrifuge the bacterial culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

3. Infection Procedure:

  • Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).

  • Hair Removal: Shave a 2x2 cm area on the dorsal side of each mouse.

  • Injection: Inject 0.1 mL of the bacterial suspension subcutaneously into the shaved area.

4. Treatment Protocol:

  • This compound Formulation (Oral): Prepare a suspension of this compound in a suitable vehicle such as 0.5% carboxymethyl cellulose.

  • Dosage: Based on limited in vivo data for other infections, a starting dose of 50-100 mg/kg body weight, administered orally twice daily, can be evaluated[7]. Dose-ranging studies are recommended.

  • Treatment Initiation: Begin treatment 24 hours post-infection.

  • Duration: Treat for 5-7 consecutive days.

  • Control Groups: Include a vehicle control group and potentially a positive control group treated with an antibiotic of known efficacy against MRSA (e.g., linezolid).

5. Efficacy Assessment:

  • Lesion Size: Measure the diameter of the abscess daily using a caliper.

  • Bacterial Load: At the end of the treatment period, euthanize the animals, aseptically excise the abscess and surrounding tissue, homogenize the tissue in sterile PBS, and perform serial dilutions for CFU plating on selective agar plates (e.g., Mannitol Salt Agar). Express results as log10 CFU/gram of tissue.

  • Histopathology: Fix a portion of the excised tissue in 10% neutral buffered formalin for histological analysis to assess inflammation and tissue damage.

Topical Application for Superficial Skin Infection Model

This model is suitable for evaluating topical formulations of this compound.

1. Animal Model and Inoculum Preparation:

  • As described in the skin abscess model.

2. Infection Procedure (Tape Stripping Model):

  • Anesthesia and Hair Removal: As described above.

  • Skin Disruption: Gently apply and remove adhesive tape to the shaved area repeatedly to disrupt the stratum corneum, without causing bleeding.

  • Inoculation: Apply a 10 µL suspension of S. aureus (1 x 10⁷ CFU) to the stripped area.

3. Treatment Protocol:

  • This compound Formulation (Topical): A topical formulation of this compound would need to be developed (e.g., a cream or ointment). The concentration of this compound in the formulation should be optimized based on in vitro data.

  • Application: Apply a defined amount of the topical formulation to the infected area once or twice daily.

  • Treatment Initiation: Begin treatment 4-24 hours post-infection.

  • Duration: Treat for 3-5 consecutive days.

  • Control Groups: Include a vehicle control group and a positive control group with an established topical antibiotic.

4. Efficacy Assessment:

  • Bacterial Load: Use a sterile swab to sample the infected area at defined time points. Vortex the swab in sterile PBS and perform serial dilutions for CFU plating. Alternatively, at the end of the study, a biopsy of the infected skin can be taken for homogenization and CFU enumeration.

  • Clinical Scoring: Visually score the infection site daily for signs of erythema, edema, and crusting.

Visualizations

Mechanism of Action of this compound

This compound inhibits bacterial protein synthesis through the synergistic action of its two components on the 50S ribosomal subunit.

Pristinamycin_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_effects Inhibition of Protein Synthesis P_site P-site A_site A-site Exit_Tunnel Nascent Peptide Exit Tunnel Pristinamycin_IIA This compound IIA (Streptogramin A) Pristinamycin_IIA->A_site Binds and induces conformational change Effect1 Prevents binding of aminoacyl-tRNA Pristinamycin_IIA->Effect1 Effect2 Blocks peptide bond formation Pristinamycin_IIA->Effect2 Pristinamycin_IA This compound IA (Streptogramin B) Pristinamycin_IA->Exit_Tunnel Binds with high affinity to altered ribosome Effect3 Inhibits polypeptide elongation Pristinamycin_IA->Effect3 Effect4 Causes premature release of incomplete peptides Pristinamycin_IA->Effect4

Caption: Synergistic inhibition of bacterial protein synthesis by this compound components.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a murine skin infection model.

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Inoculum_Prep Bacterial Inoculum Preparation (e.g., MRSA) Anesthesia Anesthesia Inoculum_Prep->Anesthesia Infection_Induction Induction of Skin Infection (e.g., subcutaneous injection) Anesthesia->Infection_Induction Group_Allocation Random Allocation to Treatment Groups Infection_Induction->Group_Allocation Pristinamycin_Admin This compound Administration (Oral or Topical) Group_Allocation->Pristinamycin_Admin Control_Admin Vehicle/Positive Control Administration Group_Allocation->Control_Admin Daily_Monitoring Daily Monitoring (Lesion size, clinical signs) Pristinamycin_Admin->Daily_Monitoring Control_Admin->Daily_Monitoring Endpoint_Analysis Endpoint Analysis (Bacterial load, histopathology) Daily_Monitoring->Endpoint_Analysis Data_Analysis Statistical Data Analysis Endpoint_Analysis->Data_Analysis

Caption: Workflow for evaluating this compound in an experimental skin infection model.

Concluding Remarks

This compound demonstrates significant potential for the treatment of bacterial skin infections, particularly those caused by resistant Gram-positive pathogens. The provided protocols and data summaries offer a foundation for researchers to design and execute pre-clinical studies to further elucidate its efficacy in this indication. Further research is warranted to establish optimal dosing, formulation, and treatment durations for this compound in experimental skin infection models.

References

Application Notes and Protocols: Checkerboard Assay for Determining Pristinamycin Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant challenge to global public health. A promising strategy to combat resistance is the use of combination therapy, where two or more antibiotics are administered together. Synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects, are of particular interest as they can enhance efficacy, reduce required dosages, and minimize the development of further resistance.

Pristinamycin, a streptogramin antibiotic, is a combination of two structurally unrelated components, this compound IA and this compound IIA.[1] While each component is bacteriostatic alone, their combination is bactericidal.[1] this compound exerts its effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[2][3][4] This application note provides a detailed protocol for utilizing the checkerboard assay to determine the synergistic potential of this compound with other classes of antibiotics. The checkerboard method is a widely used in vitro technique to assess the interactions between two antimicrobial agents.[5][6]

Data Presentation: this compound Synergy

The following table summarizes the synergistic, additive, and indifferent effects of this compound in combination with other antibiotics against multidrug-resistant (MDR) Staphylococcus aureus isolates, as determined by the checkerboard assay. The Fractional Inhibitory Concentration (FIC) index is used to classify the interaction.

Table 1: Summary of this compound Combination Studies against MDR S. aureus

Antibiotic CombinationInteraction TypePercentage of IsolatesReference
This compound + DoxycyclineSynergy82.13%[7]
This compound + LevofloxacinSynergy70.14%[7]
This compound + LinezolidAdditive67%[7]
This compound + CefoxitinIndifference71.6%[7]
This compound + GentamicinIndifference52.2%[7]

Interpretation of Fractional Inhibitory Concentration (FIC) Index: [7][8]

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: FIC index > 0.5 to 4.0

  • Antagonism: FIC index > 4.0

Experimental Protocols

Protocol 1: Broth Microdilution Checkerboard Assay

This protocol details the steps for performing a checkerboard assay to determine the synergistic interaction between this compound and another antibiotic.

Materials:

  • This compound (potency-adjusted powder)

  • Second antibiotic of interest (potency-adjusted powder)

  • Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the second antibiotic at a concentration of at least 10 times the highest concentration to be tested. Use the appropriate solvent for each antibiotic.

  • Preparation of Antibiotic Dilutions:

    • In a sterile 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in CAMHB.

    • Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in CAMHB.

    • Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).

    • Row H should contain only the dilutions of this compound to determine its MIC.

    • Well H12 should contain only broth and inoculum (growth control).

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

    • Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

    • Determine the MIC of this compound alone (from row H) and the second antibiotic alone (from column 11).

    • For the combination wells, identify the wells that show no visible growth.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • For each well that shows no growth, calculate the FIC index using the following formula:[7][9]

      FIC Index = FIC of this compound + FIC of Second Antibiotic

      Where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)

    • The synergistic effect is determined by the lowest FIC index value obtained from all the wells that show no growth.

Visualizations

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Analysis cluster_interpretation Interpretation stock_prist Prepare this compound Stock dilute_prist Serial Dilute this compound (Columns) stock_prist->dilute_prist stock_abx Prepare Antibiotic B Stock dilute_abx Serial Dilute Antibiotic B (Rows) stock_abx->dilute_abx inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Plate inoculum->add_inoculum dilute_prist->add_inoculum dilute_abx->add_inoculum incubate Incubate at 35°C for 16-20h add_inoculum->incubate read_mic Read MICs (Visual or Spectrophotometric) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Determine Synergy, Additivity, or Antagonism calc_fic->interpret Signaling_Pathway cluster_bacterium Bacterial Cell cluster_dna DNA Replication cluster_protein Protein Synthesis dna Bacterial DNA gyrase DNA Gyrase dna->gyrase uncoiling gyrase->dna supercoiling dna_rep_product Cell Division gyrase->dna_rep_product ribosome 50S Ribosomal Subunit protein Protein Elongation ribosome->protein protein_product Essential Proteins protein->protein_product prist This compound prist->ribosome Inhibits levo Levofloxacin levo->gyrase Inhibits

References

Application Notes: Pristinamycin Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pristinamycin is a streptogramin antibiotic produced by Streptomyces pristinaespiralis.[1] It is a composite antibiotic, consisting of two structurally distinct components: this compound I (PI, a streptogramin B group member) and this compound II (PII, a streptogramin A group member).[1][2] These components act synergistically to inhibit bacterial protein synthesis.[1][3] While each component individually exhibits moderate bacteriostatic activity, their combination results in a potent bactericidal effect, which can be up to 100 times greater than the individual components.[1] The primary target for both components is the 50S subunit of the bacterial ribosome, where they interfere with protein elongation.[1][3] this compound is particularly effective against Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[2]

Key Considerations for In Vitro Use

Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro assays, such as minimum inhibitory concentration (MIC) testing, time-kill studies, and mechanism of action studies. Key factors to consider include solubility, choice of solvent, stability of the stock solution, and appropriate storage conditions.

  • Solubility: this compound and its components are sparingly soluble in water but show good solubility in organic solvents like dimethyl sulfoxide (DMSO).[2][4][5] For this compound IA, a solubility of up to 33.33 mg/mL in DMSO has been reported, often requiring sonication to fully dissolve.[4][6] The composite this compound can be dissolved in DMSO at concentrations as high as 100 mg/mL with the aid of ultrasonication.[2] It is crucial to use freshly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[2][6]

  • Stability and Storage: this compound powder is stable for several years when stored at -20°C.[2][5] However, solutions are less stable and should be prepared fresh whenever possible.[7] If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where it can be stable for up to a year.[2][4][5]

  • Working Concentrations: The effective concentration of this compound in in vitro assays varies depending on the bacterial species and the specific assay being performed. For susceptibility testing, MICs against staphylococci and streptococci are generally low, often ≤ 0.78 mg/L.[2][5] More specifically, MICs for staphylococci typically range from 0.13 to 1 µg/mL, and for streptococci, from 0.03 to 4 µg/mL.[8]

Data Presentation

Table 1: Solubility of this compound and its Components

CompoundSolventConcentrationNotes
This compound IADMSO30 mg/mL (34.60 mM)Sonication is recommended.[4]
This compound IADMSO33.33 mg/mL (38.44 mM)Requires ultrasound; use newly opened DMSO.[6]
This compound (mixture)DMSO100 mg/mL (71.81 mM)Requires ultrasound; use newly opened DMSO.[2]

Table 2: Recommended Storage and Stability

FormStorage TemperatureDuration
Powder-20°C3 years[2][5]
Powder4°C2 years[5]
Stock Solution in DMSO-80°C6 months to 1 year[2][4][5]
Stock Solution in DMSO-20°C1 month[2][5]

Table 3: Typical In Vitro Working Concentrations (MICs)

Bacterial GroupMIC RangeReference
Staphylococci≤ 0.78 mg/L[2][5]
Streptococci≤ 0.78 mg/L[2][5]
Staphylococci0.13 - 1 µg/mL[8]
Methicillin-resistant S. aureus≤ 0.5 mg/L[9]
Streptococci0.03 - 4 µg/mL[8]
Enterococci0.25 - 32 µg/mL[8]

Experimental Protocols

Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-warming of Solvent: Allow the bottle of anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound powder (e.g., 10 mg). Perform this step in a fume hood or a designated area for handling chemical powders.

  • Addition of DMSO: Using a sterile pipette, add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in a water bath sonicator. Sonicate for 10-15 minutes, or until the solution is clear.[4][6] Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Sterilization (Optional): If the stock solution needs to be sterile for cell culture-based assays, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 20 µL or 50 µL) in polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[5]

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 1 year).[2][4]

Visualizations

G cluster_0 Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate to Dissolve add_dmso->dissolve check 4. Visually Inspect for Clarity dissolve->check check->dissolve Particulates Remain filter 5. Sterile Filter (0.22 µm) check->filter Solution is Clear aliquot 6. Aliquot into Single-Use Tubes filter->aliquot store 7. Store at -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_0 Bacterial Ribosome (50S Subunit) ribosome 50S Ribosomal Subunit elongation Inhibition of Protein Elongation ribosome->elongation ptc Peptidyl Transferase Center (PTC) P_II This compound II (PII) (Streptogramin A) P_II->ribosome Binds to PTC P_I This compound I (PI) (Streptogramin B) P_I->ribosome Binds to exit tunnel synergy Synergistic Bactericidal Activity elongation->synergy

Caption: Mechanism of Action of this compound Components.

G SpbR SpbR (GBL Receptor) PapR5 PapR5 (TetR Repressor) SpbR->PapR5 Represses PapR1 PapR1 (SARP Activator) SpbR->PapR1 Represses PapR3 PapR3 (TetR Repressor) PapR3->PapR5 Represses PapR5->PapR1 Represses This compound This compound Biosynthesis PapR1->this compound Activates PapR2 PapR2 (SARP Activator) PapR2->this compound Activates

Caption: this compound Biosynthesis Regulatory Cascade.

References

Pristinamycin bioassay using Bacillus subtilis as an indicator organism

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Pristinamycin Bioassay Using Bacillus subtilis

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a streptogramin antibiotic derived from Streptomyces pristinaespiralis. It is a combination of two structurally distinct components, this compound IA (a macrolactone) and this compound IIA (a depsipeptide), which act synergistically to inhibit protein synthesis in susceptible bacteria.[1][2] This synergistic action leads to potent bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Bioassays are essential for determining the potency and effectiveness of antibiotics. Bacillus subtilis, a Gram-positive, endospore-forming bacterium, is a commonly used indicator organism in microbiological assays due to its high sensitivity to many antimicrobial agents.[3] This document provides detailed protocols for quantifying the biological activity of this compound using Bacillus subtilis via the agar diffusion and broth microdilution methods.

Principle of the Bioassay

Microbiological bioassays determine the concentration or potency of a substance by its effect on a living microorganism. For antibiotics like this compound, the principle relies on measuring the inhibition of growth of a sensitive indicator organism, in this case, Bacillus subtilis.

  • Agar Diffusion Method: An agar plate is uniformly inoculated with a suspension of B. subtilis. The antibiotic, applied to paper discs or into wells cut in the agar, diffuses outwards, creating a concentration gradient. After incubation, a clear "zone of inhibition" appears where the antibiotic concentration is sufficient to prevent bacterial growth. The diameter of this zone is proportional to the concentration of the antibiotic.

  • Broth Microdilution Method: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in broth.[4] Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate, and each well is inoculated with a standardized suspension of B. subtilis. The MIC is determined after incubation by observing the lowest concentration at which no turbidity (growth) is visible.[4][5]

Experimental Protocols

Protocol 1: Agar Disk/Well Diffusion Bioassay

This method is suitable for determining the relative potency of this compound samples.

1. Materials and Reagents:

  • Bacillus subtilis (sensitive test culture)

  • This compound standard and test samples

  • Nutrient Agar or Mueller-Hinton Agar (MHA)

  • Sterile phosphate buffer (pH 6.8-7.0)

  • Sterile Petri dishes (90 or 100 mm)

  • Sterile paper discs (6 mm) or sterile cork borer (6-8 mm diameter)

  • Sterile swabs, micropipettes, and tips

  • Incubator (35-37°C)[6]

  • Calipers or a ruler for measuring zones

2. Inoculum Preparation:

  • Prepare a fresh overnight culture of B. subtilis on a Nutrient Agar slant or in broth at 37°C.

  • Harvest the bacterial growth and suspend it in sterile saline or phosphate buffer.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

3. Assay Procedure:

  • Prepare Nutrient Agar or MHA according to the manufacturer's instructions and sterilize by autoclaving.[6]

  • Cool the molten agar to 45-50°C.

  • Add the standardized B. subtilis inoculum to the molten agar (e.g., 1 mL of inoculum per 100 mL of agar) and mix gently but thoroughly to ensure uniform distribution.

  • Pour approximately 15-20 mL of the seeded agar into each sterile Petri dish on a level surface.

  • Allow the agar to solidify completely.

  • For Disk Diffusion: Aseptically place sterile paper discs onto the surface of the agar. Pipette a defined volume (e.g., 20 µL) of each this compound concentration (and a solvent control) onto a separate disc.

  • For Well Diffusion: Use a sterile cork borer to cut uniform wells (6-8 mm) in the agar.[7] Add a defined volume (e.g., 50-100 µL) of each this compound concentration into separate wells.[7]

  • Ensure discs/wells for different concentrations are spaced far enough apart to prevent overlapping of inhibition zones.

4. Incubation and Data Collection:

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (including the disc/well diameter) for each concentration to the nearest millimeter (mm).

Protocol 2: Broth Microdilution Assay for MIC Determination

This method provides a quantitative measure of the minimum concentration of this compound required to inhibit the growth of B. subtilis.

1. Materials and Reagents:

  • Bacillus subtilis (sensitive test culture)

  • This compound standard

  • Mueller-Hinton Broth (MHB) or other suitable broth medium[5]

  • Sterile 96-well microtiter plates with flat bottoms[8]

  • Sterile saline or phosphate buffer

  • Micropipettes and multichannel pipettes

  • Plate reader (optional, for OD measurement)

  • Incubator (35-37°C)

2. Inoculum Preparation:

  • Prepare an overnight culture of B. subtilis in MHB.

  • Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires adjusting an initial 0.5 McFarland suspension.

3. Assay Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Dispense 50 µL of sterile MHB into all wells of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL from the last well.[8] This will result in wells with decreasing concentrations of the antibiotic.

  • Reserve wells for a positive control (broth + inoculum, no antibiotic) and a negative control (broth only, no inoculum).[4]

  • Add 50 µL of the standardized B. subtilis inoculum to each well (except the negative control), bringing the final volume to 100 µL.

4. Incubation and Data Interpretation:

  • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible turbidity or pellet of bacterial growth.[4] Results can also be read using a plate reader by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from bioassays should be recorded systematically for analysis and comparison.

Table 1: Example Data from Agar Diffusion Assay

This compound Conc. (µg/mL)Replicate 1 Zone Diameter (mm)Replicate 2 Zone Diameter (mm)Replicate 3 Zone Diameter (mm)Average Zone Diameter (mm)
112131212.3
215151615.3
419181918.7
823242323.3
1627272827.3
Control (Solvent)0000

Note: Data is illustrative. Actual zone sizes may vary based on specific B. subtilis strain, media composition, and incubation conditions.

Table 2: Example Data from Broth Microdilution (MIC) Assay

This compound Conc. (µg/mL)Well 1Well 2Well 3Interpretation
16---No Growth
8---No Growth
4---No Growth
2---No Growth
1 - - - No Growth (MIC)
0.5+++Growth
0.25+++Growth
Positive Control+++Growth
Negative Control---No Growth

Key: (+) = Visible Growth (Turbidity); (-) = No Visible Growth.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for the agar diffusion bioassay.

Pristinamycin_Mechanism This compound Mechanism of Action cluster_ribosome Bacterial 50S Ribosomal Subunit 50S P Site E Site A Site Result Inhibition of Protein Synthesis 50S->Result Blocks peptide elongation and release P_IA This compound IA (Streptogramin B) P_IA->50S:p Binding enhanced by P-IIA P_IIA This compound IIA (Streptogramin A) P_IIA->50S:p Binds and causes conformational change

Caption: Mechanism of this compound's synergistic action on the 50S ribosomal subunit.

Bioassay_Workflow Agar Diffusion Bioassay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Incubation & Analysis A 1. Prepare Inoculum (B. subtilis in 0.5 McFarland) B 2. Prepare Seeded Agar (MHA + Inoculum) A->B C 3. Pour Plates & Allow to Solidify B->C D 4. Apply Discs/Cut Wells C->D E 5. Add this compound Samples & Controls D->E F 6. Incubate Plates (37°C, 18-24h) E->F G 7. Measure Zones of Inhibition (mm) F->G H 8. Plot Standard Curve & Determine Potency G->H

Caption: Step-by-step workflow for the this compound agar diffusion bioassay.

References

Application Notes and Protocols for Mutasynthesis of Novel Pristinamycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the generation of novel pristinamycin I derivatives through mutasynthesis, a powerful technique that combines genetic engineering and synthetic chemistry to create analogues of complex natural products. The described methodology focuses on the targeted modification of the L-phenylglycine (L-Phg) residue within the this compound I structure.

This compound is a streptogramin antibiotic produced by Streptomyces pristinaespiralis. It is a synergistic mixture of two components: this compound I (PI), a cyclic hexadepsipeptide, and this compound II (PII), a polyketide/non-ribosomal peptide hybrid.[1] Both compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] While each component exhibits moderate bacteriostatic activity alone, their combination results in potent bactericidal action.[1] The emergence of multidrug-resistant pathogens necessitates the development of new antibiotic derivatives, and mutasynthesis offers a promising avenue for modifying complex molecules like this compound that are challenging to synthesize or modify chemically.[1][3][4][5][6]

The core principle of this mutasynthesis protocol involves the creation of a mutant strain of S. pristinaespiralis that is incapable of producing the natural precursor L-Phg. This is achieved by inactivating a key gene in the L-Phg biosynthetic pathway.[1] The resulting mutant can then be "fed" with synthetic analogues of L-Phg, which are incorporated into the this compound I backbone, leading to the production of novel derivatives.[1][5]

I. Generation of the Mutasynthesis Host Strain: S. pristinaespiralis ΔpglA

To facilitate the exclusive incorporation of synthetic precursors, a mutant strain of S. pristinaespiralis with a blocked L-Phg biosynthetic pathway is required. This is accomplished by inactivating the pglA gene, which is essential for L-Phg biosynthesis and, consequently, for this compound I production.[1][5]

Experimental Protocol: Inactivation of the pglA Gene

  • Vector Construction: A gene replacement vector is constructed to delete the pglA gene. This typically involves cloning the upstream and downstream flanking regions of pglA into a suitable vector containing a selectable marker (e.g., an antibiotic resistance cassette).

  • Protoplast Transformation: Protoplasts of S. pristinaespiralis are prepared and transformed with the gene replacement vector.

  • Selection of Mutants: Transformants are selected based on the selectable marker. Double-crossover events, representing the successful replacement of the wild-type pglA gene with the inactivated cassette, are identified through screening techniques such as PCR and Southern blotting.

  • Verification: The resulting S. pristinaespiralis ΔpglA mutant is verified for the loss of this compound I production and its ability to produce this compound I only when supplemented with L-Phg.[5]

For enhanced purity of the final mutasynthetic products, the biosynthesis of this compound II can also be abolished by inactivating an essential gene in its biosynthetic pathway, such as snaE1.[5]

II. Mutasynthesis and Production of Novel this compound I Derivatives

The S. pristinaespiralis ΔpglA strain serves as the host for the mutasynthesis experiments. The general workflow involves cultivating this mutant in a suitable production medium and supplementing it with the desired L-Phg analogue (mutasynthon).

Experimental Protocol: Fermentation and Mutasynthon Feeding

  • Preculture Preparation: Inoculate 100 mL of HT7T medium with mycelium of S. pristinaespiralis ΔpglA. Incubate for 72 hours at 28°C on an orbital shaker (110 rpm) in a 500-mL baffled Erlenmeyer flask.[7]

  • Main Culture: Inoculate 1 L of HT7T medium in a 5-L baffled Erlenmeyer flask with the 100 mL preculture.[7]

  • Mutasynthon Feeding: Supplement the main culture with the desired L-Phg analogue (e.g., 4-fluoro-L-phenylglycine) to a final concentration of 100 µM. The precursor should be solubilized appropriately before addition.[7]

  • Incubation: Cultivate the main culture for 48-72 hours at 28°C on an orbital shaker (110 rpm).[7]

III. Extraction and Purification of this compound Derivatives

Following fermentation, the novel this compound derivatives are extracted from the culture broth and purified for structural and biological characterization.

Experimental Protocol: Extraction and Purification

  • Solvent Extraction: Extract the entire culture broth (e.g., 1 L) twice with an equal volume of ethyl acetate. Combine the organic phases and concentrate them using a rotary evaporator.[7]

  • Initial Purification (Liquid-Liquid Partitioning):

    • Dissolve the crude extract in 20 mL of 85:15 (v/v) methanol/water.

    • Wash twice with 20 mL of heptane and discard the heptane phase.

    • Adjust the methanol/water ratio of the extract to 70:30 (v/v) and extract twice with 20 mL of dichloromethane.

    • Wash the dichloromethane phase with 20 mL of water.

    • Evaporate the dichloromethane phase to dryness.[7]

  • Preparative HPLC: Purify the resulting extract using preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual novel this compound I derivatives.[1][4][5]

IV. Characterization of Novel Derivatives

The purified compounds are then structurally elucidated and their biological activity is assessed.

  • Structural Elucidation: The chemical structures of the novel derivatives are confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4][5]

  • Bioactivity Testing: The antimicrobial activity of the new this compound analogues is determined by measuring their Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria.[1]

V. Biotransformation-Coupled Mutasynthesis: A "Mutasynthesis 2.0" Approach

An advanced application of this protocol involves coupling the mutasynthesis with a biotransformation step for the synthesis of the precursor analogue.[6] This "mutasynthesis 2.0" approach utilizes a genetically engineered strain of E. coli to produce the desired L-Phg derivative, which is then fed to the S. pristinaespiralis ΔpglA culture.[6] This method can provide a more sustainable and potentially cost-effective route for the production of non-commercially available mutasynthons.[5]

Experimental Protocol: Biotransformation-Coupled Feeding

  • Precursor Production: Cultivate an engineered E. coli strain (e.g., E. coli BL21(DE3) pET28-hmo/pACYC-bcd-gdh) capable of producing the desired L-Phg analogue (e.g., 4-fluorophenylglycine).[3][4][5]

  • Supernatant Feeding: After cultivation, remove the E. coli cells and sterilize the culture supernatant containing the L-Phg analogue by filtration.

  • Supplementation: Add the sterile supernatant to the main culture of S. pristinaespiralis ΔpglA.[5]

  • Fermentation and Extraction: Proceed with the fermentation and extraction protocols as described above.

Data Presentation

Table 1: Production of Novel this compound I Derivatives via Mutasynthesis

Mutasynthon FedNovel this compound I DerivativeProduction Yield
4-chloro-L-phenylglycine6-chlorothis compound I0.6 mg from 6 L culture
4-fluoro-L-phenylglycine6-fluorothis compound INot explicitly quantified

Data extracted from Hennrich et al., 2023.[7]

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound I and its 6-fluoro Derivative

OrganismThis compound I (Wild-Type)6-fluorothis compound I
Bacillus subtilis DSM10>64>64
Staphylococcus aureus ATCC 2592388
Micrococcus luteus DSM1790>64>64
Escherichia coli ATCC 25922>64>64
Pseudomonas aeruginosa PA14>64>64

Data extracted from Hennrich et al., 2023.

Visualizations

Mutasynthesis_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation & Feeding cluster_downstream Downstream Processing S_pristinaespiralis S. pristinaespiralis (Wild-Type) pglA_inactivation Inactivation of pglA gene S_pristinaespiralis->pglA_inactivation delta_pglA S. pristinaespiralis ΔpglA (Mutasynthesis Host) pglA_inactivation->delta_pglA preculture Preculture Preparation main_culture Main Culture Fermentation preculture->main_culture extraction Solvent Extraction feeding Feeding of L-Phg Analogue feeding->main_culture purification Preparative HPLC extraction->purification characterization Structural & Biological Characterization purification->characterization

Caption: Workflow for the mutasynthesis of novel this compound I derivatives.

Pristinamycin_Pathway cluster_pathway This compound I Biosynthesis cluster_intervention Mutasynthesis Intervention Phenylpyruvate Phenylpyruvate L_Phg L-Phenylglycine (L-Phg) Phenylpyruvate->L_Phg pglA-E enzymes NRPS Non-Ribosomal Peptide Synthetases (NRPS) (SnbA, SnbC, SnbDE) L_Phg->NRPS Pristinamycin_I This compound I NRPS->Pristinamycin_I Novel_this compound Novel this compound I Derivative pglA_knockout pglA Knockout pglA_knockout->L_Phg Analogue L-Phg Analogue (Mutasynthon) Analogue->NRPS Incorporation

Caption: Targeted intervention in the this compound I biosynthetic pathway.

References

Application Notes and Protocols for Kirby-Bauer Disk Diffusion Susceptibility Testing of Pristinamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of Staphylococcus aureus to Pristinamycin using the Kirby-Bauer disk diffusion method, as guided by the standards of the Comité de l'Antibiogramme de la Société Française de Microbiologie (CA-SFM).

Introduction

Mechanism of Action and Resistance

Resistance to this compound in staphylococci can occur through several mechanisms:

  • Target Site Modification: Methylation of the 23S rRNA target site, often mediated by erm genes, can reduce the binding affinity of this compound IA.

  • Enzymatic Inactivation: Acetyltransferases encoded by vat genes can inactivate this compound IIA, while lyases encoded by vgb genes can inactivate this compound IA.

  • Efflux Pumps: ATP-binding cassette (ABC) transporters, encoded by genes such as vga and msrA, can actively pump the antibiotic out of the bacterial cell.

Quantitative Data Summary

The following tables provide the necessary quantitative data for performing and interpreting the this compound Kirby-Bauer test for Staphylococcus aureus.

Table 1: this compound Disk Diffusion Interpretive Criteria for Staphylococcus aureus
AntibioticDisk Content (µg)Zone Diameter (mm) - Susceptible (S)Zone Diameter (mm) - Resistant (R)
This compound15≥ 19< 19

Source: Based on CA-SFM/EUCAST recommendations. It is critical to consult the latest version of the CA-SFM guidelines for any updates.

Table 2: Quality Control (QC) Parameters for this compound
Quality Control StrainAntibioticDisk Content (µg)Acceptable Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 25923™This compound1521 - 27

Source: Based on CA-SFM/EUCAST recommendations. The ATCC 25923 strain is a standard quality control strain for susceptibility testing of staphylococci.[6]

Experimental Protocols

This section provides a detailed methodology for performing the Kirby-Bauer disk diffusion susceptibility test for this compound against Staphylococcus aureus.

Materials
  • This compound antimicrobial susceptibility disks (15 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Tryptic Soy Broth (TSB) or equivalent

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Pure, overnight culture of Staphylococcus aureus (test isolate)

  • Staphylococcus aureus ATCC® 25923™ (QC strain)

  • Incubator (35 ± 1°C)

  • Calipers or a ruler for measuring zone diameters

  • Sterile forceps or disk dispenser

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the S. aureus test strain.

  • Transfer the colonies to a tube of TSB.

  • Incubate the broth at 35°C until the turbidity matches or exceeds that of the 0.5 McFarland standard (approximately 2-6 hours).

  • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard by adding sterile broth or saline. This corresponds to an approximate bacterial concentration of 1-2 x 10⁸ CFU/mL.

Plate Inoculation
  • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension.

  • Remove excess fluid by pressing the swab firmly against the inside wall of the tube.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes before applying the antibiotic disks.

Disk Application
  • Using sterile forceps or a disk dispenser, place a this compound (15 µg) disk onto the inoculated MHA plate.

  • Gently press the disk down to ensure complete contact with the agar surface.

  • If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart from center to center.

Incubation
  • Invert the plates and place them in a non-CO₂ incubator at 35 ± 1°C within 15 minutes of disk application.

  • Incubate for 16-20 hours. For detecting methicillin resistance in S. aureus, incubation for a full 24 hours is recommended.

Result Interpretation
  • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

  • Interpret the results based on the zone diameter breakpoints provided in Table 1.

  • For the QC strain (S. aureus ATCC® 25923™), the zone diameter should fall within the acceptable range specified in Table 2. If the QC result is out of range, the test results are considered invalid, and an investigation into the source of error is required.

Visualizations

Diagram 1: this compound Mechanism of Action

Pristinamycin_Mechanism cluster_ribosome Bacterial 50S Ribosome P_site P Site A_site A Site Pristinamycin_IA This compound IA (Streptogramin B) A_site->Pristinamycin_IA Enhances binding of IA Exit_Tunnel Polypeptide Exit Tunnel Pristinamycin_IIA This compound IIA (Streptogramin A) Pristinamycin_IIA->A_site Binds to A & P sites Inhibition Inhibition Pristinamycin_IIA->Inhibition Pristinamycin_IA->Exit_Tunnel Blocks exit tunnel Pristinamycin_IA->Inhibition Protein_Synthesis Protein Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to Inhibition->Protein_Synthesis Blocks

Caption: Synergistic action of this compound on the bacterial ribosome.

Diagram 2: Experimental Workflow for Kirby-Bauer Testing

Kirby_Bauer_Workflow start Start: Pure Bacterial Culture inoculum_prep 1. Prepare Inoculum (0.5 McFarland Standard) start->inoculum_prep plate_inoc 2. Inoculate Mueller-Hinton Agar Plate inoculum_prep->plate_inoc disk_app 3. Apply this compound (15 µg) Disk plate_inoc->disk_app incubation 4. Incubate at 35°C for 16-20 hours disk_app->incubation measure 5. Measure Zone of Inhibition (mm) incubation->measure interpret 6. Interpret Results using Breakpoints (S: ≥19mm, R: <19mm) measure->interpret qc_check Quality Control Check (S. aureus ATCC 25923: 21-27mm) interpret->qc_check report Report as Susceptible or Resistant qc_check->report QC in range invalid Invalid Test Investigate & Repeat qc_check->invalid QC out of range

Caption: Workflow for this compound Kirby-Bauer susceptibility testing.

Diagram 3: this compound Resistance Mechanisms

Resistance_Mechanisms cluster_cell Bacterial Cell This compound This compound Ribosome 50S Ribosome This compound->Ribosome Target Enzymatic_Inact Enzymatic Inactivation (vat, vgb genes) This compound->Enzymatic_Inact Substrate for Efflux_Pump Efflux Pump (vga, msrA genes) This compound->Efflux_Pump Substrate for Target_Mod Target Site Modification (erm genes) Target_Mod->Ribosome Alters Target Resistance Resistance Target_Mod->Resistance Enzymatic_Inact->this compound Inactivates Enzymatic_Inact->Resistance Efflux_Pump->this compound Pumps out Efflux_Pump->Resistance

Caption: Key mechanisms of bacterial resistance to this compound.

References

Application Note: Quantifying Pristinamycin IA and IIA Retention Times in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Pristinamycin IA (PIA) and this compound IIA (PIIA), the two main components of the antibiotic this compound, using High-Performance Liquid Chromatography (HPLC). The retention times of these components are critical for accurate identification and quantification in research, quality control, and pharmacokinetic studies.

Introduction

This compound is a streptogramin antibiotic mixture produced by Streptomyces pristinaespiralis. It is composed of two synergistic components: this compound IA (a macrolactone) and this compound IIA (a depsipeptide)[1]. The synergistic action of these two components is crucial for its antibacterial activity, primarily against Gram-positive bacteria. Therefore, the accurate quantification of both PIA and PIIA is essential for drug development, formulation, and clinical evaluation. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of these components.

This application note details various HPLC methods, summarizing their experimental conditions and the resulting retention times for PIA and PIIA.

Experimental Protocols and Quantitative Data

Several HPLC methods have been developed for the analysis of this compound. The retention times for this compound IA and IIA vary significantly depending on the chromatographic conditions, including the stationary phase (column), mobile phase composition, flow rate, and temperature. Below are detailed protocols from published methods.

Method 1: RP-HPLC for Separation of this compound IA and IIA

This method is adapted from a study focused on the production and separation of this compound. It provides distinct retention times for both major components.

Experimental Protocol:

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Not explicitly stated, but likely a C18 reversed-phase column
Mobile Phase Not explicitly stated
Flow Rate Not explicitly stated
Detection UV, wavelength not explicitly stated
Injection Volume Not explicitly stated
Standards This compound IA and IIA standards from AlsaChim (Illkirch, France)[2]

Quantitative Data:

AnalyteRetention Time (minutes)
This compound IA15.9[2]
This compound IIA26.7[2]
Method 2: RP-HPLC for Analysis of Crude Extracts

This method was used to analyze crude extracts from S. pristinaespiralis cultures and provides different retention times compared to Method 1, likely due to different chromatographic conditions.

Experimental Protocol:

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Not explicitly stated, but likely a C18 reversed-phase column
Mobile Phase Not explicitly stated
Flow Rate Not explicitly stated
Detection UV at 210 nm[3]
Injection Volume Not explicitly stated

Quantitative Data:

AnalyteRetention Time (minutes)
This compound I (PI)8.2[3]
This compound II (PII)10.35[3]
Method 3: Stability-Indicating RP-HPLC for this compound (Total)

This rapid method is designed for determining the total this compound content in bulk and tablet dosage forms and for stability studies. It does not separate the individual IA and IIA components but provides a single, sharp peak for the combined drug substance.

Experimental Protocol:

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column ACE-5, C18-HL, 250 x 4.6mm, 5µm[4][5][6]
Mobile Phase 0.2% Orthophosphoric acid and Acetonitrile (63:37 v/v)[4][5][6]
Flow Rate 1.5 mL/min[4][5][6]
Column Temperature 40°C[4][5][6]
Detection UV at 206 nm[4][5][6]
Injection Volume 10 µL[4][5][6]

Quantitative Data:

AnalyteRetention Time (minutes)
This compound (PSM)~3.0 - 3.5[4][5][6]

This method demonstrated good linearity over a concentration range of 25-150 µg/ml (r = 0.9998)[5].

Methodological Workflows and Diagrams

To aid in the understanding and implementation of these analytical procedures, the following diagrams illustrate the general workflows.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_standard Prepare this compound IA/IIA Standards prep_sample Prepare Sample Solution (e.g., extract, dissolve tablet) filter_sample Filter Samples and Standards (0.45 µm) prep_sample->filter_sample hplc_system Equilibrate HPLC System with Mobile Phase filter_sample->hplc_system inject Inject Sample/Standard hplc_system->inject separate Chromatographic Separation on Column inject->separate detect Detect Analytes (UV Detector) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate quantify Quantify this compound IA and IIA integrate->quantify

Caption: General workflow for HPLC analysis of this compound.

Method_Comparison cluster_comparison Comparison of HPLC Method Outcomes Method1 Method 1 Retention Times: This compound IA: 15.9 min This compound IIA: 26.7 min Method2 Method 2 Retention Times: This compound I: 8.2 min This compound II: 10.35 min Method3 Method 3 Retention Time: This compound (Total): ~3.0-3.5 min

Caption: Comparison of retention times from different HPLC methods.

Discussion and Considerations

The choice of HPLC method will depend on the specific application.

  • For quantifying individual components (PIA and PIIA): Methods similar to 1 and 2 are required, which achieve baseline separation of the two analytes. This is crucial for pharmacokinetic studies or for assessing the ratio of the two components in a sample. The significant difference in retention times between Method 1 and Method 2 highlights the impact of the specific column and mobile phase used. Researchers should optimize their chromatographic conditions to achieve adequate separation for their specific instrumentation.

  • For routine quality control and stability testing of total this compound: A rapid isocratic method like Method 3 is highly suitable. Its short run time of less than 10 minutes allows for high-throughput analysis[4][5][6]. The validation of this method according to ICH guidelines for specificity, precision, accuracy, linearity, and robustness ensures its reliability for its intended purpose[4][5][6].

System Suitability: Before sample analysis, it is imperative to perform system suitability tests to ensure the chromatographic system is performing adequately. Typical parameters to check include theoretical plates, tailing factor, and reproducibility of injections.

Sample Preparation: Proper sample preparation is critical for accurate results. For solid dosage forms, this typically involves dissolving the crushed tablet in a suitable diluent. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary, as would be the case in UHPLC-MS/MS methods for plasma analysis[7][8].

Conclusion

This application note provides a summary of HPLC methods for the quantification of this compound IA and IIA. The detailed protocols and comparative data tables offer a valuable resource for researchers and scientists in the pharmaceutical field. The choice of method should be guided by the analytical objective, whether it is the specific quantification of individual components or the rapid determination of total this compound content. All methods should be properly validated for their intended use to ensure accurate and reliable results.

References

Troubleshooting & Optimization

Pristinamycin instability at different pH levels and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pristinamycin. It specifically addresses issues related to the antibiotic's instability at different pH levels and its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows significant degradation after storage in an acidic solution. Is this expected?

A1: Yes, this is expected. This compound is known to be unstable in acidic conditions. Forced degradation studies have shown that this compound undergoes significant degradation upon exposure to acids such as 0.5 N HCl.[1] This instability is a critical factor to consider during formulation development and in experimental setups where acidic conditions are required.

Q2: I am observing a loss of potency of my this compound stock solution prepared in a basic buffer. What could be the cause?

A2: this compound is also highly susceptible to degradation in alkaline environments. Exposure to basic conditions, such as 0.5 N NaOH, leads to significant degradation of the molecule.[1] It is recommended to use buffers with a pH close to neutral for storage and experimental use, unless the study specifically aims to investigate its degradation.

Q3: What are the primary degradation pathways for this compound at different pH levels?

A3: this compound is a mixture of two main components: this compound IIA (a macrolide) and this compound IA (a cyclic depsipeptide).[2][3] Each component has different susceptible sites for hydrolysis at varying pH levels.

  • Acidic Conditions: In acidic environments, the macrolide lactone ring of this compound IIA is prone to hydrolysis. For this compound IA, the cyclic depsipeptide, both the ester and amide bonds can be hydrolyzed, leading to the opening of the cyclic structure.[4][5][6]

  • Neutral Conditions: this compound is relatively more stable at neutral pH compared to acidic or alkaline conditions. However, over extended periods, some hydrolysis of the lactone and ester bonds may still occur.

  • Alkaline Conditions: Under basic conditions, the lactone ring of this compound IIA and the ester linkage in this compound IA are particularly susceptible to hydrolysis.[4][7] The amide bonds in this compound IA are generally more stable to alkaline hydrolysis than the ester bond.

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a reliable way to monitor the degradation of this compound. This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).[1]

Q5: Are there any known degradation products of this compound?

A5: While forced degradation studies confirm the formation of degradation products, the exact chemical structures of these products are not extensively detailed in publicly available literature. However, based on the structures of this compound IA and IIA, the degradation products are expected to be the hydrolyzed, ring-opened forms of the parent molecules. To definitively identify the degradation products in your samples, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be required.

Quantitative Data on this compound Stability

The following table summarizes the expected stability of this compound at different pH levels based on qualitative findings from forced degradation studies and data from structurally related compounds. Note: These values are illustrative and intended to provide a general understanding of the stability profile. Actual degradation rates will depend on specific experimental conditions such as temperature, buffer composition, and concentration.

pH LevelConditionTemperatureDurationExpected this compound Remaining (%)
1.20.1 N HClRoom Temperature24 hours< 20%
4.5Acetate BufferRoom Temperature24 hours80 - 90%
7.0Phosphate BufferRoom Temperature24 hours> 95%
9.0Borate BufferRoom Temperature24 hours60 - 70%
13.00.1 N NaOHRoom Temperature24 hours< 10%

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound[1]

This protocol describes a method to separate and quantify this compound in the presence of its degradation products.

1. Chromatographic Conditions:

  • Column: ACE-5, C18-HL, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 0.2% Orthophosphoric acid and Acetonitrile (63:37 v/v)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • UV Detection: 206 nm

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of the mobile phase).

  • For stability studies, incubate the this compound solution under the desired stress conditions (e.g., different pH buffers, temperature).

  • At specified time points, withdraw an aliquot of the sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Analysis:

  • Inject the prepared sample into the HPLC system.

  • The retention time for this compound is approximately 3 minutes.[1]

  • Degradation products will elute at different retention times.

  • Calculate the percentage of remaining this compound by comparing the peak area of the drug in the stressed sample to that of an unstressed standard solution.

Protocol 2: General Workflow for Identification of Degradation Products

This protocol outlines a general approach for the structural elucidation of this compound degradation products.

1. Forced Degradation:

  • Subject this compound to forced degradation under acidic, alkaline, and neutral conditions to generate a sufficient amount of degradation products. Aim for approximately 10-20% degradation of the parent drug.

2. Separation and Detection using LC-MS:

  • Utilize an LC-MS system to separate the degradation products from the parent drug. A C18 column with a gradient elution of water and acetonitrile (both containing a small amount of formic acid for better ionization in positive ion mode) is a common starting point.

  • Acquire mass spectrometry data in both full scan and tandem MS (MS/MS) modes. The full scan will provide the molecular weights of the degradation products, and the MS/MS fragmentation patterns will give structural information.

3. Structural Elucidation:

  • Analyze the mass spectral data to propose structures for the degradation products. For example, a mass increase corresponding to the addition of a water molecule (18 Da) would suggest a hydrolysis event.

  • For unambiguous structure confirmation, isolate the major degradation products using preparative HPLC.

  • Analyze the isolated products using Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) to fully characterize their chemical structures.

Degradation Pathways and Experimental Workflows

Putative Degradation Pathways

The following diagrams illustrate the proposed degradation pathways for the two main components of this compound.

Pristinamycin_IIA This compound IIA (Macrolide) Acid_Hydrolysis Acidic Conditions (e.g., pH 1-3) Pristinamycin_IIA->Acid_Hydrolysis Lactone Hydrolysis Alkaline_Hydrolysis Alkaline Conditions (e.g., pH 10-13) Pristinamycin_IIA->Alkaline_Hydrolysis Lactone Hydrolysis Ring_Opened_Product Ring-Opened Hydrolysis Product Acid_Hydrolysis->Ring_Opened_Product Alkaline_Hydrolysis->Ring_Opened_Product

Caption: Putative degradation of this compound IIA via hydrolysis.

Pristinamycin_IA This compound IA (Cyclic Depsipeptide) Acid_Hydrolysis Acidic Conditions (e.g., pH 1-3) Pristinamycin_IA->Acid_Hydrolysis Ester & Amide Hydrolysis Alkaline_Hydrolysis Alkaline Conditions (e.g., pH 10-13) Pristinamycin_IA->Alkaline_Hydrolysis Ester Hydrolysis (preferential) Linear_Peptide_Ester Linear Depsipeptide (Ester Bond Cleavage) Acid_Hydrolysis->Linear_Peptide_Ester Smaller_Peptides Smaller Peptide Fragments (Amide Bond Cleavage) Acid_Hydrolysis->Smaller_Peptides Alkaline_Hydrolysis->Linear_Peptide_Ester Linear_Peptide_Ester->Acid_Hydrolysis Further Degradation

Caption: Putative degradation of this compound IA via hydrolysis.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Neutral pH) Start->Stress HPLC Stability-Indicating RP-HPLC Analysis Stress->HPLC Time Points LCMS LC-MS/MS Analysis Stress->LCMS Degraded Sample Quantify Quantify Remaining This compound HPLC->Quantify End Stability Profile & Degradation Pathway Quantify->End Identify Propose Degradant Structures LCMS->Identify Isolate Isolate Degradants (Prep-HPLC) Identify->Isolate NMR NMR Analysis (¹H, ¹³C, etc.) Isolate->NMR Confirm Confirm Degradant Structures NMR->Confirm Confirm->End

Caption: Workflow for this compound stability and degradation studies.

References

Technical Support Center: Optimizing Streptomyces pristinaespiralis Culture for Enhanced Pristinamycin Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Streptomyces pristinaespiralis culture conditions for higher pristinamycin yield.

Troubleshooting Guide

This guide addresses common issues encountered during S. pristinaespiralis fermentation and provides potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No this compound Production Suboptimal medium composition.Optimize concentrations of key nutrients like soluble starch and MgSO₄·7H₂O using statistical methods like Plackett-Burman design and response surface methodology.[1] A study found optimal levels to be 20.95 g/L for soluble starch and 5.67 g/L for MgSO₄·7H₂O.[1] Consider using alternative carbon sources like date syrup, which has shown comparable or even slightly better productivity than glucose in some studies.[2][3][4]
Inappropriate physical culture parameters (pH, temperature, aeration).Maintain optimal pH, typically around 6.8 to 7.0.[5][6] The optimal temperature for growth and production is generally 28°C.[7][8] Ensure adequate aeration and dissolved oxygen (DO), as oxygen limitation can prevent this compound production.[9][10] A threshold oxygen uptake rate (OUR) of around 25 mmol L⁻¹ h⁻¹ has been suggested as necessary to induce production.[9]
Shear stress from high agitation rates.High stirring rates can prevent the formation of pellets, which is often necessary for antibiotic production by S. pristinaespiralis.[2][3] Optimize the agitation speed to balance oxygen transfer and shear stress. For immobilized cultures, an optimal shaking speed of 204 rpm has been reported.[11][12]
Feedback inhibition by this compound.Implement in situ product removal by adding a resin to the fermentation broth to adsorb the antibiotic as it is produced.[13] This can significantly increase the final yield.[13]
Issues with the seed culture.Optimize seed culture conditions, including medium volume and shaking speed, as these can significantly impact the production phase.[11][12]
Poor Cell Growth Nutrient limitation.Ensure the medium contains adequate carbon, nitrogen, and phosphate sources. Glutamate and alanine can serve as both carbon and nitrogen sources.[14]
Unfavorable pH.Streptomyces species generally prefer a pH range of 6.5 to 8.0 for growth.[15] Growth can be inhibited at a pH below 5.5.[15]
Inadequate aeration.Insufficient dissolved oxygen can limit biomass production.[16][17]
Inconsistent this compound I (PI) to this compound II (PII) Ratio Regulatory gene expression imbalance.The biosynthesis of PI and PII is tightly regulated by a complex network of genes.[7][18][19] The gene spy1, for instance, has been shown to have a positive correlation with PI biosynthesis and a negative correlation with PII biosynthesis.[20] Genetic engineering approaches, such as deleting repressor genes like papR3, can be employed to alter the PI/PII ratio and increase overall yield.[21]
Precursor availability.The availability of specific precursors for PI and PII can influence their respective production levels. For example, L-phenylglycine is a precursor for PI.[22]

Frequently Asked Questions (FAQs)

Q1: What are the key nutritional components for optimizing this compound production?

A1: Statistical optimization studies have identified soluble starch and magnesium sulfate (MgSO₄·7H₂O) as highly significant for this compound production.[1] Other important components include a suitable nitrogen source, such as soybean meal or specific amino acids like arginine, and trace elements. The choice of carbon source can also be critical; while glucose is commonly used, alternatives like date syrup have proven effective.[2][3]

Q2: How does pH affect the fermentation process?

A2: The pH of the culture medium significantly influences both the growth of S. pristinaespiralis and the production of this compound. While the optimal pH for growth is generally in the neutral to slightly alkaline range (6.5-8.0), the optimal pH for antibiotic production may differ.[15][23][24] It is crucial to maintain the pH within the optimal range for this compound biosynthesis, which is often around 6.8.[5] Intracellular pH has also been shown to correlate with this compound excretion.[5]

Q3: What is the role of dissolved oxygen in this compound production?

A3: Dissolved oxygen (DO) is a critical parameter. Oxygen limitation can completely inhibit this compound production, even if other conditions are favorable.[9] Adequate oxygen supply is necessary to meet the high metabolic demand during the antibiotic production phase.[9][10] Controlling DO can be achieved by manipulating the agitation speed and aeration rate.[17]

Q4: Can precursor feeding enhance this compound yield?

A4: Yes, feeding specific precursors can significantly boost production. For example, the addition of glycine has been shown to improve both cell growth and this compound yield.[13] The timing and concentration of precursor feeding are crucial for optimal results.[13] L-phenylglycine is a key precursor for the biosynthesis of this compound I.[22]

Q5: What is the regulatory mechanism of this compound biosynthesis?

A5: The biosynthesis of this compound is controlled by a complex signaling cascade.[7][18] This involves low-molecular-weight signaling molecules similar to γ-butyrolactones (GBLs) that act as autoregulators.[7][22] These molecules interact with receptor proteins, which in turn regulate the expression of pathway-specific activator genes (SARPs) and other regulatory genes, forming a hierarchical network that fine-tunes antibiotic production.[18][19][22][25]

Quantitative Data Summary

Table 1: Optimized Medium Composition for this compound Production

ComponentOptimized Concentration (g/L)Reference
Soluble Starch20.95[1]
MgSO₄·7H₂O5.67[1]
Glycine (fed-batch)0.75[13]

Table 2: Reported this compound Yields under Different Conditions

ConditionThis compound Yield (mg/L)Reference
Immobilized cells with optimized fermentation parameters213[11][12]
Optimized medium in shake flask1300[1]
Optimized medium in 5-L bioreactor1010[1]
Date syrup medium in shake flask50.4[4]
Date syrup medium in 2-L bioreactor66.6[2][3][4]
Glycine feeding with in situ separation616[13]
Engineered strain (ΔPIIΔpapR3/PI) for PI production132 (PI only)[21]

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production

  • Seed Culture Preparation:

    • Inoculate a loopful of S. pristinaespiralis spores or mycelia into a 250 mL flask containing 30 mL of seed medium.

    • Incubate at 28°C on a rotary shaker at 200-250 rpm for 48 hours.[2][8]

  • Production Culture:

    • Inoculate a 500 mL flask containing 50 mL of production medium with 5 mL of the seed culture.

    • Incubate at 28°C on a rotary shaker at 200-250 rpm for 96-120 hours.[8]

  • Sampling and Analysis:

    • Withdraw samples at regular intervals (e.g., every 24 hours) to measure biomass, pH, substrate consumption, and this compound concentration.

Protocol 2: this compound Extraction and Quantification

  • Extraction:

    • Centrifuge the culture broth to separate the mycelia from the supernatant.

    • Extract the this compound from both the mycelia and the supernatant using a suitable organic solvent such as ethyl acetate.[8]

    • Evaporate the solvent to obtain the crude this compound extract.

  • Quantification by HPLC:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.[8][26]

    • Use a suitable mobile phase gradient and detect the this compound components (PI and PII) at a specific wavelength (e.g., 230 nm).[27]

    • Quantify the concentrations by comparing the peak areas with those of known standards.[8]

Visualizations

Caption: Simplified signaling cascade for this compound biosynthesis regulation.

Fermentation_Optimization_Workflow start Start: Low this compound Yield pb_design Plackett-Burman Design (Screening of factors) start->pb_design significant_factors Identify Significant Factors (e.g., Carbon, Nitrogen, MgSO4) pb_design->significant_factors steepest_ascent Steepest Ascent/Descent (Approach optimal region) significant_factors->steepest_ascent ccd Central Composite Design (CCD) (Response Surface Methodology) steepest_ascent->ccd optimization Determine Optimal Concentrations & Conditions ccd->optimization validation Experimental Validation optimization->validation end End: Higher this compound Yield validation->end

Caption: Workflow for statistical optimization of fermentation conditions.

References

Troubleshooting low Pristinamycin production in fermentation cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pristinamycin production in Streptomyces pristinaespiralis fermentation cultures.

Troubleshooting Guide

Low or inconsistent this compound yield is a common challenge. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your fermentation process.

Q1: My S. pristinaespiralis culture is growing well (high biomass), but this compound production is significantly lower than expected. What are the likely causes?

A1: This issue, where primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lagging, points towards several potential bottlenecks. Key areas to investigate include suboptimal induction of the biosynthetic pathway, nutrient limitations, or inhibitory conditions.

Troubleshooting Workflow:

Start Low this compound, Good Growth Check_Induction Verify Induction Conditions Start->Check_Induction Check_Nutrients Analyze Medium Composition Start->Check_Nutrients Check_Environment Assess Fermentation Parameters Start->Check_Environment Induction_OK Induction Factors Present? Check_Induction->Induction_OK Nutrients_OK Nutrients Optimal? Check_Nutrients->Nutrients_OK Environment_OK Parameters Optimal? Check_Environment->Environment_OK Induction_OK->Check_Nutrients Yes Add_Inducer Supplement with GBL Analogues Induction_OK->Add_Inducer No Nutrients_OK->Check_Environment Yes Optimize_Precursors Precursor Feeding Strategy Nutrients_OK->Optimize_Precursors No Optimize_Conditions Adjust pH, DO, Temp Environment_OK->Optimize_Conditions No End Improved this compound Yield Environment_OK->End Yes Add_Inducer->End Optimize_Precursors->End Optimize_Conditions->End

Caption: Troubleshooting workflow for low this compound yield with good biomass.

Detailed Checks:

  • Regulatory Induction: this compound biosynthesis is tightly regulated by a complex signaling cascade involving γ-butyrolactone (GBL) molecules.[1][2][3] Production of these signaling molecules is growth-phase dependent. A delay or insufficient concentration of GBLs can prevent the activation of the biosynthetic gene cluster.

  • Precursor Availability: this compound is composed of two components, this compound I (PI) and this compound II (PII).[4][5] The synthesis of these molecules requires specific precursors. For instance, L-phenylglycine is a key precursor for PI.[6] Depletion of necessary amino acid precursors can halt production.

  • Carbon Source Optimization: The type and concentration of the carbon source are critical. While glucose supports growth, a combination of carbon sources, such as glucose and dextrin, may be more effective for production.[7]

  • Environmental Stress: Suboptimal environmental conditions like pH, temperature, and dissolved oxygen (DO) can significantly impact enzyme activity and overall production, even if they permit growth.

Q2: My fermentation shows an initial burst of this compound production, but the yield plateaus or declines prematurely. What should I investigate?

A2: A premature plateau in production often suggests factors like feedback inhibition, nutrient depletion, or the accumulation of toxic byproducts.

Possible Causes and Solutions:

Potential Cause Description Recommended Action
Feedback Inhibition High concentrations of this compound can inhibit its own biosynthetic pathway.Implement in situ product removal by adding a resin to the fermentation broth to sequester the antibiotic as it is produced.[8]
Nutrient Depletion Essential precursors or nutrients required for the synthesis of this compound I and II may be exhausted.Implement a precursor feeding strategy. For example, feeding glycine at a specific time point during fermentation has been shown to enhance production.[8]
pH Shift The metabolic activity of the culture can cause the pH of the medium to shift outside the optimal range for this compound production. The intracellular pH is also a crucial parameter.[9]Monitor and control the pH of the fermentation broth. The optimal external pH is typically around 6.8.[9][10]
Oxygen Limitation As biomass increases, oxygen demand can exceed the supply, leading to hypoxia which is detrimental to this compound synthesis.[11][12]Monitor and control the dissolved oxygen (DO) level. Increasing agitation or aeration rate can improve oxygen transfer. This compound production is favored when oxygen is not a limiting factor.[11]

Q3: I am observing significant batch-to-batch variability in this compound yield. How can I improve consistency?

A3: Batch-to-batch variability is often due to inconsistencies in the inoculum, medium preparation, or physical fermentation parameters.

Key Areas for Standardization:

  • Inoculum Quality: Standardize the age and spore concentration of the seed culture. Using a consistent seed medium volume and shaking speed for the seed culture is also important.[13][14]

  • Medium Preparation: Ensure precise weighing and complete dissolution of all medium components. Sterilization methods should be consistent to avoid degradation of sensitive components.

  • Physical Parameters: Tightly control fermentation parameters such as temperature, pH, and agitation/aeration rates.[15] Response surface methodology can be used to identify the optimal set points for these parameters.[13][14]

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this compound fermentation? A: The optimal temperature for S. pristinaespiralis growth and this compound production is generally around 28°C.[1][10]

Q: How does dissolved oxygen (DO) concentration affect production? A: Adequate oxygen supply is crucial. This compound production is significantly enhanced when the oxygen uptake rate is not limited.[11] Low DO levels can be a major bottleneck for antibiotic synthesis.[12][16] Controlling DO, especially during the active growth phase, can lead to a significant increase in final yield.[12][17]

Q: Are there any specific precursors I can feed to the culture to boost yield? A: Yes, precursor feeding can be an effective strategy. The addition of certain amino acids has been shown to improve yield. For instance, feeding glycine at a concentration of 0.75 g/L around 36 hours of incubation has been reported to enhance both cell growth and this compound production.[8]

Q: What is the regulatory mechanism of this compound biosynthesis? A: The biosynthesis of this compound is governed by a complex hierarchical signaling cascade.[18][19] This cascade involves γ-butyrolactone (GBL) signaling molecules that bind to a receptor protein (SpbR). This binding event derepresses a cascade of regulatory proteins, including activators (SARPs like PapR1, PapR2, PapR4) and repressors (TetR-like regulators PapR3 and PapR5), which ultimately control the expression of the this compound biosynthetic genes.[1][2][18]

This compound Regulatory Pathway:

GBL γ-Butyrolactone (GBL) SpbR SpbR (Receptor/Repressor) GBL->SpbR binds & inactivates papR5 papR5 (Repressor) SpbR->papR5 represses papR1 papR1 (Activator) papR5->papR1 represses Pristinamycin_Genes This compound Biosynthetic Genes papR1->Pristinamycin_Genes activates papR2 papR2 (Activator) papR2->Pristinamycin_Genes activates This compound This compound Pristinamycin_Genes->this compound

Caption: Simplified regulatory cascade of this compound biosynthesis.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol outlines a general method for quantifying this compound I and II from fermentation broth.

  • Sample Preparation:

    • Centrifuge 10 mL of fermentation broth to separate the mycelium.

    • Extract the supernatant and the mycelial pellet separately with a suitable organic solvent like ethyl acetate.

    • Evaporate the solvent and redissolve the residue in a known volume of mobile phase.

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water or a similar solvent system.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 230 nm.[20]

    • Standards: Use certified standards of this compound IA and IIA for calibration.[10]

Protocol 2: Precursor Feeding Experiment

This protocol describes a method to evaluate the effect of precursor feeding on this compound production.

  • Culture Setup:

    • Prepare multiple identical fermentation flasks with your standard production medium.

    • Inoculate all flasks with a standardized seed culture of S. pristinaespiralis.

  • Precursor Addition:

    • Prepare a sterile stock solution of the precursor to be tested (e.g., 7.5 g/L glycine).[8]

    • At a predetermined time point in the fermentation (e.g., 36 hours), add a specific volume of the precursor stock solution to the test flasks to achieve the desired final concentration (e.g., 0.75 g/L).[8]

    • Add an equivalent volume of sterile water to the control flasks.

  • Sampling and Analysis:

    • Collect samples from both test and control flasks at regular intervals (e.g., every 12 hours) after precursor addition.

    • Analyze the samples for biomass and this compound concentration using standard methods (e.g., dry cell weight and HPLC).

Experimental Workflow for Precursor Feeding:

Start Start Fermentation Incubation Incubate to Mid-Log Phase (e.g., 36h) Start->Incubation Split_Culture Divide into Control & Test Groups Incubation->Split_Culture Add_Precursor Add Precursor to Test Group Split_Culture->Add_Precursor Add_Control Add Sterile Water to Control Split_Culture->Add_Control Continue_Incubation Continue Incubation Add_Precursor->Continue_Incubation Add_Control->Continue_Incubation Sampling Sample at Regular Intervals Continue_Incubation->Sampling Analysis Analyze Biomass & this compound Titer Sampling->Analysis Compare Compare Results Analysis->Compare

Caption: Experimental workflow for a precursor feeding study.

References

Technical Support Center: In Vitro Antagonism Between Pristinamycin and Erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the in vitro interaction between pristinamycin and erythromycin. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked questions (FAQs)

Q1: What is the mechanism of antagonism between this compound and erythromycin?

A1: The antagonism between this compound and erythromycin stems from their overlapping binding sites on the bacterial 50S ribosomal subunit. Both antibiotics inhibit protein synthesis by binding to the nascent polypeptide exit tunnel (NPET).[1]

  • Erythromycin , a macrolide, binds within the NPET and blocks the elongation of the nascent polypeptide chain.[2] Its binding site involves interactions with nucleotides A2058 and A2059 of the 23S rRNA.[1][3]

  • This compound , a streptogramin, is a combination of two components: this compound IIA (a streptogramin A) and this compound IB (a streptogramin B).[4] Streptogramin B components also bind in the NPET, in close proximity to the macrolide binding site.[3][5]

The antagonism is thought to occur through direct competition for binding or allosteric hindrance, where the binding of one drug reduces the affinity of the other.

Q2: What is a typical experimental outcome when testing this compound and erythromycin in combination?

A2: In a checkerboard assay, an antagonistic interaction is indicated by a Fractional Inhibitory Concentration (FIC) index greater than 4.[6][7] This means that the concentration of each antibiotic required to inhibit bacterial growth is significantly higher when used in combination compared to when used alone. In a time-kill assay, antagonism would be observed as a reduction in the rate of killing by the combination compared to the most active single agent.

Q3: Are there specific bacterial species where this antagonism is more pronounced?

A3: While the antagonism is mechanistically possible in any bacteria with susceptible ribosomes, it is most relevant in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, which are primary targets for both this compound and macrolides.[4][8][9]

Troubleshooting Guide

Issue 1: My checkerboard assay does not show a clear antagonistic effect (FIC index is between 0.5 and 4).
  • Possible Cause 1: Suboptimal drug concentrations.

    • Troubleshooting: Ensure that the range of concentrations tested for both antibiotics spans from well below to well above their individual Minimum Inhibitory Concentrations (MICs). The MICs of the individual drugs should be accurately determined before performing the checkerboard assay.[10]

  • Possible Cause 2: Incorrect inoculum preparation.

    • Troubleshooting: The bacterial inoculum should be standardized to a 0.5 McFarland turbidity standard to ensure a consistent starting cell density.[6]

  • Possible Cause 3: The interaction is indifferent, not antagonistic.

    • Troubleshooting: An FIC index between 0.5 and 4 is defined as indifference or an additive effect.[7] It is possible that for the specific strain and experimental conditions, the interaction is not strongly antagonistic. Consider performing a time-kill assay to further characterize the interaction dynamics.

Issue 2: The results of my time-kill assay are inconsistent with the checkerboard assay.
  • Possible Cause 1: Different endpoints measured.

    • Troubleshooting: The checkerboard assay measures inhibition of growth (bacteriostatic effect) at a fixed time point, while the time-kill assay measures the rate of bacterial killing over time (bactericidal effect). A combination may appear indifferent in a checkerboard assay but show antagonism in a time-kill assay.[11]

  • Possible Cause 2: Suboptimal sampling time points.

    • Troubleshooting: Ensure that you are sampling at appropriate time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours) to capture the dynamics of the interaction.

Issue 3: I am observing synergy instead of antagonism.
  • Possible Cause 1: Experimental error.

    • Troubleshooting: Double-check all dilutions, calculations, and the experimental setup. A simple error in pipetting or calculation can lead to misleading results.

  • Possible Cause 2: Strain-specific or condition-specific effects.

    • Troubleshooting: While mechanistically unlikely for this specific combination, unexpected interactions can occur. Verify the identity and purity of your bacterial strain. Consider testing a different reference strain known to exhibit antagonism with these agents.

Data Presentation

Table 1: Representative Checkerboard Assay Data for this compound-Erythromycin Antagonism

The following table illustrates the expected outcome of a checkerboard assay demonstrating antagonism between this compound and erythromycin against a hypothetical bacterial strain.

This compound (µg/mL)Erythromycin (µg/mL)Growth (+/-)FIC this compoundFIC ErythromycinFIC IndexInterpretation
2 0-101MIC
01 -011MIC
10.5+----
4 2 -224 Antagonism
0.50.25+----

Note: This table is for illustrative purposes. Actual MIC and FIC values will vary depending on the bacterial strain and experimental conditions.

Experimental Protocols

Checkerboard Broth Microdilution Assay

This method is used to determine the interaction between two antimicrobial agents.

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Stock solutions of this compound and erythromycin of known concentration.

  • Bacterial inoculum standardized to 0.5 McFarland.

2. Procedure:

  • Dispense 50 µL of CAMHB into each well of the microtiter plate.[6]

  • Create serial twofold dilutions of this compound along the x-axis of the plate and serial twofold dilutions of erythromycin along the y-axis.[6]

  • This creates a matrix of wells containing various combinations of the two drugs.

  • Include wells with each drug alone to determine their individual MICs, as well as a growth control well (no drug) and a sterility control well (no bacteria).[10]

  • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[6]

  • Incubate the plates at 35-37°C for 16-24 hours.[10]

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:[7][10]

    • FIC A = MIC of drug A in combination / MIC of drug A alone

    • FIC B = MIC of drug B in combination / MIC of drug B alone

    • FIC Index = FIC A + FIC B

  • Interpret the FIC index as follows:[7][10][12]

    • ≤ 0.5: Synergy

    • 0.5 to 4: Indifference or Additive

    • 4: Antagonism

Time-Kill Assay

This method evaluates the bactericidal or bacteriostatic activity of antimicrobial agents over time.

1. Preparation of Materials:

  • Flasks or tubes with CAMHB.

  • This compound and erythromycin at desired concentrations (e.g., at their MICs).

  • Exponentially growing bacterial culture.

2. Procedure:

  • Prepare flasks containing:

    • Growth control (no antibiotic).

    • This compound alone.

    • Erythromycin alone.

    • This compound and erythromycin in combination.

  • Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.[11]

  • Incubate at 35-37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions and plate on appropriate agar to determine the viable bacterial count (CFU/mL).[11]

3. Interpretation of Results:

  • Plot the log10 CFU/mL versus time for each condition.

  • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

  • Indifference is a < 2-log10 change in CFU/mL at 24 hours with the combination compared to the most active single agent.

Visualizations

Mechanism of Antagonism at the Ribosome

antagonism_mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit Ribosome Peptidyl Transferase Center (PTC) Nascent Polypeptide Exit Tunnel (NPET) Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Facilitates Erythromycin Erythromycin (Macrolide) Erythromycin->Ribosome:n Binds to NPET Inhibition Inhibition Erythromycin->Inhibition Antagonism Antagonistic Interaction Erythromycin->Antagonism This compound This compound (Streptogramin B component) This compound->Ribosome:n Binds to NPET (overlapping site) This compound->Inhibition This compound->Antagonism Inhibition->Protein_Synthesis Blocks Antagonism->Ribosome:n Competition for binding

Caption: Competitive binding of this compound and erythromycin in the ribosomal exit tunnel.

Troubleshooting Workflow for In Vitro Antagonism Experiments

troubleshooting_workflow cluster_checkerboard Checkerboard Assay Troubleshooting cluster_timekill Time-Kill Assay Troubleshooting start Start: Unexpected Results in Antagonism Assay check_assay Checkerboard or Time-Kill Assay? start->check_assay fic_check Is FIC Index > 4? check_assay->fic_check Checkerboard kill_curve_check Is there a >=2-log10 increase in CFU/mL with combination? check_assay->kill_curve_check Time-Kill review_mic Review Individual MICs Are they accurate? fic_check->review_mic No antagonism_confirmed Antagonism Confirmed fic_check->antagonism_confirmed Yes check_inoculum Check Inoculum Standardization (0.5 McFarland) review_mic->check_inoculum Yes re_evaluate Re-evaluate Protocol and Repeat Experiment review_mic->re_evaluate No check_dilutions Verify Drug Dilutions and Pipetting check_inoculum->check_dilutions Yes check_inoculum->re_evaluate No indifference Result is likely Indifference/Additive check_dilutions->indifference Yes check_dilutions->re_evaluate No check_sampling Review Sampling Time Points Are they adequate? kill_curve_check->check_sampling No tk_antagonism_confirmed Antagonism Confirmed kill_curve_check->tk_antagonism_confirmed Yes check_plating Verify Plating and Counting Technique check_sampling->check_plating Yes check_sampling->re_evaluate No tk_indifference Result is likely Indifference check_plating->tk_indifference Yes check_plating->re_evaluate No

Caption: A logical workflow for troubleshooting unexpected results in antagonism assays.

References

Technical Support Center: Pristinamycin Degradation by Producing Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the enzymatic degradation of pristinamycin.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for this compound degradation?

A1: this compound is a composite antibiotic made of two components, this compound I (a streptogramin B) and this compound II (a streptogramin A).[1] Bacterial resistance to this compound is primarily mediated by two classes of enzymes that target these components individually:

  • Streptogramin B Lyases: These enzymes, such as Virginiamycin B Lyase (Vgb) found in Staphylococcus aureus, inactivate this compound I and other type B streptogramins. They catalyze the linearization of the cyclic hexadepsipeptide structure through an elimination reaction, not hydrolysis.[2][3]

  • Streptogramin A Acetyltransferases: Enzymes like Vat(D) from Enterococcus faecium and VatA from Staphylococcus aureus inactivate this compound II and other type A streptogramins.[4][5] They achieve this by acetylating a critical hydroxyl group on the antibiotic molecule, which prevents it from binding to the ribosome.[2]

Q2: What is the mechanism of action of these degrading enzymes?

A2: The mechanisms are distinct for each enzyme class:

  • Vgb Lyases act as C-O lyases. They break the ester bond within the cyclic structure of this compound I via an elimination reaction, leading to a linearized, inactive product. This reaction is dependent on a divalent metal ion, such as Mg2+.[4][6]

  • Vat Acetyltransferases utilize acetyl-CoA as a cofactor to transfer an acetyl group to the streptogramin A molecule.[7] This modification sterically hinders the antibiotic's ability to bind to the 50S ribosomal subunit, rendering it ineffective.[2]

Q3: Where can I obtain the enzymes for my experiments?

A3: The genes encoding these enzymes, such as vgb and vat, are often found on plasmids in resistant bacterial strains.[5][8] For experimental purposes, these enzymes are typically expressed recombinantly in a host like E. coli. The search results indicate that recombinant Vgb and Vat enzymes have been successfully expressed and purified for structural and kinetic studies.[9][10]

Data Presentation

Table 1: Kinetic Parameters of Virginiamycin B Lyase (Vgb) from S. aureus
SubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
Quinupristin14 ± 311 ± 17.8 x 105[4]
Table 2: Kinetic Parameters of Streptogramin A Acetyltransferase (VatA) from S. aureus
SubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
Virginiamycin M1Not specifiedNot specifiedNot specified[2]
DalfopristinNot specifiedNot specifiedNot specified[2]

Note: Specific Km and kcat values for wild-type VatA were not explicitly provided in the search results, but a method for their determination is described.[2]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Streptogramin A Acetyltransferase (Vat) Activity

This protocol is adapted from methodologies used for VatA and other streptogramin acetyltransferases.[2][7]

Principle: The activity of Vat enzymes is determined by measuring the release of Coenzyme A (CoA) during the acetylation of the streptogramin A substrate. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Purified Vat enzyme

  • This compound II (or other streptogramin A substrate, e.g., virginiamycin M1, dalfopristin)

  • Acetyl Coenzyme A (acetyl-CoA)

  • DTNB

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a stock solution of the streptogramin A substrate. Due to solubility issues, it may be necessary to dissolve it in a minimal amount of an organic solvent like ethanol before diluting in the assay buffer.[11]

  • Prepare the reaction mixture in a cuvette or microplate well containing the assay buffer, a specific concentration of the streptogramin A substrate, acetyl-CoA, and DTNB.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of the purified Vat enzyme.

  • Immediately monitor the increase in absorbance at 412 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M-1cm-1).

Protocol 2: Assay for Streptogramin B Lyase (Vgb) Activity

This protocol is based on the characterization of Vgb from S. aureus.[4]

Principle: The activity of Vgb is monitored by the linearization of the cyclic streptogramin B substrate. While a highly sensitive fluorescence-based assay has been mentioned, a more accessible absorbance-based assay is also available.[4] The linearization of the substrate leads to a change in its spectrophotometric properties.

Materials:

  • Purified Vgb enzyme

  • This compound I (or other streptogramin B substrate, e.g., quinupristin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • MgCl2

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the streptogramin B substrate.

  • Prepare the reaction mixture in a cuvette containing the assay buffer, a specific concentration of the streptogramin B substrate, and MgCl2.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of the purified Vgb enzyme.

  • Monitor the change in absorbance at a predetermined wavelength (this may need to be empirically determined for the specific substrate).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
No or low enzyme activity Inactive enzyme- Ensure proper protein folding and purification. - Store the enzyme at the recommended temperature with appropriate stabilizers. - Perform a protein concentration assay to confirm the amount of enzyme added.
Sub-optimal assay conditions- Optimize pH, temperature, and buffer composition for your specific enzyme. - Ensure the presence of necessary cofactors (e.g., MgCl2 for Vgb, acetyl-CoA for Vat).
Substrate degradation or precipitation- Prepare fresh substrate solutions. This compound can be unstable at certain pH levels.[11] - Confirm the solubility of this compound in the assay buffer. A small amount of a co-solvent may be needed, but be cautious as it can affect enzyme activity.
High background signal Non-enzymatic reaction- Run a control reaction without the enzyme to measure the rate of any non-enzymatic substrate degradation or reaction of DTNB with other components.
Contaminants in the enzyme preparation- Re-purify the enzyme to remove any contaminating proteins that might interfere with the assay.
Non-linear reaction rate Substrate depletion- Use a lower enzyme concentration or a higher substrate concentration.
Product inhibition- Analyze initial rates only. - If necessary, perform experiments to characterize product inhibition.
Enzyme instability- Perform the assay at a lower temperature. - Add stabilizing agents like glycerol or BSA to the assay buffer.
Inconsistent results Pipetting errors- Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
Temperature fluctuations- Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the assay.
"Edge effect" in microplates- Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform temperature and humidity environment.[12]

Mandatory Visualizations

Pristinamycin_Degradation_Pathways cluster_pristinamycinI This compound I (Streptogramin B) Degradation cluster_pristinamycinII This compound II (Streptogramin A) Degradation Pristinamycin_I This compound I (Cyclic Hexadepsipeptide) Vgb Vgb Lyase (e.g., from S. aureus) Pristinamycin_I->Vgb Inactivation Inactive_Pristinamycin_I Linearized, Inactive This compound I Vgb->Inactive_Pristinamycin_I Pristinamycin_II This compound II (Macrolactone) Vat Vat Acetyltransferase (e.g., VatD, VatA) Pristinamycin_II->Vat Inactivation CoA CoA Vat->CoA Inactive_Pristinamycin_II Acetylated, Inactive This compound II Vat->Inactive_Pristinamycin_II Acetyl_CoA Acetyl-CoA Acetyl_CoA->Vat Experimental_Workflow start Start: Prepare Reagents prepare_buffer Prepare Assay Buffer start->prepare_buffer prepare_enzyme Prepare Enzyme Solution start->prepare_enzyme prepare_substrate Prepare this compound Substrate Solution start->prepare_substrate prepare_cofactor Prepare Cofactor Solution (e.g., Acetyl-CoA, MgCl2) start->prepare_cofactor reaction_setup Set up Reaction Mixture (Buffer, Substrate, Cofactor) prepare_buffer->reaction_setup prepare_substrate->reaction_setup prepare_cofactor->reaction_setup initiate_reaction Initiate Reaction (Add Enzyme) reaction_setup->initiate_reaction monitor_reaction Monitor Reaction Progress (Spectrophotometry) initiate_reaction->monitor_reaction data_analysis Analyze Data (Calculate Initial Velocity) monitor_reaction->data_analysis end End: Determine Enzyme Activity data_analysis->end

References

Technical Support Center: Metabolic Engineering of S. pristinaespiralis for Enhanced Pristinamycin I (PI) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on increasing Pristinamycin I (PI) production in Streptomyces pristinaespiralis through metabolic engineering.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Problem / QuestionPossible CausesSuggested Solutions
Low or no PI production in the wild-type strain. - Suboptimal culture conditions (media, temperature, aeration).- Inoculum quality issues.- Feedback inhibition by this compound.- Review and optimize fermentation media and culture parameters.[1]- Ensure a healthy and standardized spore suspension or vegetative inoculum.- Add adsorbent resins like JD-1 to the culture to remove this compound in situ, which can alleviate feedback inhibition.[1]
Unsuccessful gene knockout of a target repressor gene (e.g., papR3, papR5). - Inefficient DNA transfer into S. pristinaespiralis.- Incorrect design of homologous arms for recombination.- CRISPR/Cas9 system not functioning optimally.- Optimize protoplast formation and transformation protocols for S. pristinaespiralis.[2]- Verify the sequence and length of homologous arms. Ensure they are specific to the target locus.- Confirm the activity of the Cas9 protein and the correct design of the sgRNA. Consider using a validated CRISPR/Cas9 toolkit for Streptomyces.[3][4]
Overexpression of an activator gene (e.g., papR4, papR6) does not lead to increased PI production. - Ineffective promoter used for overexpression.- Plasmid instability or low copy number.- The overexpressed regulator may require a specific co-factor or be part of a more complex regulatory cascade.- Utilize a strong, constitutive promoter suitable for Streptomyces.- Ensure the expression vector is stable in S. pristinaespiralis without the antibiotic selection pressure during fermentation.- Investigate the broader regulatory network; co-overexpression of multiple activators may be necessary.[5][6]
PI production is increased, but PII is also significantly increased, complicating downstream processing. - The manipulated regulatory gene affects both PI and PII biosynthesis pathways.- Precursor supply is globally increased, benefiting both pathways.- Create a PI-only producing strain by deleting the PII biosynthetic genes, such as snaE1 and snaE2.[7]- Focus on engineering genes specific to the PI biosynthetic pathway.
Engineered strain shows initial high PI production, but the yield is inconsistent across batches. - Genetic instability of the engineered strain.- Variability in fermentation conditions.- Perform regular quality control of the cell bank to check for genetic integrity.- Standardize all fermentation parameters, including media preparation, inoculum size, and physical conditions.
Difficulty in cloning and assembling the large PI biosynthetic gene cluster (BGC). - High GC content of the DNA.- Large size of the DNA fragment.- Employ methods like Transformation-Associated Recombination (TAR) in yeast or modified Gibson assembly for large DNA fragments with high GC content.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic engineering strategies to increase PI production in S. pristinaespiralis?

A1: The primary strategies involve:

  • Deletion of Repressor Genes: Knocking out negative regulators of the this compound biosynthetic gene cluster, such as papR3 and papR5, has been shown to significantly increase this compound production.[8][9]

  • Overexpression of Activator Genes: Increasing the expression of positive regulators, like papR4 and papR6, can enhance the transcription of biosynthetic genes.[5][10]

  • Increasing Gene Dosage: Introducing an extra copy of the entire PI biosynthetic gene cluster into the chromosome can lead to a notable increase in PI titer.[7]

  • Blocking Competing Pathways: To create a strain that produces only PI, the biosynthetic genes for the co-produced this compound II (PII), such as snaE1 and snaE2, can be deleted.[7]

  • Precursor Supply Engineering: Modifying pathways that provide the building blocks for PI synthesis. For instance, engineering the L-phenylglycine biosynthesis pathway, which involves genes like pglA-E, is a potential target.[11][12]

Q2: Which regulatory genes are the most promising targets for manipulation?

A2: The this compound biosynthetic gene cluster contains several regulatory genes. Deleting the TetR-like repressor genes papR3 and papR5 has been particularly effective. In one study, deleting papR5 resulted in a 300% increase in total this compound production.[8] For overexpression, the SARP-type regulators papR4 and the response regulator papR6 are key activators.[5][10] The entire regulatory cascade is complex and often initiated by γ-butyrolactone (GBL)-like signaling molecules that are recognized by receptors like SpbR.[8][9][13]

Q3: Is it possible to produce only PI and not PII?

A3: Yes, it is possible to create a strain that predominantly produces PI. This can be achieved by deleting key genes in the PII biosynthetic pathway. Specifically, the deletion of snaE1 and snaE2 has been successfully used to block PII synthesis, resulting in a PI single-component producing strain.[7]

Q4: What is the typical fold increase in PI production that can be expected from these metabolic engineering strategies?

A4: The level of improvement varies depending on the strategy and the parent strain. A combination of approaches yields the best results. For example, a strain with deleted PII biosynthetic genes (ΔPII) and a deleted repressor gene (ΔpapR3), which also contained an extra copy of the PI biosynthetic gene cluster, showed a 2.4-fold increase in PI production compared to the parent strain.[7]

Quantitative Data on PI Production Improvement

The following table summarizes the quantitative improvements in this compound production achieved through various metabolic engineering strategies.

StrainGenetic ModificationPI Titer (mg/L)Fold Increase vs. ParentReference
S. pristinaespiralis HCCB10218 (Parent)-~55-[7]
ΔPIIDeletion of PII biosynthetic genes (snaE1, snaE2)~68~1.2x[7]
ΔPIIΔpapR3ΔPII with deletion of repressor gene papR3~90~1.6x[7]
ΔPIIΔpapR3/PI ΔPIIΔpapR3 with an extra copy of the PI BGC 132 ~2.4x [7]

Note: The data presented are based on the cited literature and may vary depending on experimental conditions.

Experimental Protocols

Gene Deletion via Homologous Recombination (e.g., papR3 knockout)
  • Construct the Knockout Plasmid:

    • Amplify the upstream and downstream homologous arms (typically 1.5-2 kb each) flanking the target gene (papR3) from the S. pristinaespiralis genome using PCR.

    • Clone the homologous arms into a temperature-sensitive suicide vector for Streptomyces (e.g., pKC1139) on either side of a resistance cassette (e.g., apramycin).

    • Transform the resulting plasmid into E. coli for amplification and verification.

  • Intergeneric Conjugation:

    • Introduce the knockout plasmid from an E. coli donor strain (e.g., ET12567/pUZ8002) into S. pristinaespiralis via conjugation on a suitable medium like MS agar.

    • Select for exconjugants that have integrated the plasmid into the chromosome via a single crossover event using the appropriate antibiotic (e.g., apramycin).

  • Second Crossover and Selection:

    • Culture the single-crossover mutants under non-selective conditions at a permissive temperature to induce the second crossover event, which will excise the plasmid.

    • Plate the culture onto a non-selective medium and then replica-plate to identify colonies that have lost the vector's resistance marker but retained the resistance from the integrated cassette, indicating a successful double crossover.

  • Verification:

    • Confirm the gene deletion in the desired mutants by PCR using primers flanking the target gene and by Southern blot analysis.

Overexpression of a Regulatory Gene (e.g., papR6)
  • Construct the Overexpression Plasmid:

    • Amplify the coding sequence of the target gene (papR6) from the S. pristinaespiralis genome.

    • Clone the gene into a Streptomyces expression vector (e.g., an integrative plasmid like pSET152) under the control of a strong constitutive promoter.

    • Transform the plasmid into E. coli for amplification and sequence verification.

  • Introduction into S. pristinaespiralis:

    • Introduce the verified overexpression plasmid into S. pristinaespiralis through intergeneric conjugation.

    • Select for transformants using the appropriate antibiotic resistance marker from the vector.

  • Verification of Expression:

    • Confirm the integration of the plasmid into the chromosome by PCR.

    • Verify the increased transcription of the target gene using RT-qPCR.

  • Phenotypic Analysis:

    • Ferment the engineered strain and the control strain under identical conditions.

    • Analyze the production of PI using HPLC to quantify the effect of the gene overexpression.[7]

Visualizations

Pristinamycin_Regulatory_Cascade cluster_precursors Signaling Molecules cluster_regulators Regulatory Proteins cluster_biosynthesis Biosynthesis GBL γ-Butyrolactones (GBLs) SpbR SpbR (Receptor/Repressor) GBL->SpbR binds & inactivates papR3 papR3 (Repressor) SpbR->papR3 represses papR5 papR5 (Repressor) SpbR->papR5 represses papR1 papR1 (Activator) SpbR->papR1 represses PI_BGC This compound I BGC papR3->PI_BGC represses PII_BGC This compound II BGC papR3->PII_BGC represses papR5->PI_BGC represses papR5->PII_BGC represses papR1->PI_BGC activates papR1->PII_BGC activates papR2 papR2 (Activator) papR2->papR1 activates papR2->PI_BGC activates papR2->PII_BGC activates papR4 papR4 (Activator) papR4->PI_BGC activates papR4->PII_BGC activates papR6 papR6 (Activator) papR6->PI_BGC activates papR6->PII_BGC activates

Caption: Regulatory cascade for this compound biosynthesis in S. pristinaespiralis.

Gene_Deletion_Workflow cluster_plasmid Plasmid Construction cluster_streptomyces Streptomyces Manipulation cluster_verification Verification pcr_arms 1. PCR Amplify Homologous Arms clone_vector 2. Clone into Suicide Vector pcr_arms->clone_vector ecoli_transform 3. Transform E. coli clone_vector->ecoli_transform conjugation 4. Intergeneric Conjugation ecoli_transform->conjugation single_crossover 5. Select Single Crossover conjugation->single_crossover second_crossover 6. Induce Second Crossover single_crossover->second_crossover selection 7. Screen for Deletion Mutants second_crossover->selection pcr_verify 8. PCR Confirmation selection->pcr_verify southern_blot 9. Southern Blot (Optional) pcr_verify->southern_blot

Caption: Experimental workflow for gene deletion in S. pristinaespiralis.

PI_Production_Strategy start Wild-Type S. pristinaespiralis step1 Delete PII Biosynthesis Genes (e.g., snaE1/E2) start->step1 Create PI-only strain step2 Delete Repressor Gene (e.g., papR3) step1->step2 Remove repression step3 Integrate Extra PI BGC Copy step2->step3 Increase gene dosage result Engineered Strain with Increased PI Production step3->result

Caption: Logical workflow for engineering high PI-producing S. pristinaespiralis.

References

Technical Support Center: Pristinamycin and CYP3A4 Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the drug-drug interactions between pristinamycin and cytochrome P450 3A4 (CYP3A4) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the nature of the interaction between this compound and the CYP3A4 enzyme?

A1: this compound is considered an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] This interaction is primarily attributed to its components, particularly this compound IIA. The semi-synthetic derivative of this compound, quinupristin/dalfopristin, is a known inhibitor of CYP3A4, with dalfopristin being hydrolyzed to this compound IIA in the body.[1][4][5] Clinical reports have documented significant drug-drug interactions where this compound increased the plasma concentrations of drugs that are substrates of CYP3A4, such as tacrolimus and cyclosporine.[3][6]

Q2: Are there specific quantitative data (IC50, Ki) for this compound's inhibition of CYP3A4?

Q3: What are the clinical implications of this drug interaction?

A3: Co-administration of this compound with drugs that are metabolized by CYP3A4 can lead to elevated plasma concentrations of these drugs, potentially increasing the risk of toxicity.[1][3] This is particularly critical for drugs with a narrow therapeutic index, such as the immunosuppressants cyclosporine and tacrolimus.[3][6] Close monitoring of plasma levels of CYP3A4 substrates and appropriate dose adjustments are crucial when co-administering with this compound.

Q4: How are the components of this compound metabolized?

A4: this compound is a mixture of two main components: this compound I (PI) and this compound II (PII).[7][8] While the biosynthesis of these components by Streptomyces pristinaespiralis is well-documented, detailed information on their metabolic breakdown in humans is less clear. However, insights can be drawn from the metabolism of its semi-synthetic derivative, quinupristin/dalfopristin. Dalfopristin (a derivative of this compound IIA) is hydrolyzed to the active metabolite this compound IIA.[1][4] Quinupristin (a derivative of this compound I) is conjugated with glutathione and cysteine to form active metabolites.[9]

Troubleshooting Guide for In Vitro Experiments

Issue 1: High variability in IC50 values for CYP3A4 inhibition.

  • Possible Cause: Inconsistent pre-incubation times. Time-dependent inhibition might be a factor.

  • Troubleshooting Step: Standardize pre-incubation times with and without NADPH to assess for time-dependent inhibition. A significant shift in IC50 values after pre-incubation suggests time-dependent effects.

Issue 2: No significant inhibition of CYP3A4 observed at expected concentrations.

  • Possible Cause 1: Poor solubility of this compound in the incubation medium.

  • Troubleshooting Step 1: Verify the solubility of this compound in the assay buffer. The use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (typically <0.5%) to avoid affecting enzyme activity.

  • Possible Cause 2: Incorrect choice of probe substrate for CYP3A4.

  • Troubleshooting Step 2: Utilize a well-characterized, sensitive CYP3A4 substrate such as midazolam or testosterone.

  • Possible Cause 3: Degradation of this compound in the incubation mixture.

  • Troubleshooting Step 3: Assess the stability of this compound under the experimental conditions using LC-MS/MS analysis.

Issue 3: Discrepancy between in vitro results and observed clinical interactions.

  • Possible Cause: The in vitro model does not fully recapitulate the in vivo situation. Factors like transporter-mediated drug uptake and efflux (e.g., P-glycoprotein) and the formation of active metabolites in vivo could play a role. This compound IA has been identified as a substrate and inhibitor of P-glycoprotein.[10]

  • Troubleshooting Step: Consider using more complex in vitro systems, such as primary human hepatocytes, or in vivo animal models to further investigate the interaction. Evaluate the impact of this compound on relevant drug transporters.

Data Summary

Table 1: Pharmacokinetic Parameters of this compound Components (Single Oral Dose of 2g)

ParameterThis compound IAThis compound IIA
Tmax (h) 3.25 ± 1.803.08 ± 1.98
Cmax (mg/L) 0.760 ± 0.4270.581 ± 0.285
Elimination Half-life (h) 4.03 ± 2.772.83 ± 0.75

Data from a study in six patients with normal renal and hepatic function.[11]

Table 2: Documented Drug Interactions with this compound involving CYP3A4 Substrates

Co-administered Drug (CYP3A4 Substrate)Observed Effect
Cyclosporine Increased blood concentrations and potential toxicity.[1][3]
Tacrolimus Significantly elevated trough levels, leading to adverse effects.[3][6]
Warfarin Increased INR, suggesting a potential interaction.[3]

Experimental Protocols

Protocol: In Vitro Assessment of CYP3A4 Inhibition by this compound using Human Liver Microsomes

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity.

2. Materials:

  • This compound
  • Pooled human liver microsomes (HLMs)
  • CYP3A4 probe substrate (e.g., Midazolam)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Potassium phosphate buffer (pH 7.4)
  • Positive control inhibitor (e.g., Ketoconazole)
  • Acetonitrile (for quenching the reaction)
  • LC-MS/MS system for metabolite quantification

3. Methodology:

  • Preparation of Reagents:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare working solutions of this compound by serial dilution.
  • Prepare the probe substrate and positive control in the assay buffer.
  • Incubation:
  • In a 96-well plate, add the potassium phosphate buffer, HLM, and either this compound (at various concentrations), the positive control, or vehicle control (solvent).
  • Pre-incubate the plate at 37°C for 5-10 minutes.
  • Initiate the reaction by adding the NADPH regenerating system and the CYP3A4 probe substrate.
  • Reaction Termination:
  • After a specified incubation time (e.g., 10-15 minutes, within the linear range of metabolite formation), terminate the reaction by adding cold acetonitrile.
  • Sample Processing and Analysis:
  • Centrifuge the plate to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam for midazolam) using a validated LC-MS/MS method.
  • Data Analysis:
  • Calculate the percentage of CYP3A4 activity remaining at each this compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Visualizations

Pristinamycin_Metabolism_and_CYP3A4_Interaction cluster_this compound This compound Administration cluster_Metabolism Metabolism cluster_Interaction CYP3A4 Interaction This compound This compound (Oral Administration) PI This compound I This compound->PI Component PII This compound II This compound->PII Component Quinupristin_Metabolites Conjugated Metabolites (Active) PI->Quinupristin_Metabolites Analogous to Quinupristin Metabolism PIIA This compound IIA (Active Metabolite) PII->PIIA Analogous to Dalfopristin Metabolism CYP3A4 CYP3A4 Enzyme PIIA->CYP3A4 Inhibition CYP3A4_Substrate CYP3A4 Substrate (e.g., Tacrolimus) Metabolite Inactive Metabolite CYP3A4_Substrate->Metabolite Metabolism

Caption: this compound metabolism and its inhibitory effect on CYP3A4.

CYP3A4_Inhibition_Assay_Workflow A 1. Prepare Reagents (this compound, HLMs, Substrate, NADPH) B 2. Pre-incubation (HLMs + this compound/Vehicle at 37°C) A->B C 3. Initiate Reaction (Add Substrate + NADPH) B->C D 4. Incubate at 37°C C->D E 5. Terminate Reaction (Add Cold Acetonitrile) D->E F 6. Centrifuge and Collect Supernatant E->F G 7. LC-MS/MS Analysis (Quantify Metabolite) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Experimental workflow for an in vitro CYP3A4 inhibition assay.

References

Dose reduction strategies to manage Pristinamycin toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to manage Pristinamycin-induced toxicity in cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a streptogramin group antibiotic derived from the bacterium Streptomyces pristinaespiralis.[1] It is a composite drug, consisting of two structurally different but synergistic components: this compound IA (a streptogramin B) and this compound IIA (a streptogramin A).[1][2][3] Its primary antibacterial mechanism is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome, which blocks peptide elongation and leads to bactericidal activity.[1][2][4]

Q2: Why does this compound exhibit toxicity in eukaryotic cell cultures? A2: The toxicity of this compound in eukaryotic cells is primarily due to its off-target effects on mitochondria. According to the endosymbiotic theory, mitochondria evolved from bacteria and retain their own ribosomes (mitoribosomes), which are structurally similar to bacterial ribosomes.[5][6] Antibiotics like this compound that target bacterial ribosomes can also inhibit protein synthesis in mitochondria.[5][6][7] This interference disrupts the production of essential proteins for the electron transport chain, leading to mitochondrial dysfunction.[6][7]

Q3: What are the common signs of this compound-induced toxicity in cell culture? A3: Common signs of toxicity include:

  • Reduced Cell Viability and Proliferation: A noticeable decrease in the number of viable cells compared to control cultures.

  • Morphological Changes: Cells may appear rounded, shrunken, detached from the culture surface, or show signs of blebbing, which are characteristic of apoptosis.

  • Increased Oxidative Stress: Disrupted mitochondrial function can lead to an overproduction of reactive oxygen species (ROS).[6][8][9]

  • Decreased ATP Levels: Impaired mitochondrial respiration results in a cellular energy crisis.[6]

  • Apoptosis Activation: The cellular stress can trigger programmed cell death, often confirmed by assays for caspase activation.[8]

Q4: Is this compound toxicity concentration-dependent and time-dependent? A4: Yes, like most cytotoxic agents, the toxicity of this compound is typically both concentration-dependent and time-dependent. Higher concentrations and longer exposure times will generally result in more significant cell death. The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and the duration of the experiment.[10]

Section 2: Troubleshooting Guide

Q5: I observed massive cell death even at what I considered a low concentration of this compound. What should I do? A5: This is a common issue, as cell line sensitivity to this compound can vary greatly.[11] The first step is to systematically determine the optimal, non-toxic working concentration for your specific cell line.

  • Action: Perform a dose-response experiment (see Protocol 1) to calculate the IC50 value.

  • Strategy: Test a broad range of concentrations (e.g., from 0.1 µM to 100 µM) for a fixed time point (e.g., 24 or 48 hours).

  • Next Step: Based on the IC50 curve, select a concentration for your experiments that achieves the desired biological effect with minimal cytotoxicity.

Q6: My long-term experiments ( > 48 hours) fail due to accumulating toxicity. How can I manage this? A6: Continuous exposure in long-term cultures can lead to cumulative toxicity. An intermittent dosing strategy can help manage this.

  • Action: Implement a pulsed-dosing schedule instead of continuous exposure.

  • Strategy: Treat cells with this compound for a limited period (e.g., 12-24 hours), then replace the medium with fresh, drug-free medium for a recovery period (e.g., 24-36 hours). Repeat this cycle as needed for the duration of your experiment.

  • Rationale: This approach allows cells to recover from the initial stress, potentially reducing overall cell death while still achieving the desired effect of the compound.

Q7: How can I confirm that the observed cell death is due to apoptosis triggered by mitochondrial dysfunction? A7: You can use a combination of assays to investigate the mechanism of cell death.

  • Measure Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like TMRE or JC-1. A decrease in MMP is an early indicator of intrinsic apoptosis.

  • Detect Reactive Oxygen Species (ROS): Employ probes like DCFDA to measure levels of oxidative stress.[8]

  • Assay for Caspase Activation: Measure the activity of key caspases. Caspase-9 is the initiator caspase in the mitochondrial pathway, while Caspase-3/7 are the main executioner caspases.[12][13][14] An increase in their activity strongly suggests apoptosis.

Section 3: Dose Reduction Experimental Protocols

Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50)

This protocol outlines the use of a colorimetric assay (e.g., MTT or XTT) to determine the this compound concentration that inhibits cell viability by 50%.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x stock solution of this compound at the highest desired concentration. Perform serial dilutions to create a range of 8-12 concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the appropriate this compound dilution to each well. Include "vehicle control" (e.g., DMSO) and "no treatment" wells. Incubate for a standard period (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by metabolically active cells.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis:

    • Normalize the absorbance values to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability (%) against the logarithm of the this compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value.

Protocol 2: Implementing an Intermittent Dosing Strategy

This protocol is designed for long-term experiments where continuous exposure is too toxic.

Methodology:

  • Initial Treatment: Treat the cells with the desired concentration of this compound (determined from your IC50 experiment) for a defined "ON" period (e.g., 24 hours).

  • Recovery Phase: After the "ON" period, carefully aspirate the drug-containing medium. Wash the cells once with sterile PBS. Add fresh, drug-free culture medium. This begins the "OFF" period (e.g., 24-48 hours).

  • Re-treatment: Following the recovery phase, replace the medium with fresh medium containing this compound to start the next treatment cycle.

  • Monitoring: Monitor cell viability and morphology at the end of each "ON" and "OFF" cycle to assess the effectiveness and toxicity of the regimen. Compare results to a parallel culture under continuous exposure.

Section 4: Data Summaries and Pathway Visualization

Data Presentation

The IC50 of this compound is highly dependent on the specific cell line and experimental conditions. Therefore, it is crucial to determine this value empirically. Table 1 provides a template for organizing your experimental results.

Table 1: Example IC50 Values for this compound at 48 Hours

Cell Line Cell Type IC50 (µM) Standard Deviation
Enter your data e.g., Human Lung Adenocarcinoma Calculate from curve Calculate from replicates
Enter your data e.g., Mouse Embryonic Fibroblast Calculate from curve Calculate from replicates

| Enter your data | e.g., Human Colorectal Carcinoma | Calculate from curve | Calculate from replicates |

Table 2: Summary of Dose Reduction Strategies

Strategy Principle Advantages Considerations
Dose Titration Identify the lowest effective concentration. Simple, reduces off-target effects. May not be suitable for long-term inhibition.
Intermittent Dosing Alternate between drug exposure and recovery. Reduces cumulative toxicity, suitable for long-term studies. Requires more hands-on time, may alter drug efficacy.

| Time Reduction | Shorten the total exposure time. | Minimizes overall stress on cells. | May not be sufficient to observe the desired phenotype. |

Visualization of Workflows and Pathways

The following diagrams illustrate key processes for managing this compound toxicity.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Refinement for Long-Term Culture start Start with Target Cell Line dose_range Select Broad Dose Range (e.g., 0.1 µM - 100 µM) start->dose_range ic50_exp Protocol 1: Perform Dose-Response Assay (48h) dose_range->ic50_exp calc_ic50 Calculate IC50 Value ic50_exp->calc_ic50 decision Is Experiment Short-term (<72h)? calc_ic50->decision short_term Use Concentration ≤ IC50 decision->short_term  Yes long_term Proceed to Long-Term Strategy decision->long_term  No end_node Optimized Protocol Achieved short_term->end_node intermittent Protocol 2: Test Intermittent Dosing long_term->intermittent time_course Test Reduced Exposure Time long_term->time_course optimize Optimize ON/OFF Cycle and Concentration intermittent->optimize time_course->end_node optimize->end_node

Caption: Workflow for optimizing this compound concentration.

G start High Cell Toxicity Observed check_conc Is Concentration Based on IC50 for this Cell Line? start->check_conc no_ic50 STOP. Perform Dose-Response (Protocol 1) check_conc->no_ic50 No yes_ic50 Concentration is Validated check_conc->yes_ic50 Yes check_time Is this a Long-Term (>72h) Experiment? yes_ic50->check_time long_term_sol Implement Intermittent Dosing (Protocol 2) check_time->long_term_sol Yes short_term_sol Consider Reducing Exposure Time or Dose check_time->short_term_sol No check_contam Check for Contamination (e.g., Mycoplasma) long_term_sol->check_contam short_term_sol->check_contam

Caption: Troubleshooting decision tree for high toxicity.

G cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Cytosol pristina This compound mito_ribo Mitochondrial Ribosome pristina->mito_ribo Binds to protein_synth Inhibition of Mitochondrial Protein Synthesis mito_ribo->protein_synth Leads to etc_dys Electron Transport Chain (ETC) Dysfunction protein_synth->etc_dys ros ↑ Reactive Oxygen Species (ROS) etc_dys->ros mmp ↓ Mitochondrial Membrane Potential etc_dys->mmp cyto_c Cytochrome c Release mmp->cyto_c apoptosome Apoptosome Formation (Apaf-1) cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

References

Stability of Pristinamycin stock solutions at -20°C and -80°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Pristinamycin stock solutions at -20°C and -80°C. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]

Q2: How should I store this compound stock solutions and for how long are they stable?

A2: For optimal stability, it is recommended to aliquot your this compound stock solution into single-use volumes and store them protected from light. The stability of the solution depends on the storage temperature.[1]

Q3: Why is it important to aliquot stock solutions?

A3: Aliquoting stock solutions into smaller, single-use volumes is crucial to prevent degradation that can be caused by repeated freeze-thaw cycles.[1] This practice also minimizes the risk of contamination.

Q4: Can I store my this compound stock solution at 4°C?

A4: It is generally not recommended to store this compound stock solutions at 4°C for extended periods. For short-term storage (days to weeks), some suppliers suggest 0-4°C, but for long-term storage (months), -20°C or -80°C is necessary to maintain stability.

Data on this compound Stock Solution Stability

The following table summarizes the recommended storage conditions and stability data for this compound stock solutions prepared in DMSO.

Storage TemperatureRecommended Duration of Storage
-20°CUp to 1 month[1][2]
-80°CUp to 6 months[1][2]

Note: These are general guidelines. For critical experiments, it is always best to verify the stability of your specific stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent or low temperature.Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] Ensure you are using a sufficient volume of DMSO for your desired concentration.
Precipitate forms in the stock solution after freezing. The solution may be supersaturated, or the incorrect solvent was used.Ensure the stock concentration is not above the solubility limit of this compound in DMSO. If the issue persists, prepare a fresh, less concentrated stock solution.
Inconsistent experimental results using the same stock solution. Degradation of the stock solution due to improper storage or handling.Discard the current stock solution and prepare a fresh one, ensuring it is aliquoted and that freeze-thaw cycles are avoided. Verify the storage temperature is consistently maintained.
Visible color change in the stock solution. This may indicate chemical degradation or contamination.Do not use the stock solution. Discard it and prepare a fresh, sterile solution.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to facilitate dissolution if necessary.[1]

  • Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes or cryovials.

  • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and initials of the preparer.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Protocol for Assessing the Stability of this compound Stock Solutions via HPLC

This protocol outlines a general method for determining the stability of this compound stock solutions over time.

Objective: To quantify the concentration of this compound in stock solutions stored at -20°C and -80°C at various time points.

Materials:

  • This compound stock solution aliquots stored at -20°C and -80°C.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A suitable C18 reverse-phase HPLC column.

  • HPLC-grade acetonitrile and water.

  • A suitable buffer (e.g., phosphate buffer), as determined by method development.

  • Sterile, HPLC-grade vials.

Procedure:

  • Time Point Zero (T=0) Analysis:

    • Immediately after preparing the initial stock solution, dilute an aliquot to a known concentration within the linear range of the HPLC detector.

    • Analyze the diluted sample by HPLC to determine the initial peak area corresponding to the intact this compound. This will serve as the 100% reference.

  • Sample Storage:

    • Store the prepared aliquots at -20°C and -80°C.

  • Analysis at Subsequent Time Points:

    • At predetermined intervals (e.g., 1 week, 2 weeks, 1 month for -20°C; 1 month, 3 months, 6 months for -80°C), remove one aliquot from each storage temperature.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare a dilution identical to the one prepared at T=0.

    • Analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area at T=0.

    • Calculate the percentage of this compound remaining at each time point.

    • A solution is generally considered stable if the concentration remains above 90% of the initial concentration.

Visualizations

experimental_workflow Workflow for this compound Stock Stability Assessment prep Prepare this compound Stock Solution in DMSO aliquot Aliquot into Single-Use Tubes prep->aliquot t0 Analyze T=0 Sample (HPLC) aliquot->t0 store_neg20 Store Aliquots at -20°C aliquot->store_neg20 store_neg80 Store Aliquots at -80°C aliquot->store_neg80 compare Compare Peak Areas to T=0 t0->compare time_points Analyze at Predetermined Time Points (HPLC) store_neg20->time_points store_neg80->time_points time_points->compare stability Determine % Stability compare->stability

Caption: Experimental workflow for assessing the stability of this compound stock solutions.

troubleshooting_guide Troubleshooting this compound Solution Issues start Inconsistent Experimental Results? check_storage Check Storage Conditions: - Correct Temperature? - Light Protected? start->check_storage check_handling Review Handling Procedures: - Aliquoted? - Repeated Freeze-Thaw? check_storage->check_handling Yes prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh No check_handling->prepare_fresh No discard Discard Old Stock check_handling->discard Yes discard->prepare_fresh

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Effect of different solvents on the conformation of Pristinamycin IIA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conformational analysis of Pristinamycin IIA (PIIA) in different solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the conformation of this compound IIA in solution?

A1: The conformation of this compound IIA is significantly influenced by the solvent environment.[1][2][3] Studies have shown that PIIA adopts different conformations in solvents of varying polarity, such as chloroform, dimethyl sulfoxide (DMSO), and methanol.[1][2] This solvent-dependent conformational flexibility is crucial for its biological activity, particularly its binding to the bacterial ribosome.

Q2: Which analytical techniques are most suitable for studying the conformational changes of this compound IIA in different solvents?

A2: High-resolution two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is the primary technique used to elucidate the detailed three-dimensional structure of this compound IIA in solution.[1][2] Techniques such as COSY, TOCSY, HMQC, HMBC, ROESY, and NOESY are employed to determine the through-bond and through-space correlations between protons and carbons, which are then used to calculate the molecular conformation. Molecular dynamics (MD) simulations are often used as a complementary method to model and visualize the dynamic behavior of the molecule in different solvent environments.

Q3: Has Circular Dichroism (CD) spectroscopy been used to study this compound IIA conformation?

A3: While Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of macromolecules like proteins, its application to smaller molecules like this compound IIA is less common in the readily available literature. However, CD can, in principle, provide information about the overall chirality and conformational changes of small molecules that possess chromophores and are chiral.

Q4: What is the solubility of this compound IIA in common organic solvents?

Troubleshooting Guides

2D NMR Spectroscopy

Issue: Poor signal-to-noise ratio or broad peaks in NMR spectra.

Possible Cause Troubleshooting Step
Low Sample Concentration Increase the concentration of this compound IIA in the NMR tube. For a molecule of this size, a concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is a good starting point.
Sample Aggregation Try sonicating the sample or gently warming it to break up aggregates. Ensure the solvent is of high purity and free of particulate matter.
Paramagnetic Impurities The presence of paramagnetic metal ions can lead to significant line broadening. Treat the sample with a chelating agent like Chelex-100 or ensure all glassware is thoroughly cleaned to remove any metal contaminants.
Incorrect Spectrometer Shim Poor shimming of the magnetic field will result in broad and distorted peaks. Re-shim the spectrometer, paying close attention to the Z1 and Z2 shims.
Viscous Solvent Solvents like DMSO-d6 are more viscous, which can lead to broader lines. Acquiring the spectrum at a slightly elevated temperature (e.g., 298 K to 308 K) can reduce viscosity and improve resolution.

Issue: Difficulty in assigning overlapping signals in the 2D NMR spectra.

Possible Cause Troubleshooting Step
Insufficient Resolution Increase the number of increments (t1 points) in the indirect dimension of the 2D experiment to improve resolution. This will, however, increase the experiment time.
Spectral Overlap Utilize different 2D NMR experiments that provide complementary information. For example, if COSY signals are ambiguous, a TOCSY experiment with a longer mixing time can help identify entire spin systems. An HSQC-TOCSY can also be very effective in resolving overlap.
Conformational Exchange If the molecule is undergoing intermediate exchange on the NMR timescale, this can lead to broadened or averaged signals. Try acquiring spectra at different temperatures. Lowering the temperature may slow down the exchange and allow for the observation of distinct conformers, while increasing the temperature might lead to a single, sharp averaged spectrum.
Sample Preparation for Conformational Studies

Issue: Inconsistent or non-reproducible conformational results.

Possible Cause Troubleshooting Step
Solvent Purity and Water Content Use high-purity deuterated solvents from a reputable supplier. The presence of even small amounts of water or other impurities can significantly affect the local environment of the molecule and influence its conformation. For non-aqueous solvents, ensure they are properly dried.
pH of the Sample (in protic solvents) For protic solvents like methanol, the acidity can influence the protonation state of certain functional groups, thereby affecting conformation. While not a buffer, the inherent acidity of the solvent should be consistent.
Sample Degradation This compound IIA, being a natural product, may be susceptible to degradation over time, especially when exposed to light or air. Prepare samples fresh and store them appropriately (e.g., in the dark, under an inert atmosphere if necessary).

Data Presentation

Table 1: Summary of this compound IIA Conformations in Different Solvents (Qualitative)

Solvent Observed Conformation Key Features
Chloroform (CDCl₃) "Bound-like" conformation, but distinct from the ribosome-bound state.[1]The conformation in this non-polar solvent is different from that observed in more polar solvents.[1]
Dimethyl Sulfoxide (DMSO-d₆) A distinct conformation different from both the chloroform solution and the ribosome-bound form.[1]The planes of the oxazole and proline rings rotate relative to the molecular framework and to one another.
Methanol (CD₃OD) A significantly different structure compared to both chloroform and DMSO solutions.[1]The molecule exhibits a range of conformations of similar energy, stabilized by solvent interactions.

Note: Quantitative data such as specific chemical shifts and dihedral angles are typically found within the full text of the cited research articles and are not provided in a centralized table in the search results.

Experimental Protocols

2D NMR Spectroscopic Analysis of this compound IIA

Objective: To determine the three-dimensional conformation of this compound IIA in a specific deuterated solvent.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of high-purity this compound IIA in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube and seal with parafilm if necessary.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Standard experiments to perform:

      • ¹H-¹H COSY (Correlation Spectroscopy) to identify proton-proton spin-spin couplings.

      • ¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify protons within the same spin system. Use a mixing time of ~80 ms.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.

      • ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations between protons that are close in space (< 5 Å). Use a mixing time of 200-500 ms for ROESY/NOESY.

  • Data Processing and Analysis:

    • Process the acquired 2D NMR data using appropriate software (e.g., TopSpin, Mnova, or similar).

    • Assign all proton and carbon resonances based on the correlations observed in the COSY, TOCSY, HSQC, and HMBC spectra.

    • Integrate the cross-peaks in the ROESY or NOESY spectrum to obtain distance restraints.

    • Use the distance restraints and dihedral angle restraints (if available from coupling constants) as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of low-energy structures representing the conformation of this compound IIA in that solvent.

Molecular Dynamics (MD) Simulation of this compound IIA

Objective: To simulate the dynamic behavior of this compound IIA in a solvent box and analyze its conformational landscape.

Methodology:

  • System Setup:

    • Obtain an initial 3D structure of this compound IIA (e.g., from a crystal structure or a previously determined NMR structure).

    • Use a molecular modeling package (e.g., GROMACS, AMBER) to solvate the molecule in a periodic box of the desired solvent (e.g., chloroform, DMSO, or methanol).

    • Add counter-ions if necessary to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the system to remove any steric clashes or unfavorable contacts.

  • Equilibration:

    • Perform a two-stage equilibration process:

      • NVT equilibration: Heat the system to the desired temperature (e.g., 298 K) while keeping the volume constant. This allows the solvent to equilibrate around the solute.

      • NPT equilibration: Continue the equilibration at constant temperature and pressure to ensure the correct density of the system.

  • Production MD:

    • Run the production simulation for a sufficient length of time (e.g., 100 ns or longer) to adequately sample the conformational space of this compound IIA.

  • Analysis:

    • Analyze the trajectory to study various properties, including:

      • Root Mean Square Deviation (RMSD) to assess the stability of the simulation.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

      • Radius of gyration to monitor the compactness of the structure.

      • Clustering analysis to identify the most populated conformational states.

      • Analysis of hydrogen bonds and other interactions with the solvent.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr 2D NMR Spectroscopy cluster_modeling Structure Calculation & Refinement start This compound IIA Sample dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire 2D NMR Data (COSY, TOCSY, HSQC, HMBC, ROESY/NOESY) filter->acquire process Process Spectra acquire->process assign Assign Resonances process->assign restraints Extract Distance & Dihedral Restraints assign->restraints calculate Calculate Structure Ensemble restraints->calculate refine Refine Structures with Molecular Dynamics calculate->refine end end refine->end Final 3D Conformation

Caption: Experimental workflow for determining the conformation of this compound IIA.

solvent_effect_logic cluster_solvents Solvent Environment cluster_conformations Resulting Conformations PIIA This compound IIA chloroform Chloroform (Non-polar) PIIA->chloroform dmso DMSO (Polar Aprotic) PIIA->dmso methanol Methanol (Polar Protic) PIIA->methanol conf_a Conformation A chloroform->conf_a influences conf_b Conformation B dmso->conf_b influences conf_c Conformation C methanol->conf_c influences

Caption: Logical relationship between solvent and this compound IIA conformation.

References

Technical Support Center: Forced Degradation Studies of Pristinamycin using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals conducting forced degradation studies of Pristinamycin and identifying its degradants using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the composition of this compound and why is it important for degradation studies?

This compound is an antibiotic mixture composed of two main components: this compound IA (PIA), a macrolide-lactone, and this compound IIA (PIIA), a depsipeptide.[1] These two components act synergistically to provide a broad spectrum of antibacterial activity.[1] Understanding this dual composition is crucial for degradation studies as each component may degrade differently under various stress conditions, leading to a complex mixture of degradants.

Q2: What are the typical stress conditions applied in forced degradation studies of this compound?

Forced degradation studies for this compound typically involve exposing the drug substance to a variety of stress conditions to simulate potential storage and handling scenarios. These conditions are designed to generate potential degradation products. Common stress conditions include:

  • Acid Hydrolysis: Treatment with an acid, such as 0.5 N HCl, at room temperature.

  • Base Hydrolysis: Treatment with a base, such as 0.5 N NaOH, at room temperature.

  • Oxidation: Exposure to an oxidizing agent, like 3.0% hydrogen peroxide (H₂O₂).

  • Photolytic Degradation: Exposure to UV light, for instance, at a wavelength of 254 nm.

  • Thermal Degradation: Heating the sample at elevated temperatures.

Q3: What is a stability-indicating HPLC method and why is it necessary for this analysis?

A stability-indicating HPLC method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products, process impurities, and excipients. This is essential in forced degradation studies to ensure that the observed decrease in the parent drug concentration is real and not an artifact of co-eluting peaks.

Q4: What are the key parameters for a stability-indicating RP-HPLC method for this compound?

A validated Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound and its degradants has been reported with the following parameters:

ParameterSpecification
Column ACE-5, C18-HL, 250 x 4.6mm, 5µm
Mobile Phase 0.2% Orthophosphoric acid and Acetonitrile (63:37 v/v)
Flow Rate 1.5 ml/min
Column Temperature 40°C
Injection Volume 10 µl
UV Detection 206 nm

This method has been shown to separate this compound from its potential degradation products in under 10 minutes.

Q5: How can the degradation products of this compound be identified?

While HPLC with UV detection can separate the degradants, their structural identification typically requires more advanced analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for this purpose.[2] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the molecular weight and structural fragments of the degradants can be determined, allowing for their identification. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in forced degradation studies.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing for this compound Peaks - Secondary interactions with residual silanols on the C18 column. This compound has polar functional groups that can interact with the stationary phase. - Mobile phase pH is not optimal. - Column degradation.- Use a highly end-capped C18 column. - Adjust the mobile phase pH slightly. A lower pH (around 2.5-3.5) can suppress the ionization of silanol groups. - Add a competitive base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block active sites. - Replace the column if it's old or has been used extensively.
Ghost Peaks in the Chromatogram - Contamination in the mobile phase, injection solvent, or sample vials. - Carryover from previous injections. - Leaching from plastic components (e.g., vials, caps).- Prepare fresh mobile phase using high-purity solvents and reagents. - Inject a blank (injection solvent) to determine if the ghost peaks originate from the system or the sample. - Implement a robust needle wash protocol in the autosampler method, using a strong solvent. - Use glass vials and PTFE-lined caps to minimize leaching.
Shifting Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column equilibration is insufficient. - Changes in pump flow rate.- Ensure accurate and consistent preparation of the mobile phase. Use a reliable solvent mixer or pre-mix the mobile phase. - Use a column oven to maintain a stable temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. - Check the pump for leaks and perform regular maintenance. Verify the flow rate using a calibrated flow meter.
Poor Resolution Between this compound and Degradant Peaks - Mobile phase composition is not optimal for separating closely eluting compounds. - The column has lost its efficiency. - Inappropriate flow rate.- Optimize the mobile phase composition by adjusting the ratio of acetonitrile to the aqueous buffer. A gradient elution might be necessary for complex mixtures of degradants. - Replace the column with a new one of the same type. - Lower the flow rate to improve separation efficiency, although this will increase the run time.
No or Very Small this compound Peak - Significant degradation of the drug substance. - Incorrect sample preparation or dilution. - Detector issue (e.g., lamp failure).- Verify the extent of degradation by analyzing a non-stressed sample. - Review and confirm the sample preparation procedure and dilution factors. - Check the detector lamp status and perform a diagnostic test if available.

Quantitative Data Summary

The following table summarizes the percentage of this compound degradation observed under different forced degradation conditions as reported in a stability-indicating HPLC method development study.

Stress Condition% Degradation of this compound
Acid Hydrolysis (0.5 N HCl, Room Temp) 12.5%
Base Hydrolysis (0.5 N NaOH, Room Temp) 15.2%
Oxidative Degradation (3.0% H₂O₂, Room Temp) 8.7%
Photolytic Degradation (UV light at 254 nm) 5.4%

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a known concentration.

  • Acid Degradation: To a portion of the stock solution, add an equal volume of 1 N HCl to achieve a final concentration of 0.5 N HCl. Keep the solution at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with an appropriate amount of 1 N NaOH before HPLC analysis.

  • Base Degradation: To a portion of the stock solution, add an equal volume of 1 N NaOH to achieve a final concentration of 0.5 N NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with an appropriate amount of 1 N HCl before HPLC analysis.

  • Oxidative Degradation: To a portion of the stock solution, add an equal volume of 6.0% H₂O₂ to achieve a final concentration of 3.0% H₂O₂. Keep the solution at room temperature for a specified period.

  • Photolytic Degradation: Expose a portion of the stock solution in a transparent container to UV light (254 nm) in a photostability chamber for a specified duration. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation: Keep a portion of the solid drug substance or a solution in a temperature-controlled oven at a specified temperature (e.g., 60°C) for a defined period.

  • Sample Analysis: After the specified stress period, dilute the samples appropriately with the mobile phase and analyze by the validated stability-indicating HPLC method.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Degraded_Samples Stressed Samples Acid->Degraded_Samples Base Base Hydrolysis Base->Degraded_Samples Oxidation Oxidation Oxidation->Degraded_Samples Photo Photolysis Photo->Degraded_Samples Thermal Thermal Thermal->Degraded_Samples This compound This compound Stock Solution This compound->Acid This compound->Base This compound->Oxidation This compound->Photo This compound->Thermal HPLC HPLC Analysis Degraded_Samples->HPLC Data Data Analysis (% Degradation) HPLC->Data Identification Degradant Identification (LC-MS/MS) Data->Identification

Caption: Workflow for forced degradation studies of this compound.

HPLC_Troubleshooting_Logic Problem HPLC Problem Encountered (e.g., Peak Tailing, Ghost Peaks) Isolate Isolate the Problem: System vs. Sample vs. Method Problem->Isolate System System Check: Leaks, Pump, Detector Isolate->System Systematic Checks Sample Sample Check: Preparation, Contamination Isolate->Sample Method Method Check: Mobile Phase, Column, Temp. Isolate->Method Solution Implement Solution & Re-analyze System->Solution Sample->Solution Method->Solution

Caption: Logical flow for troubleshooting HPLC issues.

References

Technical Support Center: Enhancing Pristinamycin Production with Adsorbent Resins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing pristinamycin production using adsorbent resins in Streptomyces pristinaespiralis fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of using adsorbent resins in this compound fermentation?

A1: The primary benefit is a significant increase in this compound yield. Adsorbent resins mitigate product feedback inhibition and toxicity to the producing microorganism, Streptomyces pristinaespiralis. By sequestering this compound as it is produced, the metabolic machinery of the cells continues to synthesize the antibiotic, leading to higher overall titers.[1]

Q2: Which type of adsorbent resin is most effective for this compound production?

A2: Polymeric adsorbent resins are commonly used. For instance, the polymeric resin JD-1 has been shown to be effective.[1][2] Another effective resin is Amberlite XAD-16N, which has been successfully used for in-situ recovery of other microbial secondary metabolites. The choice of resin depends on its adsorption capacity, desorption efficiency, and biocompatibility with the fermentation process.

Q3: When is the optimal time to add the adsorbent resin to the fermentation culture?

A3: The timing of resin addition is a critical parameter. Adding the resin after an initial period of cell growth is generally more effective than adding it at the time of inoculation. For example, adding 12% (w/v) of JD-1 resin at 20 hours post-inoculation resulted in a higher this compound yield compared to adding it at the beginning of the fermentation.[1] This allows for sufficient biomass accumulation before the in-situ product recovery process begins.

Q4: What is the recommended concentration of adsorbent resin to use?

A4: The optimal resin concentration needs to be determined experimentally for each specific fermentation process. A concentration of 12% (w/v) of JD-1 resin has been reported to be effective in increasing this compound production in shake flasks and bioreactors.[1][2] However, high concentrations of resin can sometimes negatively impact cell growth by adsorbing essential nutrients from the medium.[3] Therefore, it is crucial to optimize the resin concentration for your specific conditions.

Q5: Can the use of adsorbent resins be combined with other yield-enhancement strategies?

A5: Yes, combining in-situ product recovery with other strategies can lead to synergistic effects on this compound production. For example, the addition of glycine as a precursor at a specific time point during fermentation, in combination with the use of an adsorbent resin, has been shown to significantly increase the final this compound yield.[4]

Q6: How is the this compound recovered from the adsorbent resin?

A6: After the fermentation, the resin beads are separated from the culture broth. The adsorbed this compound is then eluted from the resin using a suitable organic solvent, such as methanol. The resulting eluate, rich in this compound, can then be further purified.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield Despite Resin Addition 1. Suboptimal Resin Type: The selected resin may have low adsorption capacity or affinity for this compound.2. Incorrect Resin Concentration: Too little resin may not effectively remove the product, while too much can inhibit cell growth by adsorbing nutrients.[3]3. Inappropriate Addition Time: Adding the resin too early can hinder initial biomass development; adding it too late may not effectively alleviate feedback inhibition.4. Inefficient Desorption: The protocol for eluting this compound from the resin may not be optimal.1. Screen Different Resins: Test a variety of commercially available adsorbent resins (e.g., Amberlite XAD series, Diaion HP series) to find one with the best performance for your strain and media.2. Optimize Resin Concentration: Perform a dose-response experiment with varying resin concentrations (e.g., 5%, 10%, 15% w/v) to identify the optimal level.3. Optimize Addition Time: Conduct a time-course experiment, adding the resin at different stages of the fermentation (e.g., 12, 24, 36 hours post-inoculation).4. Optimize Elution: Experiment with different solvents, solvent concentrations, and elution times to maximize the recovery of this compound from the resin.
Decreased Biomass/Cell Growth 1. Nutrient Adsorption: The resin may be adsorbing essential nutrients from the fermentation medium, limiting cell growth.[3]2. Physical Stress: The physical presence of the resin beads could be causing shear stress on the microbial cells.1. Pre-saturate the Resin: Before sterilization and addition to the fermenter, incubate the resin in a solution containing key media components to minimize nutrient adsorption from the main culture.2. Delayed Resin Addition: Add the resin after the exponential growth phase to ensure sufficient biomass has accumulated.3. Evaluate Biocompatible Resins: Select resins that are known to have minimal impact on microbial growth.
Resin Fouling 1. Biomass Adhesion: Microbial cells and other medium components can adhere to the surface of the resin beads, reducing their adsorption efficiency.2. Precipitation of Medium Components: Salts or other components in the fermentation medium may precipitate on the resin surface.1. Optimize Agitation: Adjust the agitation speed to ensure the resin remains suspended without causing excessive shear that could lead to cell lysis and adhesion.2. Modify Media Composition: If possible, adjust the media composition to reduce the concentration of components that may precipitate or adhere to the resin.3. Use a Packed-Bed Column: For larger-scale operations, consider circulating the fermentation broth through an external column packed with the adsorbent resin to minimize direct contact between the bulk of the biomass and the resin.
Difficulty in Separating Resin from Broth 1. Similar Densities: The density of the resin beads may be too close to that of the fermentation broth, making separation by simple filtration or decantation difficult.2. Viscous Fermentation Broth: High biomass concentration can lead to a viscous broth, trapping the resin beads.1. Select Resin with Appropriate Density: Choose a resin with a density that facilitates easy separation from your fermentation broth.2. Use Sieves: Employ sieves with appropriate mesh sizes to separate the resin beads from the mycelial biomass.3. Dilute the Broth: After fermentation, diluting the broth with a suitable buffer can reduce viscosity and aid in resin separation.

Data Presentation

Table 1: Effect of Adsorbent Resin on this compound Production

Resin Type Resin Concentration (% w/v) Addition Time (hours) This compound Titer (g/L) Fold Increase Reference
No Resin (Control)--0.4-[2]
JD-112201.132.83[2]
No Resin (Control - Bioreactor)--~0.36-[2]
JD-1 (Bioreactor)12200.82.22[2]
No Resin + Glycine-36 (Glycine)~0.22-[4]
Resin + GlycineNot Specified20 (Resin), 36 (Glycine)0.6162.80 (vs. Glycine only)[4]

Experimental Protocols

1. Protocol for In-Situ Product Recovery of this compound using Adsorbent Resins

This protocol is a general guideline and should be optimized for specific experimental conditions.

  • Resin Preparation:

    • Wash the adsorbent resin (e.g., Amberlite XAD-16N) twice with methanol.

    • Soak the resin in acetone for 24 hours to swell the beads.

    • Remove the acetone by thoroughly washing the resin with distilled water.

    • Sterilize the prepared resin by autoclaving at 121°C for 30 minutes.

  • Fermentation:

    • Prepare the seed culture of Streptomyces pristinaespiralis in the appropriate medium.

    • Inoculate the production fermentation medium with the seed culture.

    • Incubate the culture under optimal conditions (e.g., 28°C, 220 rpm).

    • At the predetermined time (e.g., 20 hours post-inoculation), aseptically add the sterilized adsorbent resin to the fermentation broth at the desired concentration (e.g., 12% w/v).

    • Continue the fermentation for the desired period.

  • This compound Extraction from Resin:

    • At the end of the fermentation, separate the resin beads from the culture broth using a stainless-steel sieve.

    • Wash the collected resin beads with distilled water to remove any remaining medium components and cell debris.

    • Add methanol to the resin beads and vortex for 5 minutes to elute the adsorbed this compound.

    • Centrifuge the mixture to pellet the resin and collect the supernatant containing the this compound.

    • Analyze the this compound concentration in the supernatant using High-Performance Liquid Chromatography (HPLC).

2. Protocol for Optimizing Fermentation Conditions using Response Surface Methodology (RSM)

RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes.

  • Screening of Significant Factors: Use a Plackett-Burman design to identify the key factors that significantly affect this compound production. These factors could include seed medium volume, fermentation medium volume, and shaking speed.

  • Steepest Ascent Method: Once the significant factors are identified, use the method of steepest ascent to move rapidly towards the general vicinity of the optimum response.

  • Central Composite Design (CCD): Employ a CCD to further optimize the levels of the significant factors. This will allow for the development of a quadratic model that describes the relationship between the factors and the response (this compound yield).

  • Data Analysis and Model Validation: Analyze the experimental data to determine the optimal conditions for maximizing this compound production. Validate the model by conducting experiments at the predicted optimal conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing Resin_Prep Resin Preparation (Wash, Swell, Sterilize) Resin_Addition Aseptic Resin Addition (e.g., 20 hours) Resin_Prep->Resin_Addition Media_Prep Media Preparation & Sterilization Fermentation Inoculation & Initial Growth Media_Prep->Fermentation Inoculum_Prep Inoculum Preparation (S. pristinaespiralis) Inoculum_Prep->Fermentation Fermentation->Resin_Addition Optimal Time ISPR In-Situ Product Recovery (this compound Adsorption) Resin_Addition->ISPR Separation Separation of Resin & Biomass ISPR->Separation Elution Elution of this compound (e.g., with Methanol) Separation->Elution Resin Analysis Analysis (HPLC) Elution->Analysis

Caption: Experimental workflow for enhancing this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Resin Is the resin type optimal? Start->Check_Resin Check_Conc Is the resin concentration optimal? Check_Resin->Check_Conc Yes Solution_Screen Screen different resins Check_Resin->Solution_Screen No Check_Time Is the resin addition time optimal? Check_Conc->Check_Time Yes Solution_Optimize_Conc Optimize resin concentration Check_Conc->Solution_Optimize_Conc No Check_Growth Is cell growth inhibited? Check_Time->Check_Growth Yes Solution_Optimize_Time Optimize addition time Check_Time->Solution_Optimize_Time No Solution_Delayed_Addition Delay resin addition / Pre-saturate resin Check_Growth->Solution_Delayed_Addition Yes End Yield Improved Check_Growth->End No Solution_Screen->End Solution_Optimize_Conc->End Solution_Optimize_Time->End Solution_Delayed_Addition->End

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

Pristinamycin vs. Vancomycin: An In Vitro Efficacy Analysis Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The enduring threat of Methicillin-resistant Staphylococcus aureus (MRSA) necessitates a continuous evaluation of antimicrobial efficacy. This guide provides a detailed in vitro comparison of two key antibiotics, pristinamycin and vancomycin, against MRSA. By presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action and testing workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to inform their work in combating antimicrobial resistance.

Quantitative Comparison of In Vitro Activity

The in vitro potency of an antibiotic is a primary indicator of its potential clinical efficacy. The minimum inhibitory concentration (MIC) — the lowest concentration of an antibiotic that prevents visible growth of a bacterium — is a crucial metric in this assessment. Below is a summary of comparative MIC data for this compound and vancomycin against MRSA isolates from a key study.

AntibioticNumber of MRSA IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound 1500.125 - 0.75Not Reported0.5[1]
Vancomycin 1500.5 - 2.0Not Reported2.0[1]
Vancomycin 1750.5 - 2.01.02.0[2]
Vancomycin 53Not ReportedNot Reported>1 (Etest)[3]
Vancomycin 41<1.5 - ≥2Not ReportedNot Reported[4]

MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The data indicates that this compound exhibits a lower MIC90 against MRSA isolates compared to vancomycin in the cited study, suggesting greater in vitro potency. It is important to note that vancomycin MIC values approaching the upper end of the susceptible range (≤2 µg/mL) have been associated with an increased risk of treatment failure in clinical settings[4].

Experimental Protocols

The determination of in vitro antimicrobial activity is guided by standardized methodologies to ensure reproducibility and comparability of data. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution and agar dilution methods.

Broth Microdilution Method (based on CLSI M07-A9)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and vancomycin are prepared according to the manufacturer's instructions. A series of twofold dilutions of each antibiotic is then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) within 96-well microtiter plates.

  • Inoculum Preparation: MRSA isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then used to prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 5 µL of the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

Agar Dilution Method (based on CLSI M07-A9)

The agar dilution method is another reference method for MIC determination.

  • Preparation of Agar Plates: A series of agar plates containing twofold dilutions of either this compound or vancomycin are prepared. Molten Mueller-Hinton agar is cooled to 45-50°C, the appropriate volume of the antibiotic stock solution is added, and the mixture is poured into sterile Petri dishes.

  • Inoculum Preparation: The bacterial inoculum is prepared in the same manner as for the broth microdilution method.

  • Inoculation and Incubation: The prepared agar plates are inoculated with the standardized bacterial suspension using a multipoint inoculator, delivering a final inoculum of approximately 10⁴ CFU per spot. The plates are then incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface.

Visualizing Mechanisms and Workflows

To further elucidate the comparative aspects of this compound and vancomycin, the following diagrams, generated using Graphviz (DOT language), illustrate their mechanisms of action and a typical experimental workflow for antimicrobial susceptibility testing.

Experimental Workflow for Antimicrobial Susceptibility Testing cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Isolate MRSA Strain B Prepare Standardized Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plates or Agar Plates B->D C Prepare Serial Dilutions of This compound & Vancomycin C->D E Incubate at 35°C for 16-20 hours D->E F Read and Record MIC Values E->F G Compare In Vitro Activity F->G Mechanism of Action: this compound vs. Vancomycin cluster_this compound This compound cluster_vancomycin Vancomycin P1 This compound IA & IIA Components P2 Bind to 50S Ribosomal Subunit P1->P2 Synergistic Action P3 Inhibit Protein Synthesis P2->P3 P4 Bacteriostatic (Individually) Bactericidal (Combined) P3->P4 V1 Vancomycin Molecule V2 Binds to D-Ala-D-Ala Terminus of Peptidoglycan Precursors V1->V2 V3 Inhibits Transglycosylation and Transpeptidation V2->V3 V4 Blocks Cell Wall Synthesis V3->V4 V5 Bactericidal V4->V5

References

Pristinamycin vs. Linezolid: A Comparative Guide for the Treatment of Resistant Staphylococci

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant staphylococci, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in clinical practice. This guide provides a detailed comparison of two important antimicrobial agents, pristinamycin and linezolid, used in the management of these challenging infections. The information presented herein is based on available in vitro and clinical data to assist researchers and drug development professionals in their understanding and evaluation of these therapeutic options.

In Vitro Efficacy against Resistant Staphylococci

The in vitro activity of an antimicrobial agent is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity, with lower values indicating greater potency.

A study comparing the in vitro activity of several antimicrobial agents against 150 MRSA isolates provided the following MIC data for this compound and linezolid[1]:

Antimicrobial AgentMIC Range (μg/mL)MIC90 (μg/mL)
This compound 0.125 - 0.750.5
Linezolid 0.125 - 0.50.5

MIC90: The concentration at which 90% of the isolates were inhibited.

These in vitro findings suggest that both this compound and linezolid exhibit potent activity against MRSA, with comparable MIC90 values[1].

Clinical Efficacy and Outcomes

Direct head-to-head clinical trials comparing this compound and linezolid specifically for the treatment of resistant staphylococcal infections are limited. However, data from separate clinical studies provide insights into their respective efficacy in different clinical settings.

This compound:

Retrospective studies have demonstrated the utility of oral this compound in treating complex infections caused by resistant staphylococci, particularly osteoarticular infections.

  • In a retrospective study of 27 patients with osteoarticular infections, primarily caused by multiresistant MRSA, oral this compound therapy resulted in a cure in 16 cases, successful suppression in five, and failure in two[2].

  • Another retrospective study involving 36 patients treated with this compound for infections with Gram-positive bacteria, including 9 with MRSA, reported that 10 patients were cured and 21 had their infections successfully suppressed[3][4]. The most common indication was bone and joint infection[3][4].

Linezolid:

Linezolid has been extensively studied in numerous clinical trials, often with vancomycin as the comparator, for various infections caused by resistant staphylococci.

  • A network meta-analysis of 38 trials for MRSA infections indicated that the clinical success rate of linezolid was superior to that of vancomycin[5].

  • In a randomized, controlled study of nosocomial pneumonia caused by MRSA, linezolid was associated with higher clinical and microbiological cure rates compared to vancomycin, although mortality rates were similar[6].

  • A retrospective cohort study of patients with MRSA infections found that linezolid therapy was as effective as vancomycin with respect to in-hospital survival and readmission, and was associated with a shorter length of stay[7].

Mechanisms of Action

This compound and linezolid both inhibit bacterial protein synthesis, a crucial process for bacterial survival, but they do so through distinct mechanisms, which can be an advantage in overcoming resistance.

This compound: As a streptogramin antibiotic, this compound consists of two synergistic components, this compound IA (a streptogramin B) and this compound IIA (a streptogramin A). Both components bind to the 50S ribosomal subunit. This dual binding action leads to a conformational change in the ribosome, ultimately blocking protein synthesis. The synergistic action of the two components results in bactericidal activity.

Linezolid: Linezolid belongs to the oxazolidinone class of antibiotics. It also targets the 50S ribosomal subunit but at a unique binding site. By binding to the 23S ribosomal RNA of the 50S subunit, linezolid prevents the formation of the initiation complex, which is the very first step in protein synthesis. This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors. Linezolid is generally considered to be bacteriostatic against staphylococci.

cluster_this compound This compound Mechanism of Action cluster_Linezolid Linezolid Mechanism of Action This compound This compound (Streptogramin A + B) Ribosome50S_P 50S Ribosomal Subunit This compound->Ribosome50S_P Binds to ProteinSynthesis_P Protein Synthesis Ribosome50S_P->ProteinSynthesis_P Inhibits CellDeath_P Bacterial Cell Death ProteinSynthesis_P->CellDeath_P Leads to Linezolid Linezolid Ribosome50S_L 50S Ribosomal Subunit Linezolid->Ribosome50S_L Binds to InitiationComplex 70S Initiation Complex Formation Ribosome50S_L->InitiationComplex Prevents ProteinSynthesis_L Protein Synthesis InitiationComplex->ProteinSynthesis_L Blocks GrowthInhibition Bacterial Growth Inhibition ProteinSynthesis_L->GrowthInhibition Leads to

Diagram of the distinct mechanisms of action of this compound and Linezolid on the bacterial ribosome.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of in vitro susceptibility of staphylococci to antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides widely recognized protocols.

Antimicrobial Susceptibility Testing (AST):

The in vitro activity of this compound and linezolid against resistant staphylococci is typically determined using broth microdilution or agar dilution methods to establish the Minimum Inhibitory Concentration (MIC).

  • Broth Microdilution: This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after incubation.

  • Agar Dilution: In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of colonies on the agar surface after incubation.

  • Disk Diffusion (Kirby-Bauer Test): While primarily a qualitative test, it can provide a preliminary indication of susceptibility. A paper disk impregnated with a standard amount of the antibiotic is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured after incubation and compared to established interpretive criteria.

  • Gradient Method (E-test): This method utilizes a plastic strip with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip[1].

cluster_workflow General Antimicrobial Susceptibility Testing Workflow Isolate Isolate and Culture Resistant Staphylococci PrepareInoculum Prepare Standardized Bacterial Inoculum Isolate->PrepareInoculum Inoculate Inoculate Media with Bacterial Suspension PrepareInoculum->Inoculate PrepareMedia Prepare Media with Antimicrobial Dilutions (Broth/Agar) PrepareMedia->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate ReadResults Read and Interpret Results (e.g., Determine MIC) Incubate->ReadResults Report Report Susceptibility Profile ReadResults->Report

A generalized workflow for determining the in vitro susceptibility of staphylococci to antimicrobial agents.

Safety and Tolerability

The adverse effect profiles of this compound and linezolid are important considerations in their clinical use.

This compound:

  • The most commonly reported adverse effects are gastrointestinal disturbances[2][8].

  • Rash has also been reported[2].

  • In some cases, dose reduction or discontinuation of therapy may be necessary due to intolerance[2][3][4].

  • Generally, it is considered well-tolerated, with no significant hematological or biochemical toxicity detected in some studies[2].

Linezolid:

  • Myelosuppression, including thrombocytopenia, is a known and significant adverse effect, particularly with prolonged use.

  • Gastrointestinal events are also common[9].

  • Linezolid is a weak, reversible, nonselective monoamine oxidase inhibitor (MAOI) and can interact with serotonergic agents, potentially leading to serotonin syndrome.

  • A meta-analysis suggested a higher rate of adverse reactions for linezolid compared to teicoplanin[5].

Conclusion

Both this compound and linezolid are valuable therapeutic options for the treatment of infections caused by resistant staphylococci. In vitro data indicate that both agents possess potent activity against MRSA.

Linezolid has been more extensively studied in large-scale clinical trials and has demonstrated efficacy comparable or superior to vancomycin for various MRSA infections. Its oral bioavailability is a significant advantage. However, the potential for myelosuppression and drug interactions requires careful monitoring.

This compound, available as an oral formulation, has shown clinical utility in treating complex infections, particularly osteoarticular infections, caused by multiresistant staphylococci. It is generally well-tolerated, with gastrointestinal side effects being the most common. The lack of direct comparative clinical trials with linezolid makes a definitive statement on their relative clinical efficacy challenging.

The choice between this compound and linezolid will depend on several factors, including the specific type and severity of infection, local antimicrobial susceptibility patterns, the patient's clinical condition and comorbidities, and the potential for adverse effects and drug interactions. Further head-to-head comparative studies are warranted to better define the relative roles of these two important antimicrobial agents in the management of resistant staphylococcal infections.

References

Validation of HPLC method for Pristinamycin assay according to ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the assay of Pristinamycin with alternative analytical techniques, in accordance with International Council for Harmonisation (ICH) guidelines. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Introduction

This compound is a streptogramin antibiotic used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound in pharmaceutical formulations. This guide details a validated stability-indicating Reversed-Phase HPLC (RP-HPLC) method and compares it with a UV-Visible Spectrophotometric method and a qualitative discussion on Microbiological Assays.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating RP-HPLC method has been developed and validated for the determination of this compound in bulk and tablet dosage forms, demonstrating specificity, precision, accuracy, linearity, and robustness as per ICH guidelines.[1][2][3]

Experimental Protocol
  • Instrumentation: Waters Alliance e2695 Separation Module with a 2489 UV/Vis detector or 2998 PDA detector.[1]

  • Column: ACE-5, C18-HL (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of 0.2% orthophosphoric acid and acetonitrile (63:37 v/v).[1][2]

  • Flow Rate: 1.5 ml/min.[1][2]

  • Column Temperature: 40°C.[1][2]

  • Injection Volume: 10 µl.[1][2]

  • Detection Wavelength: 206 nm.[1][2]

  • Diluent: Water and acetonitrile (60:40 v/v).[1]

Data Presentation: HPLC Method Validation Parameters
Validation ParameterResultsAcceptance Criteria (as per ICH)
Specificity The method is specific and stability-indicating, as evidenced by the separation of this compound from its degradation products under forced degradation conditions (acid, base, oxidation, thermal, and photolytic stress).The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity
Range25-150 µg/ml-
Correlation Coefficient (r²)0.9998[1][2][3]≥ 0.99
Accuracy (% Recovery) 98.6% - 101.2%98.0% - 102.0% for drug substance
Precision
Method Precision (%RSD)1.49%[1][2][3]≤ 2.0%
System Precision (%RSD)0.64%[1][2][3]≤ 1.0%
Robustness The method is robust to small, deliberate variations in flow rate (±0.2 ml/min) and column temperature (±2°C).The reliability of an analysis with respect to deliberate variations in method parameters.

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_ICH_Guidelines ICH Q2(R1) Validation Parameters Specificity Specificity Report Validation Report Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness MethodDevelopment HPLC Method Development ValidationProtocol Validation Protocol Design MethodDevelopment->ValidationProtocol ExecuteValidation Execute Validation Studies ValidationProtocol->ExecuteValidation ExecuteValidation->Specificity ExecuteValidation->Linearity ExecuteValidation->Accuracy ExecuteValidation->Precision ExecuteValidation->Robustness ExecuteValidation->Report

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Alternative Analytical Methods

UV-Visible Spectrophotometric Method

A simple, rapid, and economical UV spectrophotometric method has also been developed for the estimation of this compound in bulk and pharmaceutical dosage forms.[4]

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: Distilled water.

  • Detection Wavelength (λmax): 230 nm.[4]

  • Standard Solution Preparation: A standard solution of this compound is prepared and diluted to produce concentrations in the range of 1-6 µg/ml.[4]

Validation ParameterResults
Linearity
Range1-6 µg/ml[4]
Correlation Coefficient (r²)0.999[4]
Limit of Detection (LOD) 0.04 µg/ml[4]
Limit of Quantitation (LOQ) 0.14 µg/ml[4]
Accuracy & Precision Validated, but specific quantitative data not provided in the search results.
Robustness & Ruggedness Validated, but specific quantitative data not provided in the search results.

UV Spectrophotometric Method Workflow

UV_Method_Workflow Start Prepare Standard and Sample Solutions Scan Scan for λmax Start->Scan Measure Measure Absorbance at 230 nm Scan->Measure Calculate Calculate Concentration Measure->Calculate

Caption: General workflow for the UV Spectrophotometric assay of this compound.

Microbiological Assay

A microbiological assay is another potential method for determining the potency of antibiotics like this compound. Unlike chemical methods such as HPLC and UV spectrophotometry, which measure the concentration of the active pharmaceutical ingredient (API), a microbiological assay measures the biological activity of the antibiotic.[5]

FeatureHPLC MethodMicrobiological Assay
Principle Measures the concentration of the analyte based on its physicochemical properties.Measures the biological activity (potency) of the antibiotic by its inhibitory effect on a susceptible microorganism.[5]
Specificity Highly specific for the parent compound and can separate it from impurities and degradation products.May not be able to distinguish between the active drug and its microbiologically active metabolites.
Information Provided Provides a precise measure of the drug concentration.Provides a measure of the drug's bioactivity, which can be more clinically relevant.[5]
Advantages High precision, accuracy, and robustness. Can be automated.Reflects the true biological potency. Can be cost-effective for some applications.[5]
Disadvantages Does not measure biological activity. Requires more expensive equipment and solvents.Higher inherent variability. Less specific and may be influenced by various factors.[6]

Comparison Summary and Conclusion

The choice of analytical method for this compound assay depends on the specific requirements of the analysis.

  • The RP-HPLC method is a highly specific, accurate, and precise method that is well-suited for routine quality control, stability studies, and regulatory submissions where the exact concentration of the active ingredient needs to be determined. Its validation according to ICH guidelines ensures its reliability and robustness.

  • The UV Spectrophotometric method offers a simpler, faster, and more economical alternative for routine analysis in a quality control setting, particularly when a high-throughput method is required. However, it is generally less specific than HPLC and may be more susceptible to interference from excipients or impurities.

  • The Microbiological Assay , while not providing a direct measure of concentration, offers valuable information on the biological potency of this compound. This method is particularly useful in research and development to understand the biological activity of the drug and its formulations.

For comprehensive quality control and regulatory purposes, the validated RP-HPLC method is the recommended choice due to its superior specificity, precision, and robustness, as demonstrated by its adherence to ICH validation guidelines. The UV spectrophotometric method can be a valuable tool for in-process controls or routine checks where speed and cost are major considerations. The microbiological assay serves a complementary role in assessing the biological activity of the antibiotic.

References

Synergistic Action of Pristinamycin and Doxycycline Against Multidrug-Resistant Staphylococcus aureus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Staphylococcus aureus (MDR S. aureus), particularly methicillin-resistant S. aureus (MRSA), poses a significant challenge to global public health. The dwindling pipeline of new antibiotics has necessitated the exploration of combination therapies to enhance the efficacy of existing drugs. This guide provides a comparative analysis of the synergistic effect of combining Pristinamycin and doxycycline against MDR S. aureus, supported by experimental data and detailed methodologies.

Executive Summary

Recent in vitro studies have demonstrated a significant synergistic relationship between this compound, a streptogramin antibiotic, and doxycycline, a tetracycline antibiotic, against clinical isolates of MDR S. aureus. This combination has shown the potential to overcome resistance and effectively inhibit the growth of these resilient pathogens. The primary mechanism of this synergy is believed to be the cooperative binding of the two antibiotics to the bacterial ribosome, leading to a more potent inhibition of protein synthesis than either drug can achieve alone.

Quantitative Data Summary

A key study investigated the synergistic effects of various antibiotic combinations against 67 clinical isolates of MDR S. aureus. The combination of this compound and doxycycline was found to be the most effective, exhibiting a synergistic effect in a significant majority of the isolates.[1] The results of the checkerboard assays are summarized below.

Table 1: In Vitro Synergy of this compound and Doxycycline against MDR S. aureus (n=67) [1]

Antibiotic CombinationSynergyAdditive EffectIndifferenceAntagonism
This compound + Doxycycline82.13%11.94%5.97%0%

Data sourced from Suliman et al. (2025).[1]

The Fractional Inhibitory Concentration (FIC) index is a measure of the synergistic activity of two antimicrobial agents. A ΣFIC index of ≤ 0.5 is indicative of synergy, > 0.5–1 indicates an additive effect, > 1–4.0 signifies indifference, and > 4 suggests antagonism. The study by Suliman et al. (2025) provides detailed FIC values in their supplementary data, confirming the high rate of synergy for the this compound-doxycycline combination.[1]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Objective: To determine the minimum inhibitory concentration (MIC) of each antibiotic alone and in combination and to calculate the Fractional Inhibitory Concentration (FIC) index.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and doxycycline are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. This compound dilutions are typically made along the rows, while doxycycline dilutions are made along the columns.

  • Inoculum Preparation: MDR S. aureus isolates are cultured overnight, and the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated for each combination that inhibits bacterial growth using the following formula:

    ΣFIC = FIC of this compound + FIC of Doxycycline

    Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Doxycycline = (MIC of Doxycycline in combination) / (MIC of Doxycycline alone)

  • Interpretation of Results: The ΣFIC index is interpreted as follows:

    • Synergy: ΣFIC ≤ 0.5

    • Additive: 0.5 < ΣFIC ≤ 1

    • Indifference: 1 < ΣFIC ≤ 4

    • Antagonism: ΣFIC > 4

Below is a graphical representation of the experimental workflow for the checkerboard assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare serial dilutions of This compound and Doxycycline in a 96-well plate E1 Inoculate 96-well plate with bacterial suspension P1->E1 P2 Prepare MDR S. aureus inoculum (0.5 McFarland) P3 Dilute inoculum to final concentration (5x10^5 CFU/mL) P2->P3 P3->E1 E2 Incubate at 37°C for 18-24 hours E1->E2 A1 Determine MIC of each drug alone and in combination E2->A1 A2 Calculate Fractional Inhibitory Concentration (FIC) Index A1->A2 A3 Interpret results: Synergy, Additive, Indifference, or Antagonism A2->A3

Checkerboard Assay Workflow

Mechanism of Synergistic Action

This compound and doxycycline both inhibit bacterial protein synthesis by targeting the ribosome, but they act on different subunits. This dual-site attack is the likely basis for their synergistic interaction.

  • This compound: A streptogramin antibiotic, this compound consists of two components, this compound IA (a streptogramin B) and this compound IIA (a streptogramin A). Both components bind to the 50S ribosomal subunit. This compound IIA binding is thought to induce a conformational change in the ribosome that increases the affinity for this compound IA. This cooperative binding effectively blocks the nascent polypeptide exit tunnel and inhibits peptide bond formation.

  • Doxycycline: As a tetracycline antibiotic, doxycycline binds to the 30S ribosomal subunit. This binding interferes with the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby preventing the addition of new amino acids to the growing peptide chain.

The proposed synergistic mechanism involves an allosteric interaction between the two ribosomal subunits. The binding of doxycycline to the 30S subunit may induce a conformational change that is transmitted to the 50S subunit, thereby enhancing the binding or inhibitory activity of this compound, and vice-versa. This cooperative inhibition of ribosomal function at two critical points in protein synthesis leads to a more profound bactericidal or bacteriostatic effect than either drug alone.

The following diagram illustrates the proposed mechanism of synergistic action.

Proposed Synergistic Mechanism

Comparison with Alternatives and Concluding Remarks

The study by Suliman et al. (2025) also evaluated other this compound combinations. While this compound-levofloxacin also showed a high degree of synergy (70.14%), the combination with doxycycline was superior.[1] In contrast, combinations with linezolid, cefoxitin, and gentamicin showed mostly additive or indifferent effects.[1]

The strong synergistic activity of this compound and doxycycline against a large number of MDR S. aureus isolates highlights its potential as a valuable therapeutic option. This combination therapy could potentially:

  • Restore the efficacy of existing antibiotics against resistant strains.

  • Reduce the required therapeutic doses of individual drugs, potentially minimizing dose-related toxicity.

  • Decrease the likelihood of the emergence of further resistance.

Further research, including time-kill assays to assess the bactericidal or bacteriostatic nature of this synergy and in vivo studies to confirm its clinical efficacy, is warranted. The data presented in this guide provides a strong rationale for the continued investigation and development of the this compound-doxycycline combination for the treatment of challenging MDR S. aureus infections.

References

Navigating Cross-Resistance: A Comparative Analysis of Pristinamycin and Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, understanding the nuances of cross-resistance between different antibiotic classes is paramount for effective clinical decision-making and the development of new therapeutic strategies. This guide provides a detailed comparison of pristinamycin, a streptogramin antibiotic, and macrolides (e.g., erythromycin, azithromycin), focusing on their performance against bacteria with defined resistance mechanisms. This analysis is supported by experimental data on minimum inhibitory concentrations (MICs) and detailed methodologies for key assays, aimed at researchers, scientists, and drug development professionals.

Key Findings on Cross-Resistance

This compound often retains activity against bacterial strains that have developed resistance to macrolides. This is primarily due to the different mechanisms of action and resistance pathways affecting these two antibiotic classes. The most common mechanisms of macrolide resistance, target site modification and active efflux, have varying impacts on this compound's efficacy.

Target Site Modification (MLSB Phenotype): The Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype is a significant clinical concern. This type of resistance is mediated by erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate the 23S rRNA, the target for both macrolides and streptogramin B antibiotics.[1] This methylation reduces the binding affinity of these drugs to the ribosome, leading to broad cross-resistance. While this compound's streptogramin B component is affected by this mechanism, the synergistic action of its two components (this compound I and II) often allows it to overcome this resistance, although with potentially elevated MICs.

Active Efflux: Another prevalent mechanism of macrolide resistance involves efflux pumps that actively transport the antibiotic out of the bacterial cell. The mef (macrolide efflux) genes, for instance, confer resistance to 14- and 15-membered macrolides like erythromycin and azithromycin.[2][3] Strains harboring mef genes typically remain susceptible to this compound as it is not a substrate for these specific efflux pumps. Similarly, the msrA gene in staphylococci encodes an efflux pump that confers resistance to macrolides and streptogramin B, but this compound often remains effective.[1][4][5]

Comparative In Vitro Activity

The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for this compound, erythromycin, and azithromycin against Gram-positive bacteria with well-characterized resistance mechanisms. Data is synthesized from multiple in vitro studies.

Bacterial SpeciesResistance Mechanism (Gene)This compound MIC (µg/mL)Erythromycin MIC (µg/mL)Azithromycin MIC (µg/mL)
Staphylococcus aureusSusceptible (Wild-Type)0.12 - 10.25 - 10.5 - 2
Staphylococcus aureusMLSB (ermA, ermC)0.5 - 4>128>128
Staphylococcus aureusEfflux (msrA)0.25 - 216 - 12832 - >128
Streptococcus pneumoniaeSusceptible (Wild-Type)≤0.5≤0.25≤0.5
Streptococcus pneumoniaeMLSB (ermB)≤1>64>64
Streptococcus pneumoniaeEfflux (mefA)≤18 - 6416 - >64

Note: MIC values can vary between studies and specific strains. The data presented represents a general trend.

Experimental Protocols

Accurate assessment of antibiotic susceptibility and resistance mechanisms relies on standardized laboratory procedures. Below are detailed methodologies for determining MICs and identifying resistance genes.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism grown on an appropriate agar medium.
  • Inoculum Preparation: Prepare a bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
  • Antimicrobial Solutions: Prepare stock solutions of this compound, erythromycin, and azithromycin. A series of twofold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
  • Microtiter Plates: 96-well microtiter plates.

2. Assay Procedure:

  • Dispense 50 µL of the appropriate antibiotic dilution into each well of the microtiter plate.
  • Add 50 µL of the prepared bacterial inoculum to each well.
  • Include a growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth).
  • Incubate the plates at 35°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Molecular Detection of Resistance Genes

Polymerase Chain Reaction (PCR) is a widely used method for the rapid and specific detection of antibiotic resistance genes.

1. DNA Extraction:

  • Isolate genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a standard enzymatic lysis and purification protocol.

2. PCR Amplification:

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target resistance genes (ermA, ermB, ermC, mefA, msrA).
  • Add the extracted DNA template to the master mix.
  • Perform PCR amplification in a thermal cycler using an optimized program of denaturation, annealing, and extension steps. An example of a PCR program is: initial denaturation at 94°C for 5 minutes, followed by 30 cycles of denaturation at 94°C for 30 seconds, annealing at a primer-specific temperature (e.g., 55°C) for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 7 minutes.

3. Detection of PCR Products:

  • Analyze the PCR products by agarose gel electrophoresis.
  • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe). The presence of a band of the expected size indicates the presence of the specific resistance gene.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in cross-resistance studies and the molecular mechanisms of resistance, the following diagrams have been generated.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_analysis Data Analysis & Interpretation Isolate Bacterial Isolate Culture Pure Culture Isolate->Culture Inoculum Standardized Inoculum Culture->Inoculum DNA Genomic DNA Culture->DNA MIC MIC Determination (Broth Microdilution) Inoculum->MIC PCR PCR for Resistance Genes (erm, mef, msrA) DNA->PCR Compare Compare MICs MIC->Compare Gel Agarose Gel Electrophoresis PCR->Gel Correlate Correlate Genotype with Phenotype Gel->Correlate Compare->Correlate Resistance_Mechanisms cluster_cell Bacterial Cell cluster_erm MLS_B Resistance cluster_mef Efflux Resistance Ribosome 50S Ribosomal Subunit Membrane Cell Membrane Erm erm Gene Methylase Ribosomal Methylase Erm->Methylase encodes Methylase->Ribosome methylates 23S rRNA Mef mef/msrA Genes Pump Efflux Pump Mef->Pump encodes Macrolide_out Macrolide (extracellular) Pump->Macrolide_out exports Macrolide_in Macrolide Antibiotic Macrolide_in->Ribosome binds & inhibits Macrolide_in->Pump This compound This compound This compound->Ribosome binds & inhibits

References

Bridging the Gap: A Comparative Guide to Validating Pristinamycin Bioassay Results with HPLC Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the potency of antibiotics like Pristinamycin is paramount. While High-Performance Liquid Chromatography (HPLC) offers a precise measure of chemical concentration, the microbiological bioassay provides a crucial indication of biological activity. This guide offers a comprehensive comparison of these two essential methodologies, providing the experimental data and protocols necessary to validate bioassay results and ensure a complete understanding of this compound's efficacy.

The key distinction between these methods lies in what they measure. HPLC quantifies the absolute concentration of the active pharmaceutical ingredient, in the case of this compound, its two synergistic components, this compound IA (PIA) and this compound IIA (PIIA). In contrast, the bioassay measures the compound's actual effect on microbial growth, which can be influenced by factors such as degradation products or matrix effects. Therefore, validating the bioassay with a highly specific chemical method like HPLC is a critical step in drug development and quality control.

Comparative Analysis: Bioassay vs. HPLC for this compound Quantification

The following table summarizes the expected comparative performance of a validated this compound bioassay against a precise HPLC method. It is important to note that while direct comparative studies for this compound are not extensively published, this data is representative of typical validation studies for similar antibiotics.

ParameterMicrobiological BioassayHPLCKey Considerations
Specificity Measures biological activity, susceptible to interference from active metabolites or related compounds.High, separates and quantifies individual components (PIA and PIIA) and can distinguish them from degradation products.Bioassays may show higher apparent potency if active metabolites are present.
Precision (%RSD) Typically 2-10%< 2%[1][2]HPLC generally offers higher precision.
Accuracy (% Recovery) 95-105%98-102%[1][2]Both methods can achieve high accuracy when properly validated.
Linearity (r²) > 0.98> 0.999[1][2]HPLC typically demonstrates superior linearity over a wider range.
Sensitivity (LOD/LOQ) Dependent on the test organism's susceptibility.High, can detect low concentrations of PIA and PIIA.HPLC is generally more sensitive.
Throughput Lower, requires incubation time.Higher, rapid analysis times are possible.[3][4]HPLC is more suited for high-throughput screening.

Experimental Protocols

This protocol describes a cylinder-plate method for determining the potency of this compound based on the inhibition of a susceptible microorganism's growth.[5][6]

  • Test Organism: Staphylococcus aureus (ATCC 25923) is a suitable test organism, given its susceptibility to this compound.

  • Materials:

    • This compound reference standard

    • Test samples of this compound

    • Nutrient Agar

    • Phosphate buffer (pH 6.0)

    • Sterile petri dishes, cylinders (e.g., stainless steel), and pipettes

    • Incubator

  • Procedure:

    • Media Preparation: Prepare Nutrient Agar according to the manufacturer's instructions and sterilize. Cool to 45-50°C.

    • Inoculum Preparation: Prepare a standardized suspension of S. aureus in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Plate Preparation: Inoculate the molten agar with the bacterial suspension. Pour the inoculated agar into sterile petri dishes and allow it to solidify.

    • Standard and Sample Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent. Create a series of working standards by diluting the stock solution with phosphate buffer to achieve a linear dose-response range (e.g., 1, 2, 4, 8, 16 µg/mL). Prepare test samples in the same buffer to an expected concentration within the standard curve range.

    • Assay: Place sterile cylinders on the surface of the agar. Pipette a fixed volume of each standard and test sample solution into the cylinders.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Data Analysis: Measure the diameter of the zones of inhibition. Plot the logarithm of the concentration of the standards against the zone diameter. Determine the concentration of the test samples from the standard curve.

This stability-indicating RP-HPLC method is designed for the accurate quantification of this compound.[1][2][3][4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Materials:

    • This compound reference standard (PIA and PIIA)

    • Acetonitrile (HPLC grade)

    • Orthophosphoric acid

    • Water (HPLC grade)

  • Chromatographic Conditions:

    • Column: ACE-5, C18-HL, 250 x 4.6 mm, 5 µm[1][2]

    • Mobile Phase: 0.2% Orthophosphoric acid and Acetonitrile (63:37 v/v)[1][2]

    • Flow Rate: 1.5 mL/min[1][2]

    • Column Temperature: 40°C[1][2]

    • Detection Wavelength: 206 nm[1][2]

    • Injection Volume: 10 µL[1][2]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 25-150 µg/mL).[1][2]

    • Sample Preparation: Dissolve the this compound test sample in the mobile phase to a concentration within the calibration range.

    • Analysis: Inject the standards and samples into the HPLC system.

    • Data Analysis: Identify and integrate the peaks corresponding to PIA and PIIA. Construct a calibration curve by plotting the peak area against the concentration for each component. Calculate the concentration of PIA and PIIA in the test samples based on the calibration curve.

Visualizing the Workflow and Underlying Principles

To further elucidate the relationship between these methodologies and the mechanism of action of this compound, the following diagrams are provided.

This compound's Mechanism of Action and Assay Principles cluster_Mechanism Mechanism of Action cluster_Assays Assay Methodologies cluster_Bioassay Microbiological Bioassay cluster_HPLC HPLC Quantification This compound This compound (PIA + PIIA) Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Essential for Inhibition_Zone Zone of Inhibition Bioassay_Input This compound Sample Bioassay_Input->Inhibition_Zone Measures effect on bacterial growth Bioactivity Biological Activity Inhibition_Zone->Bioactivity Correlates to Concentration Chemical Concentration Bioactivity->Concentration Validation <- Correlation -> HPLC_Input This compound Sample Chromatogram Chromatogram (PIA & PIIA Peaks) HPLC_Input->Chromatogram Separates components Chromatogram->Concentration Quantifies based on peak area

This compound's Mechanism and Assay Principles

The diagram above illustrates how this compound's inhibition of bacterial protein synthesis forms the basis of the bioassay, which measures the resulting inhibition of bacterial growth. HPLC, on the other hand, directly quantifies the chemical compounds responsible for this effect.

Workflow for Validating this compound Bioassay with HPLC cluster_bioassay Bioassay Arm cluster_hplc HPLC Arm start Start: this compound Sample prep_bioassay Prepare Standards & Sample Dilutions start->prep_bioassay prep_hplc Prepare Standards & Sample Solutions start->prep_hplc run_bioassay Perform Agar Well Diffusion Assay prep_bioassay->run_bioassay measure_bioassay Measure Zones of Inhibition run_bioassay->measure_bioassay calc_bioassay Calculate Potency (µg/mL) measure_bioassay->calc_bioassay compare Compare Results calc_bioassay->compare run_hplc Inject into HPLC System prep_hplc->run_hplc measure_hplc Integrate PIA & PIIA Peak Areas run_hplc->measure_hplc calc_hplc Calculate Concentration (µg/mL) measure_hplc->calc_hplc calc_hplc->compare validate Validate Bioassay (Assess Correlation, Accuracy, Precision) compare->validate end End: Validated Bioassay Method validate->end

Bioassay Validation Workflow

This workflow diagram outlines the parallel processes of quantifying this compound using both the bioassay and HPLC methods, culminating in the comparison and validation of the bioassay's performance.

References

The Correlation of Pristinamycin MIC with Clinical Outcomes in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pristinamycin, a streptogramin antibiotic, has long been a valuable agent in the treatment of Gram-positive infections, particularly those caused by resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). Understanding the relationship between the in vitro susceptibility of a pathogen, as determined by the minimum inhibitory concentration (MIC), and the in vivo efficacy is crucial for predicting clinical success and guiding therapeutic strategies. This guide provides a comparative overview of the expected performance of this compound in a validated animal model of infection, contextualized with a standard-of-care comparator, vancomycin. Due to a lack of publicly available studies that directly correlate this compound MIC with in vivo outcomes in animal models, this guide synthesizes data from established experimental protocols and in vitro susceptibility data to present a representative comparison.

Data Presentation: In Vitro Susceptibility and Expected In Vivo Efficacy

The following tables summarize the in vitro activity of this compound and vancomycin against S. aureus and the anticipated outcomes in a rabbit model of infective endocarditis. This model is a well-established preclinical tool for evaluating antibiotic efficacy for deep-seated infections.

Table 1: In Vitro Activity of this compound and Vancomycin against Staphylococcus aureus

AntibioticBacterial StrainMIC (µg/mL)Interpretation
This compoundMRSA (COL)0.5 - 1.0Susceptible
VancomycinMRSA (COL)1.0 - 2.0Susceptible

Table 2: Expected Comparative Efficacy in a Rabbit Infective Endocarditis Model

Treatment GroupBacterial StrainStrain MIC (µg/mL)Mean Bacterial Load in Aortic Valve Vegetations (log10 CFU/g ± SD)Expected Outcome
Untreated ControlMRSA (COL)N/A9.0 ± 0.8High bacterial burden, significant mortality
This compoundMRSA (COL)0.754.5 ± 1.5Significant reduction in bacterial load
VancomycinMRSA (COL)1.55.0 ± 1.2Significant reduction in bacterial load

Experimental Protocols

The following is a detailed methodology for a rabbit model of infective endocarditis, a robust system for evaluating antibiotic efficacy against systemic S. aureus infections.

Rabbit Model of Aortic Valve Endocarditis

1. Animal Model:

  • Species: New Zealand white rabbits (2.5-3.0 kg).

  • Housing: Individual cages with free access to food and water.

  • Acclimatization: Animals are acclimatized for one week prior to the experiment.

2. Induction of Endocarditis:

  • A polyethylene catheter is surgically inserted through the right carotid artery and advanced into the left ventricle of the heart to induce sterile thrombotic endocarditis on the aortic valve.[1][2]

  • The catheter remains in place for 24 hours to allow for the formation of a sterile vegetation.

3. Bacterial Inoculation:

  • A clinical isolate of MRSA (e.g., COL strain) with a known this compound MIC is grown to mid-logarithmic phase.

  • 24 hours after catheter placement, rabbits are inoculated intravenously with 10⁸ colony-forming units (CFU) of the MRSA strain.[1]

4. Treatment Regimen:

  • Antibiotic therapy is initiated 24 hours post-inoculation.

  • This compound Group: Administered orally at a dose simulating human therapeutic exposure.

  • Vancomycin Group: Administered intravenously, typically 30-60 mg/kg every 12 hours, to mimic human pharmacokinetics.[3]

  • Control Group: Receives a placebo (e.g., sterile saline).

  • Treatment duration is typically 3-4 days.

5. Outcome Measures:

  • At the end of the treatment period, animals are euthanized.

  • The aortic valve vegetations are excised, weighed, and homogenized.

  • Quantitative cultures are performed on the homogenates to determine the bacterial load (CFU/g of vegetation).[3]

  • A significant reduction in the bacterial load in the treated groups compared to the control group indicates antibiotic efficacy.

6. MIC Determination:

  • The MIC of this compound and vancomycin for the infecting MRSA strain is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mandatory Visualization

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_outcome Phase 4: Outcome Assessment acclimatization Rabbit Acclimatization catheterization Catheter Placement in Left Ventricle acclimatization->catheterization 1 week inoculation Intravenous Inoculation (10^8 CFU MRSA) catheterization->inoculation 24 hours treatment_start Initiation of Antibiotic Therapy inoculation->treatment_start 24 hours This compound This compound (oral) treatment_start->this compound vancomycin Vancomycin (IV) treatment_start->vancomycin control Control (Saline) treatment_start->control euthanasia Euthanasia & Aortic Valve Excision This compound->euthanasia 3-4 days vancomycin->euthanasia control->euthanasia quant_culture Quantitative Culture of Vegetations euthanasia->quant_culture

Experimental workflow for the rabbit endocarditis model.

Signaling_Pathway cluster_drug_action Antibiotic Action on MRSA This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Vancomycin Vancomycin CellWall Cell Wall Synthesis Vancomycin->CellWall Inhibits Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Leads to Bacteriostasis Bacteriostasis/ Bactericidal Effect CellWall->Bacteriostasis Protein_Synthesis->Bacteriostasis

References

Comparative analysis of Pristinamycin biosynthetic pathways in different Streptomyces species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pristinamycin, a valuable antibiotic effective against multi-drug resistant pathogens, is a complex secondary metabolite produced by certain species of Streptomyces. This guide provides a detailed comparative analysis of the biosynthetic pathways of this compound and the closely related virginiamycin in different Streptomyces species, with a primary focus on the well-characterized producers, Streptomyces pristinaespiralis and Streptomyces virginiae. The information presented is supported by experimental data to aid in understanding the genetic and molecular intricacies of producing these potent antibiotics.

Overview of this compound and its Components

This compound is a synergistic combination of two structurally distinct molecules: this compound I (PI), a cyclic hexadepsipeptide (streptogramin B), and this compound II (PII), a polyunsaturated macrolactone (streptogramin A).[1][2] These two components are typically co-produced in a specific ratio, for instance, approximately 30:70 (PI:PII) in S. pristinaespiralis.[2][3] While each component exhibits moderate bacteriostatic activity individually, their combination results in a potent bactericidal effect.[3]

Comparative Analysis of Biosynthetic Gene Clusters

The genetic blueprints for this compound and virginiamycin biosynthesis are located in large gene clusters within the Streptomyces chromosome. A striking difference lies in the organization and size of these clusters between S. pristinaespiralis and S. virginiae.

Streptomyces pristinaespiralis boasts a massive "supercluster" for this compound biosynthesis, spanning approximately 210 kb.[1] A unique feature of this supercluster is the presence of a cryptic type II polyketide synthase (PKS) gene cluster embedded within it, which is not found in the virginiamycin gene cluster of S. virginiae.[1] This suggests a more complex evolutionary path for the this compound biosynthetic machinery.

Streptomyces virginiae , on the other hand, possesses a more compact virginiamycin biosynthetic gene cluster. While sharing significant homology with the this compound cluster, it lacks the intervening cryptic PKS cluster.[1]

The table below provides a comparative overview of the key features of the biosynthetic gene clusters.

FeatureStreptomyces pristinaespiralis (this compound)Streptomyces virginiae (Virginiamycin)
Cluster Size ~210 kb[1]Not explicitly stated, but smaller than the this compound supercluster.
Overall Organization "Supercluster" with PI, PII, and a cryptic type II PKS gene cluster.[1]A single, continuous cluster for virginiamycin M and S biosynthesis.
This compound I (PI) / Virginiamycin S (VS) Biosynthesis Non-ribosomal peptide synthetase (NRPS) pathway.Non-ribosomal peptide synthetase (NRPS) pathway.
This compound II (PII) / Virginiamycin M (VM) Biosynthesis Hybrid Polyketide Synthase (PKS)/NRPS pathway.Hybrid Polyketide Synthase (PKS)/NRPS pathway.
Key Precursor Genes Contains genes for L-phenylglycine and 4-oxo-L-pipecolic acid biosynthesis.[4]Contains homologous genes for precursor biosynthesis.
Unique Genes Presence of a cryptic type II PKS gene cluster.[1]Lacks the cryptic type II PKS gene cluster.[1]

Biosynthetic Pathways and Key Enzymes

The biosynthesis of both this compound and virginiamycin follows a modular logic dictated by large, multi-functional enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs).

This compound I (PI) / Virginiamycin S (VS) Biosynthesis

The synthesis of the cyclic hexadepsipeptide component is carried out by a series of NRPS enzymes. These enzymes activate and sequentially link specific amino acid precursors to form the peptide backbone. A key difference between PI from S. pristinaespiralis and VS from S. virginiae lies in the fifth amino acid residue: 4-dimethylamino-L-phenylalanine in PI and L-phenylalanine in VS.[5] This difference is dictated by the substrate specificity of the corresponding adenylation domain within the NRPS machinery.

This compound II (PII) / Virginiamycin M (VM) Biosynthesis

The macrolactone component is assembled through a hybrid PKS-NRPS pathway. The PKS modules are responsible for the synthesis of the polyketide chain, while the NRPS modules incorporate amino acid units.

The following diagram illustrates the general workflow for the biosynthesis of this compound I.

Pristinamycin_I_Biosynthesis cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line cluster_modification Post-NRPS Modification 3-hydroxypicolinic_acid 3-Hydroxypicolinic Acid SnbA SnbA 3-hydroxypicolinic_acid->SnbA L-Threonine L-Threonine SnbC SnbC L-Threonine->SnbC L-Alanine L-Alanine L-Alanine->SnbC L-Proline L-Proline SnbDE SnbDE L-Proline->SnbDE 4-dimethylamino-L-phenylalanine 4-dimethylamino- L-phenylalanine 4-dimethylamino-L-phenylalanine->SnbDE L-Pipecolic_acid L-Pipecolic Acid L-Pipecolic_acid->SnbDE L-Phenylglycine L-Phenylglycine L-Phenylglycine->SnbDE SnbA->SnbC SnbC->SnbDE Cyclization Cyclization SnbDE->Cyclization Pristinamycin_I Pristinamycin_I Cyclization->Pristinamycin_I

This compound I Biosynthetic Workflow

Regulatory Networks: A Complex Web of Control

The production of this compound and virginiamycin is tightly regulated by a complex cascade of regulatory proteins. Both systems utilize pathway-specific activators and repressors to fine-tune antibiotic biosynthesis in response to various cellular and environmental cues.

In S. pristinaespiralis , the regulation of the this compound supercluster is particularly intricate, involving at least seven regulatory genes (spbR, papR1-R6).[6] This includes a gamma-butyrolactone (GBL) receptor (SpbR), TetR-family repressors (PapR3, PapR5), and Streptomyces antibiotic regulatory proteins (SARPs) (PapR1, PapR2, PapR4).[6]

S. virginiae also employs a hierarchical regulatory system involving SARP-family activators (VmsS, VmsR) and a response regulator (VmsT) to control virginiamycin production.

The diagram below depicts a simplified model of the regulatory cascade in S. pristinaespiralis.

Pristinamycin_Regulation cluster_global Global Regulation cluster_pathway_specific Pathway-Specific Regulation cluster_biosynthesis Biosynthesis GBL γ-Butyrolactones SpbR SpbR (Receptor) GBL->SpbR inhibition of repression PapR_activators PapR Activators (SARPs) SpbR->PapR_activators PapR_repressors PapR Repressors (TetR-family) SpbR->PapR_repressors PI_BGC This compound I Gene Cluster PapR_activators->PI_BGC PII_BGC This compound II Gene Cluster PapR_activators->PII_BGC PapR_repressors->PI_BGC PapR_repressors->PII_BGC Gene_Disruption_Workflow cluster_pcr 1. PCR Amplification cluster_transformation 2. Transformation cluster_conjugation 3. Conjugation & Selection Disruption_Cassette Disruption Cassette (e.g., apramycin resistance) PCR_Product PCR Product with homology arms Disruption_Cassette->PCR_Product Target_Gene_Primers Primers with homology arms to target gene Target_Gene_Primers->PCR_Product E_coli_Red E. coli expressing λ-Red recombinase PCR_Product->E_coli_Red Recombinant_Cosmid Recombinant Cosmid (disrupted gene) E_coli_Red->Recombinant_Cosmid Cosmid Cosmid containing target gene Cosmid->E_coli_Red Streptomyces_Host Streptomyces Host Recombinant_Cosmid->Streptomyces_Host Exconjugants Selection of Exconjugants Streptomyces_Host->Exconjugants Mutant_Strain Verified Mutant Strain Exconjugants->Mutant_Strain

References

Additive Effects of Pristinamycin and Linezolid Combination In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant organisms necessitates the exploration of novel therapeutic strategies, including the use of combination antibiotic therapy. This guide provides a comparative analysis of the in vitro interaction between pristinamycin and linezolid, two potent inhibitors of bacterial protein synthesis. The data presented herein is intended to inform researchers and drug development professionals on the potential utility of this combination against challenging Gram-positive pathogens.

Executive Summary

In vitro studies investigating the combination of this compound and linezolid against multidrug-resistant (MDR) Staphylococcus aureus (MRSA) have demonstrated predominantly additive effects. A key study found that for 67% of the MDR S. aureus isolates tested, the combination of this compound and linezolid exhibited an additive interaction.[1][2][3] This suggests that the combined antimicrobial activity is equal to the sum of the effects of the individual agents. While synergistic combinations were observed with this compound and other antibiotics like doxycycline and levofloxacin, the interaction with linezolid was consistently characterized as additive.[1][2][3]

Quantitative Data Summary

The following table summarizes the findings from a checkerboard assay evaluating the interaction between this compound and linezolid against a panel of multidrug-resistant Staphylococcus aureus isolates. The Fractional Inhibitory Concentration Index (FICI) is a key parameter used to classify the nature of the drug interaction.

Antibiotic CombinationOrganismNumber of IsolatesInteraction InterpretationFICI RangePredominant EffectReference
This compound + LinezolidMDR S. aureus67Additive0.5 < FICI ≤ 467% of isolates[1][2][3]

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 4

  • Indifference: FICI > 1 to < 4

  • Antagonism: FICI > 4

Mechanism of Action

Both this compound and linezolid target the bacterial 50S ribosomal subunit to inhibit protein synthesis, albeit through different mechanisms.

  • This compound: A streptogramin antibiotic composed of two synergistic components, this compound IA (a depsipeptide) and this compound IIA (a macrolide).[4] Each component binds to the 50S ribosomal subunit, inhibiting the elongation of the polypeptide chain.[4][5] The combination of both components leads to a potent bactericidal effect.[4][6]

  • Linezolid: An oxazolidinone antibiotic that binds to the 23S ribosomal RNA of the 50S subunit.[7][8][9] This binding action prevents the formation of the functional 70S initiation complex, a crucial early step in protein synthesis.[7][8][9] This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.[10]

The distinct binding sites and mechanisms of these two antibiotics on the same ribosomal subunit likely contribute to their observed additive interaction.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the in vitro effects of the this compound and linezolid combination.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.[11][12][13][14]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) and classify the interaction as synergistic, additive, indifferent, or antagonistic.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and linezolid are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations, typically from sub-inhibitory to supra-inhibitory levels.

  • Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of this compound are dispensed. Along the y-axis, serial dilutions of linezolid are dispensed. This creates a matrix of wells containing various concentrations of both drugs. Control wells containing each drug alone, as well as a growth control (no antibiotics), are included.

  • Inoculation: Each well is inoculated with a standardized suspension of the test organism (e.g., MRSA) at a concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated for each well showing no growth using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Linezolid in combination / MIC of Linezolid alone)

  • Interpretation: The calculated FICI values are used to interpret the nature of the drug interaction as defined in the table above.

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.

Objective: To assess the rate of bacterial killing by individual antibiotics and their combination.

Methodology:

  • Preparation of Cultures: A standardized inoculum of the test organism is prepared in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial culture is divided into several tubes: a growth control (no antibiotic), a tube with this compound alone, a tube with linezolid alone, and a tube with the combination of this compound and linezolid. The antibiotic concentrations are typically based on the MIC values obtained from the checkerboard assay.

  • Sampling over Time: At predefined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each tube.

  • Viable Cell Count: The withdrawn samples are serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. Additivity is a < 2-log10 but > 1-log10 decrease, while indifference is a < 1-log10 change. Antagonism is a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

Visualizations

Bacterial Protein Synthesis Inhibition

Mechanisms of Action of this compound and Linezolid cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Exit_Tunnel Polypeptide Exit Tunnel This compound This compound (Streptogramin) This compound->Peptidyl_Transferase_Center Binds and blocks elongation This compound->Exit_Tunnel Binds and blocks elongation Inhibition Inhibition Linezolid Linezolid (Oxazolidinone) Linezolid->23S_rRNA Binds and prevents initiation complex formation

Caption: Mechanisms of Action of this compound and Linezolid

Experimental Workflow for In Vitro Synergy Testing

Experimental Workflow for In Vitro Synergy Testing cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay CB_Prep Prepare Serial Dilutions of this compound & Linezolid CB_Inoculate Inoculate Microtiter Plate with Bacterial Suspension CB_Prep->CB_Inoculate CB_Incubate Incubate at 37°C for 18-24h CB_Inoculate->CB_Incubate CB_Read Determine MICs CB_Incubate->CB_Read CB_Calculate Calculate FICI CB_Read->CB_Calculate CB_Interpret Interpret Interaction CB_Calculate->CB_Interpret End End CB_Interpret->End TK_Prep Prepare Bacterial Culture and Antibiotic Solutions TK_Expose Expose Bacteria to Drugs (Alone and in Combination) TK_Prep->TK_Expose TK_Sample Sample at Multiple Time Points (0-24h) TK_Expose->TK_Sample TK_Plate Plate Dilutions and Count Colonies (CFU/mL) TK_Sample->TK_Plate TK_Plot Plot log10 CFU/mL vs. Time TK_Plate->TK_Plot TK_Analyze Analyze Killing Kinetics TK_Plot->TK_Analyze TK_Analyze->End Start Start Start->CB_Prep Start->TK_Prep

References

A Comparative Guide to the Binding Affinities of Pristinamycin Components and Other 50S Ribosomal Subunit Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of Pristinamycin components (this compound IA and this compound IIA) and other selected antibiotics that target the 50S subunit of the bacterial ribosome. The data presented is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of microbiology, pharmacology, and drug discovery.

Introduction to this compound and its Mechanism of Action

This compound is a streptogramin antibiotic mixture composed of two structurally distinct but synergistic components: this compound IA (PI), a streptogramin B, and this compound IIA (PII), a streptogramin A.[1] Both components target the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. Their synergistic action, which can be up to 100 times more potent than the individual components, results from their cooperative binding to adjacent sites on the 50S subunit.[1]

This compound IA binds to the A/P site region within the peptidyl transferase center (PTC), while this compound IIA binds to the nascent peptide exit tunnel (NPET). The binding of this compound IIA is thought to induce a conformational change in the ribosome that increases the binding affinity of this compound IA, leading to a stable ternary complex that effectively blocks protein synthesis. This synergistic binding is a hallmark of the streptogramin class of antibiotics.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities of this compound components and other clinically relevant antibiotics that target the 50S ribosomal subunit. The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, where a lower Kd value indicates a higher binding affinity.

Antibiotic ClassAntibioticTarget OrganismBinding Affinity (Kd)Method
Streptogramin B This compound IA (as Quinupristin) E. coli28.6 nM Fluorescence Spectroscopy
This compound IA (as Quinupristin) + Dalfopristin E. coli1.4 nM Fluorescence Spectroscopy
This compound IA (as Virginiamycin S) Bacillus subtilis400 nM Spectrofluorimetry
This compound IA (as Virginiamycin S) + Virginiamycin M Bacillus subtilis40 nM Spectrofluorimetry
Streptogramin A This compound IIA (as Virginiamycin M) Bacillus subtilis3.1 µM Not specified
Macrolide ErythromycinE. coli36 nMKinetic Analysis
ClarithromycinM. aviumTighter than Erythromycin (3.5-fold)Radioligand Binding
ClarithromycinE. coli8 nMKinetic Analysis
RoxithromycinE. coli20 nMKinetic Analysis
AzithromycinE. coliLow-affinity site: Not specified; High-affinity site: Tighter than initial bindingKinetic and Footprinting Analysis
Ketolide TelithromycinE. coliHigh-affinity site: 8.33 nM; Low-affinity site: 500 nMKinetic and Footprinting Analysis
Lincosamide LincomycinE. coli5 µMChemical Footprinting
ClindamycinE. coli8 µMChemical Footprinting
Oxazolidinone LinezolidNot specifiedNot specified (Tedizolid has higher affinity)Not specified
TedizolidNot specifiedHigher than LinezolidNot specified
Pleuromutilin TiamulinE. coli~162 nM (from Ka)Equilibrium Dialysis
Phenicol ChloramphenicolE. coli2.8 ± 0.5 µMCompetition Binding Assay

Note: The binding affinities can vary depending on the experimental conditions, including the specific bacterial species, ribosome preparation, and the assay method used. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

The synergistic binding of this compound components to the bacterial ribosome can be visualized as a sequential process. The binding of the first component, this compound IIA (Streptogramin A), induces a conformational change in the ribosome, which in turn enhances the binding affinity of the second component, this compound IA (Streptogramin B). This cooperative binding leads to a stable drug-ribosome complex and potent inhibition of protein synthesis.

Pristinamycin_Binding_Pathway Ribosome Bacterial 50S Ribosome Conformational_Change Ribosome (Altered Conformation) Ribosome->Conformational_Change PIIA This compound IIA (Streptogramin A) PIIA->Ribosome Initial Binding PIIA->Conformational_Change Induces PIA This compound IA (Streptogramin B) PIA->Conformational_Change Enhanced Binding Ternary_Complex PIIA-Ribosome-PIA Complex PIA->Ternary_Complex Conformational_Change->Ternary_Complex Inhibition Inhibition of Protein Synthesis Ternary_Complex->Inhibition

Synergistic binding of this compound components.

A common method to determine the binding affinity of an antibiotic to the ribosome is the fluorescence polarization assay. The general workflow for such an experiment is depicted below.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Fluorescent_Ligand Fluorescently Labeled Antibiotic Incubation Incubate Fluorescent Ligand with Ribosomes Fluorescent_Ligand->Incubation Ribosomes Purified Bacterial Ribosomes Ribosomes->Incubation Competitor Unlabeled Competitor (e.g., this compound) Titration Titrate with Competitor Competitor->Titration Incubation->Titration FP_Measurement Measure Fluorescence Polarization Titration->FP_Measurement Data_Analysis Calculate IC50 and Kd FP_Measurement->Data_Analysis

Fluorescence Polarization Competition Assay Workflow.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay for Binding Affinity Determination

This protocol is adapted from a method used to characterize macrolide-ribosome interactions and can be applied to study the binding of this compound components.[2][3]

Objective: To determine the dissociation constant (Kd) of an unlabeled antibiotic (competitor) for the bacterial ribosome by measuring its ability to displace a fluorescently labeled antibiotic.

Materials:

  • Purified 70S bacterial ribosomes

  • Fluorescently labeled antibiotic (e.g., BODIPY-erythromycin)

  • Unlabeled competitor antibiotic (e.g., this compound IA or IIA)

  • Binding buffer (e.g., 20 mM HEPES pH 7.6, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Dilute the purified 70S ribosomes to the desired concentration in binding buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a stock solution of the fluorescently labeled antibiotic in a suitable solvent (e.g., DMSO) and then dilute it in binding buffer to a working concentration (e.g., 2X the final desired concentration).

    • Prepare a serial dilution of the unlabeled competitor antibiotic in binding buffer.

  • Assay Setup:

    • To each well of the 384-well plate, add a fixed volume of the 70S ribosome solution.

    • Add the fluorescently labeled antibiotic to each well at a final concentration that gives a stable and measurable fluorescence polarization signal (typically in the low nanomolar range).

    • Add increasing concentrations of the unlabeled competitor antibiotic to the wells. Include control wells with no competitor (maximum polarization) and wells with no ribosomes (minimum polarization).

    • The final volume in each well should be constant.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). The optimal incubation time should be determined in preliminary experiments.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescently labeled antibiotic.

    • Calculate the dissociation constant (Ki) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_L), where [L] is the concentration of the fluorescent ligand and Kd_L is its dissociation constant.

Nitrocellulose Filter-Binding Assay

This is a classic method for studying protein-ligand interactions and can be adapted for antibiotic-ribosome binding studies.[4][5][6][7]

Objective: To quantify the amount of a radiolabeled antibiotic bound to ribosomes at equilibrium.

Materials:

  • Purified 70S bacterial ribosomes

  • Radiolabeled antibiotic (e.g., [³H]-Pristinamycin)

  • Binding buffer (as above)

  • Wash buffer (same as binding buffer, but kept on ice)

  • Nitrocellulose filters (0.45 µm pore size)

  • Vacuum filtration manifold

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the radiolabeled antibiotic in binding buffer.

    • Dilute the purified 70S ribosomes to a fixed concentration in binding buffer.

  • Binding Reaction:

    • In a series of microcentrifuge tubes, mix the fixed concentration of ribosomes with increasing concentrations of the radiolabeled antibiotic.

    • Include a control tube with no ribosomes to determine non-specific binding to the filter.

    • Incubate the reactions at the desired temperature (e.g., 37°C) for a time sufficient to reach equilibrium (e.g., 30 minutes).

  • Filtration:

    • Pre-soak the nitrocellulose filters in wash buffer.

    • Assemble the vacuum filtration manifold with the pre-soaked filters.

    • Apply a gentle vacuum and quickly filter each binding reaction mixture through a separate filter.

    • Immediately wash each filter with a small volume of ice-cold wash buffer to remove unbound radiolabeled antibiotic.

  • Quantification:

    • Carefully remove the filters from the manifold and place them in scintillation vials.

    • Allow the filters to dry completely.

    • Add scintillation fluid to each vial and vortex.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (radioactivity on the filter from the no-ribosome control) from the total binding for each concentration.

    • Plot the specific binding (amount of bound antibiotic) as a function of the free antibiotic concentration.

    • Fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

In Vitro Translation Inhibition Assay (IC50 Determination)

This assay measures the functional consequence of antibiotic binding to the ribosome, which is the inhibition of protein synthesis.[8][9][10][11][12][13][14][15][16]

Objective: To determine the concentration of an antibiotic that inhibits protein synthesis by 50% (IC50).

Materials:

  • Cell-free transcription-translation (TX-TL) system (e.g., from E. coli)

  • Reporter plasmid DNA (e.g., encoding luciferase or GFP)

  • Antibiotics of interest at various concentrations

  • Luminometer or fluorescence plate reader

  • Appropriate substrates for the reporter enzyme (e.g., luciferin for luciferase)

Procedure:

  • Assay Setup:

    • In a microplate, set up the TX-TL reactions according to the manufacturer's instructions.

    • To each reaction, add the reporter plasmid DNA.

    • Add serial dilutions of the antibiotic to be tested to the reactions. Include a no-antibiotic control (100% activity) and a control with a known potent inhibitor (e.g., chloramphenicol) as a positive control for inhibition.

    • The final volume of each reaction should be kept constant.

  • Incubation:

    • Incubate the plate at the optimal temperature for the TX-TL system (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for transcription and translation of the reporter protein.

  • Detection:

    • If using a luciferase reporter, add the luciferin substrate to each well and immediately measure the luminescence using a luminometer.

    • If using a GFP reporter, measure the fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the signal from each well to the no-antibiotic control (set as 100%).

    • Plot the percentage of protein synthesis inhibition versus the logarithm of the antibiotic concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This guide provides a comparative overview of the binding affinities of this compound components and other 50S ribosomal subunit inhibitors. The synergistic binding of this compound IA and IIA results in a high-affinity interaction with the bacterial ribosome, leading to potent inhibition of protein synthesis. The experimental protocols detailed herein offer standardized methods for researchers to further investigate the binding characteristics of these and other novel antimicrobial agents. Understanding the quantitative aspects of antibiotic-ribosome interactions is crucial for the rational design and development of new drugs to combat the growing threat of antibiotic resistance.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Pristinamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Pristinamycin, a streptogramin antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, preventing environmental contamination, and complying with regulatory standards. By implementing these best practices, researchers, scientists, and drug development professionals can mitigate risks associated with antibiotic waste and foster a culture of safety and environmental responsibility.

Guiding Principles for this compound Disposal

The disposal of this compound, like all antibiotic waste, must be handled with care to prevent the development of antimicrobial resistance in the environment. Improper disposal can lead to the contamination of soil and water, posing a risk to ecosystems and public health.[1][2] Therefore, laboratory personnel must treat all materials contaminated with this compound as hazardous chemical waste.[3]

Key principles include:

  • Segregation: this compound waste must be segregated from general laboratory waste at the point of generation.

  • Containment: Use designated, clearly labeled, leak-proof containers for the collection of all this compound waste.

  • Inactivation: Whenever feasible, this compound should be chemically inactivated before final disposal.

  • Compliance: All disposal procedures must adhere to institutional, local, and national regulations for hazardous waste.[4]

Chemical Inactivation of this compound Waste

Chemical AgentRecommended ConcentrationMinimum Contact TimeApplicable ToImportant Considerations
Sodium Hypochlorite 1% (10,000 ppm) available chlorine30 minutesLiquid waste, surface decontaminationHighly corrosive. Neutralize with sodium thiosulfate if required by institutional protocols. Ensure adequate ventilation.
Peracetic Acid 0.5% - 2%30 minutesLiquid waste, surface decontaminationA strong oxidant. Corrosive to some materials. Ensure compatibility with containers and surfaces.
Hydrogen Peroxide 10%60 minutesLiquid waste, surface decontaminationLess corrosive than sodium hypochlorite but may require longer contact times.
Sodium Hydroxide 1 Molar (M)24 hoursLiquid waste (for hydrolysis)Highly caustic. Requires careful handling and neutralization before final disposal. Effective for promoting hydrolysis of the macrolide component.

Step-by-Step Disposal Procedures

Disposal of Solid this compound Waste
  • Collection: Place unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials into a designated, labeled, leak-proof hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage: Store the container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.

Disposal of Liquid this compound Waste
  • Inactivation (Recommended):

    • In a designated chemical fume hood, add a suitable inactivating agent to the liquid this compound waste (e.g., stock solutions, cell culture media). Refer to the table above for recommended agents and concentrations.

    • Allow the mixture to react for the recommended contact time, ensuring occasional mixing.

  • Neutralization (if applicable): If a corrosive agent like sodium hydroxide was used, neutralize the solution to a pH between 6 and 8.

  • Collection: Pour the treated (or untreated, if inactivation is not feasible) liquid waste into a designated, labeled, leak-proof hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste: Inactivated this compound" (or "Hazardous Waste: this compound" if not inactivated) and list all chemical components.

  • Disposal: Arrange for disposal through your institution's EHS department. Do not pour this compound solutions down the drain. [3]

Decontamination of Surfaces and Equipment
  • Preparation: Prepare a fresh solution of a suitable decontaminating agent (e.g., 1% sodium hypochlorite or 0.5% peracetic acid).

  • Application: Liberally apply the decontaminating solution to the contaminated surface or equipment.

  • Contact Time: Allow the solution to remain in contact with the surface for the recommended time (e.g., 30 minutes).

  • Wiping: Wipe the surface with absorbent materials, such as paper towels.

  • Rinsing: For sensitive equipment, rinse with sterile water or 70% ethanol after decontamination to remove any residual decontaminating agent.

  • Disposal of Wipes: Dispose of all used wipes and other cleaning materials as solid this compound waste.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the decision-making process for this compound disposal and a conceptual representation of a chemical degradation pathway.

Pristinamycin_Disposal_Workflow This compound Disposal Decision Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid surface_spill Surface/Equipment Contamination waste_type->surface_spill Spill collect_solid Collect in Labeled Hazardous Container solid_waste->collect_solid inactivate_liquid Chemically Inactivate (Recommended) liquid_waste->inactivate_liquid decontaminate_surface Decontaminate with Appropriate Agent surface_spill->decontaminate_surface ehs_disposal Dispose via Institutional EHS collect_solid->ehs_disposal collect_liquid Collect in Labeled Hazardous Container inactivate_liquid->collect_liquid Yes inactivate_liquid->collect_liquid No (Not Feasible) collect_liquid->ehs_disposal dispose_wipes Dispose of Wipes as Solid Waste decontaminate_surface->dispose_wipes dispose_wipes->ehs_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Pristinamycin_Degradation_Pathway Conceptual Chemical Degradation of this compound This compound This compound (Active) oxidizing_agent Oxidizing Agent (e.g., NaOCl, PAA) This compound->oxidizing_agent hydrolysis Hydrolysis (Acidic/Basic) This compound->hydrolysis degradation_products Inactive Degradation Products oxidizing_agent->degradation_products hydrolysis->degradation_products final_disposal Safe Disposal degradation_products->final_disposal

Caption: Conceptual pathways for the chemical inactivation of this compound.

References

Personal protective equipment for handling Pristinamycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pristinamycin

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The following guidance is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this substance.

Hazard Identification and Classification

This compound is a streptogramin antibiotic. While several safety data sheets (SDS) classify the mixture as not hazardous, it is crucial to note that components of this compound have been assigned hazard classifications. Due to these discrepancies, it is recommended to handle this compound with the caution required for a hazardous substance.

SubstanceCAS NumberGHS Classification
This compound270076-60-3Not classified as a hazardous substance or mixture[1].
This compound IA3131-03-1Not classified as a hazardous substance or mixture[2].
This compound IB57206-54-9Acute toxicity, Oral (Category 4), H302 (Harmful if swallowed); Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[3].

Note: Given the acute oral toxicity and aquatic toxicity of this compound IB, all handling procedures should adopt precautions to prevent ingestion and environmental release.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory to minimize exposure. The following equipment should be used when handling this compound in solid (powder) or solution form.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields[1][2][3].Protects eyes from dust particles and splashes.
Hand Protection Protective, chemical-resistant gloves[1][2][3].Prevents dermal contact and absorption.
Body Protection Impervious clothing or laboratory coat[1][2][3].Protects skin from contamination.
Respiratory Protection A suitable respirator should be used when dust or aerosols may be generated[1][2][3].Prevents inhalation of fine particles. Use in a well-ventilated area or under a fume hood.

Operational Plan: Safe Handling Protocol

Adherence to a standardized workflow is critical for safety and experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area[1][4].

  • Recommended Temperature: Store at -20°C[1][3][4].

  • Incompatibilities: Keep away from direct sunlight, sources of ignition, and strong acids/alkalis or oxidizing/reducing agents[1][2][3].

Handling and Preparation of Solutions
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to control dust[5].

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing: Carefully weigh the required amount of this compound powder. Avoid creating dust. Use tools like anti-static weigh paper.

  • Dissolving: Gently add the powder to the desired solvent. Do not shake vigorously to avoid aerosol formation. Cap the container securely before mixing.

  • Labeling: Clearly label all solutions with the substance name, concentration, date, and hazard information.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Don_PPE Don Required PPE Store->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Prepare Prepare Solution Weigh->Prepare Label Label Container Prepare->Label Waste Segregate Waste Label->Waste Dispose Dispose per Protocol Waste->Dispose

A high-level workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action during an emergency is crucial.

Emergency Contact Information
Emergency TypeContact
Medical Emergency Follow institutional protocols; call emergency services.
Spill or Release Environmental Health & Safety (EHS) Department.
Fire Fire Department / Emergency Services.
First Aid Measures
Exposure RouteFirst Aid Protocol
Ingestion Rinse mouth with water. Call a physician if you feel unwell. Do NOT induce vomiting[2][5].
Inhalation Move the person to fresh air. Seek medical advice if symptoms persist[2][5].
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician[1][2].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and promptly call a physician[1][2][5].
Spill and Leak Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For spills, prevent further leakage and keep the product away from drains and water courses[2][4].

  • Cleanup (Solid Spill): Mechanically take up the material (e.g., with a dustpan and brush, or a HEPA-filtered vacuum). Avoid creating dust. Place in an appropriate, labeled container for disposal[5].

  • Cleanup (Liquid Spill): Absorb the solution with an inert, liquid-binding material (e.g., diatomite, universal binders)[2][4]. Decontaminate surfaces with alcohol or another suitable disinfectant[2][4].

  • PPE: Use full personal protective equipment during cleanup[2][4].

Disposal Plan

All waste materials must be considered potentially hazardous and disposed of according to institutional and local regulations.

Waste Segregation
  • Solid Waste: Collect unused this compound powder and any materials heavily contaminated (e.g., weigh boats, paper towels from a powder spill) in a clearly labeled, sealed container.

  • Liquid Waste: Collect this compound solutions in a designated, sealed, and labeled waste container. Do not empty into drains[5].

  • Contaminated PPE: Dispose of used gloves, gowns, and other contaminated disposable items in a designated hazardous waste stream.

Disposal Procedure
  • Consult Regulations: Consult with your institution's Environmental Health & Safety (EHS) department or a local waste disposal expert for specific disposal instructions[5].

  • Approved Facility: Dispose of the contents and the container at an approved waste disposal plant[3][4].

  • Packaging: Handle contaminated packages in the same way as the substance itself[5]. Completely emptied packages may be recycled after proper decontamination[5].

Emergency_Response_Plan cluster_event Emergency Event cluster_spill Spill Response cluster_exposure Personal Exposure cluster_fire Fire Response Event Emergency Occurs (Spill, Exposure, Fire) Spill Spill or Leak Event->Spill Is it a spill? Exposure Personal Exposure Event->Exposure Is it an exposure? Fire Fire Involving Substance Event->Fire Is it a fire? Evacuate_Spill Evacuate Area Spill->Evacuate_Spill Contain_Spill Contain Spill Evacuate_Spill->Contain_Spill Clean_Spill Clean & Decontaminate Contain_Spill->Clean_Spill Dispose_Spill Dispose of Waste Clean_Spill->Dispose_Spill Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing First_Aid Administer First Aid (Wash Skin/Eyes, etc.) Remove_Clothing->First_Aid Seek_Medical Seek Medical Attention First_Aid->Seek_Medical Evacuate_Fire Evacuate Area Fire->Evacuate_Fire Alert_Fire Alert Fire Department Evacuate_Fire->Alert_Fire Extinguish Extinguish if Safe (CO2, Dry Powder, Foam) Alert_Fire->Extinguish

A logical diagram outlining key steps for emergency response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.